4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h8,10-15H,3-7,9H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDESQZBVTKLIQN-MLGOENBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238002 | |
| Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104239-97-6 | |
| Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104239-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5alpha,17beta)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104239976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, 2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E6A626D4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid: A Key Intermediate in 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a pivotal synthetic intermediate in the development of potent 5α-reductase inhibitors such as Finasteride and Dutasteride. This document collates available data on its chemical and physical characteristics, its implicit mechanism of action as a precursor to active pharmaceutical ingredients, and outlines relevant experimental protocols for its synthesis and biological evaluation. The information is presented to support further research and development in the field of androgen-related disorders.
Core Chemical and Physical Properties
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a synthetic steroid derivative belonging to the azasteroid class of compounds.[1] Its core structure is a modified androstane skeleton, featuring a nitrogen atom at the 4-position of the A-ring. This structural motif is crucial for its role as a precursor to 5α-reductase inhibitors.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₇NO₃ | [2] |
| Molecular Weight | 317.42 g/mol | [2] |
| Appearance | Off-white powder | [2][3] |
| Melting Point | 295-297 °C | [2] |
| Boiling Point | 527.3 °C at 760 mmHg | [2] |
| Density | 1.166 g/cm³ | [2] |
| Flash Point | 272.7 °C | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Refractive Index | 1.547 | [2] |
| pKa | 4.80 ± 0.60 (Predicted) | [2] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [2] |
| Storage Temperature | 2-8°C | [2] |
Mechanism of Action: A Precursor to 5α-Reductase Inhibition
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is primarily recognized for its role as a key intermediate in the synthesis of Finasteride and Dutasteride.[4][5] These drugs are potent inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[6][7]
While the intrinsic biological activity of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is not extensively reported, its structural similarity to known 4-azasteroid inhibitors suggests a potential for some level of 5α-reductase inhibition. For instance, Finasteride, which is synthesized from this intermediate, exhibits an IC50 of approximately 200 nM in a human hair follicle microassay.[8] The carboxylic acid moiety at the 17β-position is typically modified during the synthesis of the final drug product to enhance potency and pharmacokinetic properties.
Signaling Pathway of 5α-Reductase Action
The following diagram illustrates the enzymatic conversion of testosterone to dihydrotestosterone by 5α-reductase, the target of inhibitors derived from the topic compound.
Figure 1: Simplified signaling pathway of 5α-reductase and androgen action.
Experimental Protocols
This section outlines generalized experimental methodologies relevant to the synthesis and biological evaluation of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid and its derivatives.
Synthesis of 4-Azasteroid Derivatives
Figure 2: Generalized synthetic workflow for 4-azasteroid derivatives.
Methodology Outline:
-
Starting Material: A suitable steroid precursor, such as a derivative of testosterone, is chosen.
-
A-Ring Cleavage: The A-ring of the steroid is oxidatively cleaved to form a seco-acid. This is a critical step in introducing the necessary functionalities for the subsequent lactamization.
-
Lactam Formation: The seco-acid is then reacted with ammonia or a primary amine to form the lactam ring, incorporating the nitrogen atom at the 4-position.
-
Further Modifications: Subsequent steps may involve the introduction of the C1-C2 double bond and modification of the C17 substituent to yield the final carboxylic acid. Purification is typically achieved through chromatographic techniques.
In Vitro 5α-Reductase Inhibition Assay
The inhibitory potential of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid and its derivatives against 5α-reductase can be evaluated using an in vitro enzymatic assay.
Principle: The assay measures the conversion of a radiolabeled or non-radiolabeled substrate (e.g., testosterone) to its 5α-reduced metabolite (DHT) by a source of 5α-reductase (e.g., rat liver microsomes or recombinant human enzyme) in the presence and absence of the test compound.
Workflow:
Figure 3: Workflow for an in vitro 5α-reductase inhibition assay.
Detailed Protocol Outline:
-
Enzyme Preparation: Prepare a microsomal fraction from rat liver or use a commercially available recombinant human 5α-reductase enzyme.
-
Reaction Mixture: In a microcentrifuge tube or a well of a microplate, combine a buffered solution (e.g., phosphate buffer, pH 6.5), the enzyme preparation, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (testosterone) and the cofactor NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., HCl) or a solvent like ethyl acetate.
-
Extraction: Extract the steroids from the aqueous mixture using an organic solvent.
-
Analysis: Quantify the amount of DHT produced using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a fundamentally important molecule in the medicinal chemistry of 5α-reductase inhibitors. While its primary role is that of a synthetic precursor, its 4-azasteroid core structure is the foundation for the potent inhibitory activity of drugs like Finasteride and Dutasteride. This technical guide provides a consolidated resource of its known properties and relevant experimental methodologies to aid researchers in the ongoing development of novel therapeutics targeting androgen-dependent diseases. Further investigation into the intrinsic biological activity of this intermediate may yet reveal additional insights into the structure-activity relationships of 5α-reductase inhibitors.
References
- 1. actascientific.com [actascientific.com]
- 2. Cas 104239-97-6,4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid | lookchem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 104239-97-6 [chemicalbook.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Azasteroids as inhibitors of testosterone 5 alpha-reductase in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
An In-Depth Technical Guide to 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, also known as Finasteride Carboxylic Acid, is a pivotal chemical entity in the landscape of androgen-related therapeutics. Primarily recognized as the principal urinary metabolite of Finasteride, it also serves as a crucial synthetic intermediate in the manufacturing of potent 5α-reductase inhibitors, including Finasteride and Dutasteride. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant roles in both metabolic and synthetic pathways. Detailed experimental protocols for its synthesis and subsequent conversion to active pharmaceutical ingredients are presented, alongside available data on its biological activity.
Chemical Identity and Physicochemical Properties
This compound is a synthetic 4-azasteroid compound. Its core structure is derived from a 5α-androstane skeleton, characterized by the substitution of a nitrogen atom at the 4th position and the presence of a carboxylic acid group at the 17th position.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 104239-97-6 | [1][2] |
| Molecular Formula | C₁₉H₂₇NO₃ | [1] |
| Molecular Weight | 317.42 g/mol | [1] |
| Appearance | Off-white to pale brown solid/powder | [1][3] |
| Melting Point | 295-297 °C | [1] |
| Boiling Point | 527.3 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.166 g/cm³ | [1] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol (with sonication) | [1] |
| Storage Temperature | 2-8°C | [1] |
Role in Metabolism and Biological Activity
This carboxylic acid derivative is the major metabolite of Finasteride found in urine.[4] Finasteride undergoes extensive hepatic metabolism, primarily through oxidation by the cytochrome P450 3A4 enzyme system, to form this monocarboxylic acid metabolite and a monohydroxylated metabolite.[5][6]
5α-Reductase Inhibition
While Finasteride is a potent inhibitor of 5α-reductase isoenzymes II and III, its metabolites, including the carboxylic acid form, exhibit significantly reduced activity.[5][6] The inhibitory activity of the metabolites is approximately 20% of that of the parent compound, Finasteride.[5] Consequently, they are not considered to be significantly active in contributing to the therapeutic effects of Finasteride.[5]
Table 2: Biological Activity Comparison
| Compound | Target | Activity |
| Finasteride | 5α-reductase (Type II & III) | Potent Inhibitor |
| This compound | 5α-reductase | ~20% of Finasteride's inhibitory activity[5] |
Pharmacokinetics
Following oral administration of Finasteride, approximately 39% of the dose is excreted in the urine as metabolites, with the omega-monocarboxylic acid metabolite being a substantial component.[4] About 57% of the dose is eliminated in the feces.[4][5] The terminal half-life of Finasteride is 5 to 6 hours in adult men, while its metabolites, including the carboxylic acid, are cleared from the body.[5]
Synthetic Utility and Experimental Protocols
The primary significance of this compound lies in its role as a key intermediate for the synthesis of Finasteride and Dutasteride.[1][2]
Synthesis of the Core Intermediate
One documented method for synthesizing the title compound involves the oxidative cleavage of the A ring of 3-oxo-4-androstene-17β-carboxylic acid, followed by reaction with ammonia and subsequent hydrogenation.[7]
Experimental Protocol: Conversion to a Dutasteride-Related Impurity
This protocol details the conversion of the title compound to 3-Oxo-4-aza-5α-androst-1-ene-17β-carboximide, an impurity related to Dutasteride.
Materials:
-
This compound (50 g)
-
Toluene (750 ml)
-
Pyridine (6.3 ml)
-
Thionyl chloride (14.0 ml)
-
Ammonia gas
Procedure:
-
A mixture of this compound and toluene is heated to azeotropic reflux for 30-60 minutes to remove trace water.[8]
-
The solution is cooled to 25-35°C under a nitrogen atmosphere.[8]
-
Pyridine is added, and the mixture is stirred for approximately 15 minutes.[8]
-
Thionyl chloride is added slowly over 20 minutes, and the reaction mixture is maintained at 25-35°C for 2-3 hours to form the acid chloride intermediate.[8]
-
Ammonia gas is then passed through the reaction mixture for 8-10 hours until the reaction is complete.[8]
-
The resulting solid is filtered, washed with toluene, and dried.[8]
-
The wet material is slurried in water, filtered, and washed to achieve a pH of 6.5-7.5.[8]
-
The final product is dried at 70-75°C.[8]
Experimental Protocol: Synthesis of Dutasteride
This protocol outlines a patented method for the synthesis of Dutasteride from the title compound.
Materials:
-
4-Aza-5a-androst-1-en-3-one-17β-carboxylic acid (5 g, 0.015 mol)
-
Methylene chloride (250 ml + 10 ml)
-
N,N'-Dimethylformamide (2-3 drops)
-
Pyridine (3.115 g, 0.039 mol)
-
Trifluoromethane sulphonic acid anhydride (8.9 g, 0.031 mol)
-
2,5-bis(trifluoromethyl)aniline (5.3 g, 0.023 mol)
Procedure:
-
Suspend 4-Aza-5a-androst-1-en-3-one-17β-carboxylic acid in methylene chloride at 25-30°C under a nitrogen atmosphere.[9]
-
Add N,N'-Dimethylformamide and pyridine.[9]
-
Cool the suspension to 0-5°C.[9]
-
Add a solution of trifluoromethane sulphonic acid anhydride in methylene chloride over 15-20 minutes to form a mixed anhydride intermediate.[9]
-
Add 2,5-bis(trifluoromethyl)aniline to the reaction mixture.[9]
-
Allow the reaction to proceed to form Dutasteride.[9]
Signaling Pathway Context
The biological relevance of this compound is understood through the mechanism of its parent drug, Finasteride. Finasteride inhibits 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). By reducing DHT levels, Finasteride alleviates conditions such as benign prostatic hyperplasia and androgenetic alopecia.
Conclusion
This compound holds a distinct position in pharmaceutical science, not as a primary therapeutic agent itself, but as a metabolite of a blockbuster drug and a cornerstone for the synthesis of next-generation therapies. Its well-defined chemical properties and synthetic versatility make it an indispensable molecule for researchers and professionals in drug development focused on androgen-dependent pathologies. Further investigation into the specific biological activities of this metabolite, though likely modest, could provide a more complete understanding of the overall pharmacological profile of Finasteride.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 104239-97-6 [chemicalbook.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Finasteride - Wikipedia [en.wikipedia.org]
- 6. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dutasteride Related Impurity 1 synthesis - chemicalbook [chemicalbook.com]
- 9. WO2011004242A2 - An improved process for the preparation of dutasteride - Google Patents [patents.google.com]
An In-depth Technical Guide to (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid, a key synthetic intermediate in the development of potent 5α-reductase inhibitors. The document details its chemical identity, physicochemical properties, and its pivotal role in the synthesis of pharmaceuticals such as Finasteride and Dutasteride. Furthermore, this guide outlines detailed experimental protocols for its synthesis and for the enzymatic assays used to evaluate the inhibitory activity of its derivatives. Visual representations of the synthetic pathway and the mechanism of action of 5α-reductase inhibitors are provided to facilitate a deeper understanding of the compound's significance and application in medicinal chemistry and drug development.
Chemical Identity and Properties
(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid, also known by its common name 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, is a steroid derivative belonging to the azasteroid class. Its systematic IUPAC name is (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid. This compound serves as a crucial intermediate in the synthesis of Finasteride and Dutasteride, which are clinically significant inhibitors of the enzyme 5α-reductase.[1] The inhibition of this enzyme is a key therapeutic strategy for conditions associated with high levels of dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.
Physicochemical Data
A summary of the key physicochemical properties of (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid is presented in Table 1. This data is essential for its handling, characterization, and further chemical modifications.
| Property | Value |
| Molecular Formula | C₁₉H₂₇NO₃ |
| Molecular Weight | 317.42 g/mol |
| CAS Number | 104239-97-6 |
| Appearance | Off-White to Pale Brown Solid |
| Melting Point | 295-297 °C |
| Boiling Point | 527.3±50.0 °C (Predicted) |
| Density | 1.166 g/cm³ |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) |
| pKa | 4.80±0.60 (Predicted) |
Synthetic Pathway
The synthesis of (5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid is a multi-step process that typically starts from readily available steroid precursors. The following diagram illustrates a representative synthetic route, highlighting the key transformations involved in the construction of the aza-steroid skeleton.
Caption: A generalized synthetic pathway to the target compound.
Mechanism of Action of Derivatives
(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid is a precursor to drugs that inhibit 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia and androgenetic alopecia. The following diagram illustrates the mechanism of action of 5α-reductase inhibitors.
Caption: Inhibition of the 5α-reductase pathway.
Experimental Protocols
Synthesis of a Related Intermediate: 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid
The following protocol is adapted from a patented method for the synthesis of a closely related saturated analogue, which is a key step towards the target molecule.[2]
Step 1: Oxidative Cleavage of Methyl-3-oxo-4-androstene-17-carboxylate
-
Dissolve 50 grams of methyl-3-oxo-4-androstene-17-carboxylate in 500 ml of t-butanol.
-
Add a solution of 28 grams of sodium carbonate in 200 ml of water to the reaction mixture.
-
Slowly add 200 ml of an aqueous solution containing 2 grams of sodium metaperiodate and 130 grams of potassium permanganate over 30 minutes at 25-35°C.
-
Heat the reaction mixture to 65°C and add the remaining periodate/permanganate solution over one hour.
-
Cool the resulting solution to 40°C, filter to remove inorganic salts, and wash the filter cake with water. The filtrate contains the seco-acid intermediate.
Step 2: Reductive Amination and Lactamization Note: The patent describes a cyclization of the seco-acid using ammonia in ethylene glycol at high temperatures. An alternative laboratory-scale synthesis of a similar compound involves reductive amination followed by lactamization.[3]
Step 3: Hydrolysis to 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid
-
Suspend 15 grams of methyl-3-oxo-4-aza-5α-androstane-17-carboxylate in 60 ml of a 9% aqueous sodium hydroxide solution.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mass to 10-15°C.
-
Adjust the pH to approximately 2 with concentrated hydrochloric acid.
-
Filter the precipitated solid, wash with 75 ml of water, and dry at 80°C to yield the title compound.[2]
The introduction of the 1-ene double bond to yield the final target compound typically involves a dehydrogenation step, for example, using a quinone-based oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of a silylating agent.
In Vitro 5α-Reductase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against 5α-reductase using rat liver microsomes.
Objective: To determine the IC₅₀ value of a test compound for 5α-reductase.
Materials:
-
Rat liver microsomes (as the enzyme source)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 6.5)
-
Finasteride or Dutasteride (as a positive control)
-
Ethyl acetate (for extraction)
-
HPLC or LC-MS system for quantification of testosterone and dihydrotestosterone
Workflow:
Caption: Workflow for the in vitro 5α-reductase inhibition assay.
Procedure:
-
Enzyme Preparation: Prepare a suspension of rat liver microsomes in a suitable buffer (e.g., 0.02 M phosphate buffer, pH 6.5, containing 1 mM dithiothreitol).
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, combine the microsomal suspension, varying concentrations of the test compound (or vehicle for control), and NADPH. Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Start the enzymatic reaction by adding testosterone to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching agent, such as a strong acid or by adding a large volume of an organic solvent like ethyl acetate.
-
Extraction: Extract the steroids (testosterone and DHT) from the aqueous mixture using ethyl acetate. Centrifuge to separate the layers and collect the organic phase.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase. Analyze the sample using a validated HPLC or LC-MS method to separate and quantify the amounts of testosterone and DHT.
-
Data Analysis: Calculate the percentage of testosterone conversion to DHT for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of 5α-reductase activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
(5α,17β)-3-Oxo-4-azaandrost-1-ene-17-carboxylic acid is a fundamentally important molecule in the field of medicinal chemistry, particularly in the development of treatments for androgen-dependent disorders. Its synthesis, while complex, provides a versatile platform for the creation of potent 5α-reductase inhibitors. The experimental protocols outlined in this guide offer a framework for the synthesis of this key intermediate and the evaluation of the biological activity of its derivatives. A thorough understanding of its chemical properties, synthetic pathways, and the mechanism of action of the resulting therapeutic agents is crucial for researchers and professionals in the pharmaceutical sciences.
References
An In-depth Technical Guide to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (CAS: 104239-97-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (CAS Number: 104239-97-6), a key intermediate in the synthesis of the 5α-reductase inhibitors Finasteride and Dutasteride. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, and analytical methods. While direct biological activity data for this intermediate is limited in publicly available literature, its critical role as a precursor to potent pharmaceuticals underscores its significance. This guide outlines a detailed synthetic protocol for its conversion to Finasteride and discusses relevant analytical techniques for its characterization.
Introduction
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a synthetic steroid derivative that serves as a crucial building block in the pharmaceutical industry.[1] Specifically, it is a late-stage intermediate in the manufacturing of Finasteride and Dutasteride, drugs widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. The core structure of this molecule is designed for further modification at the 17β-carboxylic acid position to yield the final active pharmaceutical ingredients (APIs). Understanding the properties and synthesis of this intermediate is essential for the efficient and controlled production of these important drugs. One source suggests it may act as a prodrug that is metabolized to its active form, finasteride, in the body and has been associated with physiological activities like skin permeation and cell growth.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is presented in Table 1. This data is essential for its handling, formulation, and quality control during the drug manufacturing process.
Table 1: Physicochemical Properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 104239-97-6 | [3][4][5] |
| Molecular Formula | C₁₉H₂₇NO₃ | [3][5] |
| Molecular Weight | 317.42 g/mol | [5][6] |
| Appearance | Off-white to pale brown solid/powder | [7] |
| Melting Point | 295-297 °C | [1] |
| Boiling Point | 527.3 ± 50.0 °C (Predicted) | [7] |
| Density | 1.166 g/cm³ | [7] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [1] |
| pKa | 4.80 ± 0.60 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [7] |
Synthesis
The synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a multi-step process that is a key part of the overall synthesis of Finasteride and Dutasteride. A common route involves the modification of the A-ring of a steroid precursor to introduce the aza-lactam functionality.
Synthetic Pathway Overview
A representative synthetic pathway for the production of Finasteride from 3-oxo-4-androstene-17β-carboxylic acid, which includes the formation of the target intermediate, is outlined below. The process involves opening the A-ring of the starting material, followed by reaction with ammonia and subsequent hydrogenation and dehydrogenation steps.[8]
Caption: Synthetic pathway to Finasteride via the intermediate 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.
Experimental Protocol: Synthesis of Finasteride from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid
The following protocol is adapted from the procedure described in US Patent 5,670,643 A for the conversion of the carboxylic acid intermediate to Finasteride.[9]
Materials:
-
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid
-
Dry pyridine
-
Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
tert-Butylamine
-
Dimethylaminopyridine (DMAP)
-
Ice bath
-
Reaction vessel with stirrer
Procedure:
-
To a solution of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (1.0 g, 3.15 mmol) in dry pyridine (25 mL) and DMF (20 μL) at -7°C, add thionyl chloride (0.28 mL, 3.79 mmol).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
After 3 hours, add tert-butylamine (0.66 mL, 6.3 mmol) and DMAP (10 mg).
-
Stir the mixture for 4-5 hours.
-
The formation of 17β-N-t-Butylcarbamoyl-4-aza-5α-androst-1-en-3-one (Finasteride) can be monitored by co-elution with an authentic sample using High-Performance Liquid Chromatography (HPLC).
Biological Activity
While 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a direct precursor to the potent 5α-reductase inhibitors Finasteride and Dutasteride, there is a lack of publicly available data on its own intrinsic inhibitory activity against the 5α-reductase enzyme. Its primary role is that of a synthetic intermediate.
5α-Reductase Inhibition Assay (General Protocol)
To assess the potential 5α-reductase inhibitory activity of this compound or its derivatives, a general in vitro enzymatic assay can be employed. The following is a representative protocol.
Objective: To determine the in vitro inhibitory activity of a test compound against the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.
Materials:
-
Crude 5α-reductase enzyme preparation (e.g., from rat liver microsomes or LNCaP cells).[10][11]
-
Testosterone
-
NADPH
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Finasteride or Dutasteride (as a positive control)
-
Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 6.5-7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the buffer, NADPH, and the 5α-reductase enzyme preparation.
-
Add the test compound at various concentrations (and the positive control and vehicle control in separate wells).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 15 minutes).[10]
-
Initiate the enzymatic reaction by adding testosterone to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[12]
-
Stop the reaction (e.g., by adding a strong acid).[10]
-
Quantify the amount of testosterone remaining or DHT produced using a suitable analytical method, such as HPLC or an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: General workflow for an in vitro 5α-reductase inhibition assay.
Analytical Methods
The purity and identity of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid are critical for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization.
Table 2: Analytical Methods for Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
A variety of liquid chromatography methods are available for the analysis of carboxylic acids in biological and chemical samples.[14]
Conclusion
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a fundamentally important intermediate in the synthesis of Finasteride and Dutasteride. While it is not intended for direct therapeutic use and its own biological activity is not well-documented, a thorough understanding of its physicochemical properties, synthesis, and analysis is paramount for the production of high-quality APIs. The protocols and data presented in this guide provide a valuable resource for professionals in the field of drug development and manufacturing. Further research into the potential prodrug characteristics and any intrinsic biological activity of this molecule could provide deeper insights into the pharmacology of 4-azasteroids.
References
- 1. Cas 104239-97-6,4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid | lookchem [lookchem.com]
- 2. 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylic acid | 104239-97-6 | IO26684 [biosynth.com]
- 3. This compound - Buy C19H27NO3, this compound, 104239-97-6 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 4. This compound | 104239-97-6 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound - CAS:104239-97-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]
- 9. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid , >98.0%(T)(HPLC) , 104239-97-6 - CookeChem [cookechem.com]
- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a pivotal synthetic intermediate in the development of potent 5α-reductase inhibitors. This document elucidates the compound's physicochemical properties, details its role in the synthesis of clinically significant drugs such as Finasteride and Dutasteride, and explores the underlying mechanism of action through the 5α-reductase signaling pathway. Detailed experimental methodologies and structured data tables are presented to support research and development efforts in this area.
Physicochemical Properties
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a steroid derivative characterized by an aza-substitution in the A-ring of the androstane skeleton. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 317.42 g/mol | [1][2] |
| Molecular Formula | C₁₉H₂₇NO₃ | [1][3][4] |
| Melting Point | 295-297 °C | [2] |
| Boiling Point | 527.3±50.0 °C (Predicted) | [2] |
| Density | 1.166 g/cm³ | [1][2] |
| Appearance | Off-White Powder | [1] |
| CAS Number | 104239-97-6 | [1][3] |
Role as a Synthetic Intermediate
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a crucial intermediate in the synthesis of Finasteride and Dutasteride, which are potent inhibitors of the 5α-reductase enzyme.[5][6][7] These drugs are widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[8]
Experimental Protocol: Synthesis of Finasteride
The conversion of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid to Finasteride (17β-N-t-Butylcarbamoyl-4-aza-5α-androst-1-en-3-one) is a key step in the manufacturing process. A general experimental protocol derived from the literature is as follows:
Objective: To synthesize Finasteride from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.
Materials:
-
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry pyridine
-
Dimethylformamide (DMF) (catalytic amount)
-
t-Butylamine
-
Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous aprotic solvent (e.g., pyridine, toluene, methylene chloride)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in dry pyridine.
-
Add a catalytic amount of dimethylformamide.
-
Cool the solution to a reduced temperature (e.g., -7°C).
-
Slowly add thionyl chloride to the reaction mixture to form the corresponding acid chloride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.
-
-
Amidation:
-
To the solution containing the acid chloride, add t-butylamine.
-
Add a catalytic amount of dimethylaminopyridine.
-
Stir the mixture for several hours at room temperature.
-
-
Work-up and Purification:
-
The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by comparing with an authentic sample of Finasteride.
-
Upon completion, the product, 17β-N-t-Butylcarbamoyl-4-aza-5α-androst-1-en-3-one (Finasteride), can be isolated and purified using standard techniques such as crystallization.
-
This process involves the conversion of the carboxylic acid at the 17β-position into a more reactive acid chloride, which then readily reacts with t-butylamine to form the desired amide, Finasteride.[3]
Biological Significance: The 5α-Reductase Signaling Pathway
The therapeutic effect of drugs derived from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is rooted in their ability to inhibit the 5α-reductase enzyme. This enzyme plays a critical role in androgen metabolism.
Mechanism of Action
5α-reductase is responsible for the conversion of testosterone, a primary male sex hormone, into the more potent androgen, dihydrotestosterone (DHT).[8] DHT has a higher affinity for the androgen receptor and is a key driver of prostate growth and the miniaturization of hair follicles in androgenetic alopecia.
The signaling pathway can be visualized as follows:
Caption: The 5α-Reductase Signaling Pathway and its Inhibition.
In this pathway, testosterone is converted to DHT by 5α-reductase. DHT then binds to the androgen receptor, leading to the transcription of genes that mediate various physiological effects. 5α-reductase inhibitors (5-ARIs) like Finasteride and Dutasteride block the action of 5α-reductase, thereby reducing the levels of DHT and mitigating its downstream effects.[1][4]
Experimental Workflow for Assessing 5α-Reductase Inhibition
The inhibitory potential of compounds like Finasteride, derived from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, can be assessed using in vitro enzyme assays. A generalized workflow for such an experiment is outlined below.
References
- 1. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]
- 4. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic Acid CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | 104239-97-6 [chemicalbook.com]
- 8. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
An In-depth Technical Guide on 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting point, and synthetic approaches for 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid. This compound is a critical intermediate in the synthesis of 5α-reductase inhibitors, such as Dutasteride, which are pivotal in the treatment of benign prostatic hyperplasia and other androgen-related conditions.[1][2][3][4]
Physicochemical Data
The melting point of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a key parameter for its identification and purity assessment. A consistent melting point range has been reported across various sources.
| Parameter | Value | Reference |
| Melting Point | 295-297 °C | [2][4] |
| Appearance | Off-White Powder | [2][4] |
| Molecular Formula | C₁₉H₂₇NO₃ | [2][4] |
| Molecular Weight | 317.42 g/mol | [2][4] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [2][4] |
| Storage Temperature | 2-8°C | [2][4] |
Synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid
The synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a multi-step process that is integral to the production of Dutasteride. While specific, detailed protocols for its isolated synthesis are not extensively published as standalone procedures, its formation as a key intermediate is well-documented in the context of Dutasteride synthesis. The general pathway involves the formation of the saturated 4-aza-5α-androstan-3-one-17β-carboxylic acid followed by a dehydrogenation step to introduce the C1-C2 double bond.
A plausible synthetic approach, based on literature describing the synthesis of related compounds and Dutasteride, is outlined below.
Experimental Protocol: Dehydrogenation of 3-oxo-4-aza-5α-androstane-17β-carboxylic Acid
This protocol is a representative method for the introduction of the 1-ene functionality, a crucial step in the synthesis of the target compound. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for such transformations.[5]
Materials:
-
3-oxo-4-aza-5α-androstane-17β-carboxylic acid
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Triflic acid (catalyst)
-
Anhydrous, inert solvent (e.g., dioxane, toluene)
-
Quenching solution (e.g., aqueous sodium bisulfite)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-oxo-4-aza-5α-androstane-17β-carboxylic acid in the anhydrous solvent.
-
Silylation: Add bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the solution and stir at room temperature for a designated period to allow for the silylation of the carboxylic acid and lactam functionalities.
-
Dehydrogenation: Cool the reaction mixture to a specified temperature (e.g., 0-10 °C) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) portion-wise. A catalytic amount of triflic acid can be added to facilitate the reaction.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to decompose the excess DDQ.
-
Workup: Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid by recrystallization from an appropriate solvent system to yield the final product.
Caption: Synthetic workflow for the dehydrogenation step.
Experimental Protocol: Melting Point Determination
The melting point of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid can be determined using a standard capillary melting point apparatus.
Materials:
-
Purified 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified compound.
-
Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the substance.[6]
-
Repeat: For accuracy, it is advisable to perform the measurement in triplicate.
Caption: Workflow for melting point determination.
Signaling Pathway Context: Inhibition of 5α-Reductase
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is an intermediate in the synthesis of Dutasteride, a potent inhibitor of 5α-reductase. This enzyme is crucial in the androgen signaling pathway, as it converts testosterone into the more potent dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor and is the primary androgen responsible for the development and enlargement of the prostate gland. By inhibiting 5α-reductase, drugs like Dutasteride reduce DHT levels, thereby mitigating its effects on target tissues.
Caption: Simplified androgen signaling pathway and the role of 5α-reductase inhibitors.
References
- 1. 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic Acid CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 3. This compound | 104239-97-6 [chemicalbook.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Guide: Solubility and Relevant Biological Context of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a crucial intermediate in the synthesis of 5α-reductase inhibitors, such as Finasteride and Dutasteride. These active pharmaceutical ingredients (APIs) are widely used in the treatment of benign prostatic hyperplasia and androgenic alopecia. Understanding the physicochemical properties, particularly the solubility, of this intermediate is essential for process optimization, formulation development, and quality control. This technical guide provides a summary of the available solubility data, a general experimental protocol for solubility determination of poorly soluble compounds, and the relevant biological signaling pathway.
Solubility Data
Currently, there is a lack of precise quantitative solubility data for 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in the public domain. The available information is qualitative, indicating low solubility in common organic solvents.
| Solvent | Qualitative Solubility |
| Acetonitrile | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble (Sonication may be required) |
Table 1: Qualitative Solubility of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid
Experimental Protocols
Given the absence of a specific published method for determining the solubility of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a general experimental protocol for a poorly soluble crystalline solid is outlined below. This method is based on the shake-flask method, which is a standard approach for determining thermodynamic solubility.
General Protocol for Solubility Determination of a Poorly Soluble Compound
1. Materials and Equipment:
-
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (pure, crystalline)
-
Selected solvents (e.g., acetonitrile, DMSO, methanol, water, relevant buffer solutions)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually present to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined empirically.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation:
-
The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.
-
Mandatory Visualization
Signaling Pathway
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is an intermediate in the synthesis of 5α-reductase inhibitors. These inhibitors act on the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The following diagram illustrates this key step in androgen signaling.
The Pivotal Intermediate: A Technical Guide to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid in Finasteride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a crucial intermediate in the synthesis of finasteride, a potent 5α-reductase inhibitor. This document details the synthetic pathway, experimental protocols, and key quantitative data, offering a comprehensive resource for researchers and professionals in pharmaceutical development.
Introduction
Finasteride is a synthetic 4-azasteroid compound widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Its therapeutic effect stems from the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). The synthesis of finasteride involves a multi-step process, with 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid serving as a key precursor. This guide focuses on the synthesis and characterization of this pivotal intermediate and its subsequent conversion to finasteride.
Synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid
The synthesis of the title compound is typically achieved through a two-step process starting from the readily available 3-oxo-4-androstene-17β-carboxylic acid. The first step involves the formation of the saturated lactam, 3-oxo-4-aza-5α-androstan-17β-carboxylic acid, followed by a dehydrogenation step to introduce the double bond in the A-ring.
Synthesis of 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid
The initial step involves the oxidative cleavage of the A-ring of a precursor, followed by cyclization with an ammonia source and subsequent reduction. A common starting material is methyl-3-oxo-4-androstene-17-carboxylate.
Dehydrogenation to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid
The introduction of the C1-C2 double bond is a critical step. This is often achieved using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Conversion to Finasteride
The final step in the synthesis of finasteride involves the amidation of the carboxylic acid group at the C-17 position with tert-butylamine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to its acid chloride.
Experimental Protocols
Synthesis of 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid from Methyl-3-oxo-4-androstene-17-carboxylate[1]
Step 1: Oxidative Cleavage
-
Dissolve 50 grams of methyl-3-oxo-4-androstene-17-carboxylate in 500 ml of t-butanol.
-
Add a solution of 28 grams of sodium carbonate in 200 ml of water to the reaction mixture.
-
Slowly add 200 ml of a solution containing 2 grams of sodium metaperiodate and 130 grams of potassium permanganate in 1250 ml of water at 25-35°C over 30 minutes.
-
Heat the reaction mixture to 65°C and add the remaining periodate/permanganate solution over one hour.
-
Cool the resulting solution to 40°C, filter to remove manganese dioxide, and wash the filter cake with water.
-
The filtrate contains the seco-acid.
Step 2: Cyclization and Reduction
A detailed protocol from the available search results for the cyclization of the resulting seco-acid to form 3-oxo-4-aza-5α-androstan-17β-carboxylic acid is not explicitly provided in a step-by-step format with precise quantities. However, a general method involves reacting the seco-acid with ammonia in a suitable solvent, followed by catalytic hydrogenation. For instance, one method describes reacting the product of the A-ring opening with NH3 and then hydrogenating with Pd/C to obtain 3-oxo-4-aza-5α-androsta-17β-carboxylic acid[1]. Another patent describes refluxing methyl-3-oxo-4-aza-5-androstene-17-carboxylate with formic acid for 10-12 hours to yield the saturated carboxylic acid with a 95% yield[2].
Dehydrogenation of 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid[3]
A general procedure for the dehydrogenation of the saturated lactam involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3].
-
Suspend 3-oxo-4-aza-5α-androstan-17β-carboxylic acid in a suitable solvent (e.g., dioxane).
-
Add BSTFA and heat the mixture to effect silylation.
-
Add a solution of DDQ in the same solvent.
-
Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).
-
After completion, cool the reaction mixture and quench with a suitable reagent.
-
Isolate the product, 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, through filtration and purify by recrystallization.
Synthesis of Finasteride from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid[4]
-
To a solution of 1.0 g (3.15 mmol) of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in 25 mL of dry pyridine and 20 μL of dimethylformamide at -7°C, add 0.28 mL (3.79 mmol) of thionyl chloride.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
After 3 hours, add 0.66 mL (6.3 mmol) of t-butylamine and 10 mg of dimethylaminopyridine.
-
Stir the mixture for 4-5 hours to yield 17β-N-t-Butylcarbamoyl-4-aza-5α-androst-1-en-3-one (Finasteride).
Data Presentation
Table 1: Physicochemical Properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇NO₃ | [4] |
| Molecular Weight | 317.42 g/mol | [4] |
| Appearance | Off-white powder | [4] |
| Melting Point | 295-297 °C | [4] |
| Boiling Point | 527.3 °C at 760 mmHg | [4] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [4] |
Table 2: Summary of Reaction Yields
| Reaction Step | Product | Starting Material | Yield (%) | Reference |
| Reduction of Methyl-3-oxo-4-aza-5-androstene-17-carboxylate | 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | Methyl-3-oxo-4-aza-5-androstene-17-carboxylate | 95 | [2] |
| Conversion to Finasteride | Finasteride | 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid | Not explicitly stated in the protocol, but described as giving the product. | [5] |
| Alternative Finasteride Synthesis | Finasteride | 17β-carboalkoxy ester of 4-aza-5-alpha-androst-1-en-3-one | 97 | [6] |
Visualization of Pathways and Workflows
Synthetic Pathway to Finasteride
References
- 1. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]
- 2. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]
- 3. Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar-药物合成数据库 [drugfuture.com]
- 4. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 5. US5670643A - Method for preparing finasteride - Google Patents [patents.google.com]
- 6. US5652365A - Process for the production of finasteride - Google Patents [patents.google.com]
The Pivotal Role of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid in Dutasteride Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutasteride, a potent dual inhibitor of both type I and type II 5α-reductase, is a crucial therapeutic agent for the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia. The synthesis of this complex molecule relies on a strategic and efficient chemical pathway, at the core of which lies the pivotal intermediate: 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid . This whitepaper provides an in-depth technical exploration of the role of this key intermediate in the synthesis of dutasteride, offering a comprehensive overview of reaction mechanisms, detailed experimental protocols, and comparative quantitative data.
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid serves as the immediate precursor to dutasteride, providing the core steroidal framework. The primary transformation involves the formation of an amide bond between the 17β-carboxylic acid group of this intermediate and 2,5-bis(trifluoromethyl)aniline. The efficiency and purity of this coupling reaction are critical determinants of the overall yield and quality of the final dutasteride product. Various synthetic strategies have been developed to optimize this key step, focusing on the activation of the carboxylic acid moiety to facilitate the amidation reaction.
Synthetic Pathway Overview
The general synthetic approach for the conversion of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid to dutasteride involves a two-step process. First, the carboxylic acid is activated to form a more reactive intermediate, such as an acyl chloride or a mixed anhydride. This activated intermediate is then reacted with 2,5-bis(trifluoromethyl)aniline to yield dutasteride. The choice of activating agent, solvent, and reaction conditions significantly influences the reaction's efficiency and the impurity profile of the final product.
Experimental Protocols
Several methodologies have been reported for the synthesis of dutasteride from 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid. Below are detailed protocols for some of the key cited methods.
Method 1: Thionyl Chloride Activation
This method involves the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by amidation.
Protocol:
-
Acyl Chloride Formation: Dissolve 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in a suitable organic solvent such as toluene.[1]
-
Add pyridine to the solution under a nitrogen atmosphere.
-
Slowly add thionyl chloride to the mixture, maintaining the temperature between 25-35°C.[2]
-
Stir the reaction mixture for 2-3 hours at the same temperature to ensure complete formation of the acyl chloride.[1]
-
Amidation: In a separate vessel, prepare a solution of 2,5-bis(trifluoromethyl)aniline in a suitable solvent.
-
Add the freshly prepared acyl chloride solution to the aniline solution.
-
The reaction may be catalyzed by the addition of a base such as piperidine.[1]
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude dutasteride is then isolated and purified by recrystallization from a suitable solvent system, such as acetonitrile/water or ethyl acetate.[3][4]
Method 2: Mixed Anhydride Formation (Pivaloyl Chloride)
This approach utilizes pivaloyl chloride to form a mixed anhydride, which then reacts with the aniline.
Protocol:
-
Mixed Anhydride Formation: Suspend 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in an aprotic solvent like acetonitrile.[1]
-
Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Cool the mixture to a low temperature (e.g., -30°C).[1]
-
Slowly add pivaloyl chloride to the suspension.
-
Stir the reaction mixture at low temperature to form the mixed anhydride.
-
Amidation: Add 2,5-bis(trifluoromethyl)aniline to the reaction mixture.
-
A Lewis acid catalyst, such as BF3-etherate, may be added to facilitate the reaction.[1]
-
Allow the reaction to proceed to completion, monitoring by HPLC.
-
Work-up involves quenching the reaction, extraction, and washing.
-
The final product is purified by crystallization.
Method 3: Sulfonic Anhydride Activation
This method employs a sulfonic acid anhydride to activate the carboxylic acid.
Protocol:
-
Activation: Dissolve 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid in a mixture of methylene chloride and N,N-dimethylformamide.[5]
-
Add a base, such as pyridine or triethylamine.[5]
-
Cool the solution to 0-10°C.[5]
-
Slowly add a sulfonic acid anhydride (e.g., trifluoromethanesulfonic acid anhydride) dropwise.[5]
-
Amidation: Add 2,5-bis(trifluoromethyl)aniline to the reaction mixture.[5]
-
The reaction can be carried out with or without an additional base.[5]
-
Monitor the reaction until completion.
-
The work-up procedure typically involves washing with aqueous acid and base to remove unreacted starting materials and byproducts.
-
Purification of dutasteride is achieved through recrystallization.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthetic methods for the conversion of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid to dutasteride.
| Method/Activating Agent | Solvent(s) | Catalyst/Base | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | Toluene | Pyridine, Piperidine | 25-35 | 80-90 | >99 | [1] |
| Pivaloyl Chloride | Acetonitrile | DBU, BF3-etherate | -30 | ~70 | Not Specified | [1] |
| Mesyl Chloride | Not Specified | Not Specified | Not Specified | ~70 | Not Specified | [1] |
| Thionyl Chloride | Toluene | Pyridine | 25-35 | ~30 | Not Specified | [1] |
| Copper Powder (New Intermediate Method) | Toluene | Potassium Carbonate | 50-60 (reflux) | ~60 | Not Specified | [1] |
| Sulfonic Acid Anhydride | Methylene Chloride, DMF | Pyridine, TEA | 0-10 | High | High | [5] |
| Methanesulfonyl Chloride | Aprotic Solvent | HCl Scavenger | <10 | 70 | Not Specified | [4] |
Logical Workflow for Method Selection
The choice of synthetic method depends on several factors, including desired yield, purity requirements, cost of reagents, and scalability. The following diagram illustrates a logical workflow for selecting an appropriate method.
Conclusion
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is an indispensable intermediate in the industrial synthesis of dutasteride. The conversion of this carboxylic acid to the final amide product is a critical step that has been the subject of extensive process development and optimization. The choice of activating agent, be it thionyl chloride, a chloroformate, or a sulfonic anhydride, directly impacts the yield, purity, and economic viability of the synthesis. This guide provides a comprehensive overview of the available methods, offering researchers and drug development professionals the necessary technical details to make informed decisions in the synthesis of dutasteride. The presented protocols and data serve as a valuable resource for the continued development of efficient and robust manufacturing processes for this important pharmaceutical agent.
References
- 1. CN106349327A - Preparation method of dutasteride - Google Patents [patents.google.com]
- 2. Dutasteride Related Impurity 1 synthesis - chemicalbook [chemicalbook.com]
- 3. CN102382165B - Preparation method of dutasteride - Google Patents [patents.google.com]
- 4. PROCESSES FOR PREPARATION OF DUTASTERIDE - Patent 2238152 [data.epo.org]
- 5. WO2011004242A2 - An improved process for the preparation of dutasteride - Google Patents [patents.google.com]
The Rising Therapeutic Potential of 4-Aza-5α-Androstane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aza-5α-androstane steroid scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a diverse range of biological activities. These synthetic analogs of endogenous androgens, characterized by the substitution of a nitrogen atom at the 4-position of the steroid A-ring, have been extensively explored for their therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 4-aza-5α-androstane derivatives, with a focus on their role as enzyme inhibitors and other emerging applications. Detailed experimental protocols, quantitative biological data, and visualized signaling pathways are presented to facilitate further research and development in this promising area.
Inhibition of 5α-Reductase: The Primary Biological Target
The most well-documented biological activity of 4-aza-5α-androstane derivatives is the inhibition of 5α-reductase, a critical enzyme in androgen metabolism.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenic alopecia (male pattern baldness), and prostate cancer.[1][4]
Finasteride, a prominent member of this class, is a selective inhibitor of 5α-reductase isozymes 2 and 3 and is clinically approved for the treatment of BPH and androgenic alopecia.[5][6] The introduction of a nitrogen atom at the 4-position of the steroid nucleus is a key structural feature for potent 5α-reductase inhibition.[7][8]
Quantitative Analysis of 5α-Reductase Inhibitory Activity
The inhibitory potency of 4-aza-5α-androstane derivatives against 5α-reductase is typically quantified by determining their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). A lower value for these parameters indicates a higher inhibitory activity. The following table summarizes the in vitro inhibitory activities of selected 4-aza-5α-androstane derivatives against human and rat 5α-reductase.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Finasteride | Human 5α-reductase type 2 | 1.2 | - | [4] |
| 17β-N,N-diethylcarbamoyl-4-aza-5α-androstan-3-one | Rat prostate 5α-reductase | - | 29.2 ± 1.7 | [7] |
| 17β-N,N-diisopropylcarbamoyl-4-aza-5α-androstan-3-one | Rat prostate 5α-reductase | - | 12.6 ± 0.8 | [7] |
| 4-Aza-pregnane-3,20-dione (Compound 5) | Rat prostate 5α-reductase | >1000 | - | [4] |
| 4-Aza-1-pregnene-3,20-dione (Compound 7) | Rat prostate 5α-reductase | 1000 | - | [4] |
| 4-Aza-pregnane-3,20-dione-20-oxime (Compound 6) | Rat prostate 5α-reductase | 10 | - | [4] |
| 4-Aza-1-pregnene-3,20-dione-20-oxime (Compound 8) | Rat prostate 5α-reductase | 11 | - | [4] |
| Androst-3,5-diene-3-carboxylic acid derivative (16a) | Human 5α-reductase type 1 | 250 | - | [9] |
| Androst-3,5-diene-3-carboxylic acid derivative (16a) | Human 5α-reductase type 2 | 130 | - | [9] |
Emerging Biological Activities
Beyond their well-established role as 5α-reductase inhibitors, recent research has unveiled a broader spectrum of biological activities for 4-aza-5α-androstane derivatives, highlighting their potential in other therapeutic areas.
Antimicrobial and Antifungal Activity
Several nitrogen-containing 5α-androstane derivatives have demonstrated significant antimicrobial and antifungal properties.[10] Studies have shown that these compounds can be more potent than conventional antibiotics like streptomycin and ampicillin against a range of bacterial strains, including resistant ones.[10][11] Their mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential enzymatic pathways.[10] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of these derivatives are in the range of 0.0005–0.6 mg/mL.[10][11] Similarly, their antifungal activity, with minimum fungicidal concentration (MFC) values between 0.007 and 0.6 mg/mL, surpasses that of reference drugs like bifonazole and ketoconazole in some cases.[10]
Anticancer Potential
The antiproliferative effects of azasteroids, including 4-aza-5α-androstane derivatives, against various cancer cell lines have also been reported.[12] Their structural similarity to endogenous steroids allows them to potentially interact with steroid hormone receptors or other cellular targets involved in cancer cell proliferation.[12]
Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Some androstane derivatives have been investigated as aromatase inhibitors, with several compounds demonstrating competitive inhibition with Ki values ranging from 38 to 1290 nM.[13]
Signaling Pathways and Mechanisms of Action
The biological effects of 4-aza-5α-androstane derivatives are primarily mediated through their interaction with key enzymes in steroid metabolism and signaling pathways.
Caption: Inhibition of 5α-reductase by 4-aza-5α-androstane derivatives.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vitro 5α-Reductase Inhibition Assay
This assay determines the ability of a test compound to inhibit the conversion of testosterone to DHT by the 5α-reductase enzyme.
Materials:
-
Rat or human prostate microsomes (source of 5α-reductase)
-
[1,2,6,7-³H]Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (4-aza-5α-androstane derivative)
-
Buffer solution (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Ethyl acetate (for extraction)
-
Thin-layer chromatography (TLC) plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the buffer, NADPH, and prostate microsomes.
-
Add the test compound at various concentrations. A control with no inhibitor is also prepared.
-
Initiate the reaction by adding [³H]Testosterone.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong base).
-
Extract the steroids from the reaction mixture using ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent.
-
Spot the samples onto a TLC plate and develop the chromatogram to separate testosterone and DHT.
-
Visualize the steroid spots (e.g., using iodine vapor).
-
Scrape the corresponding spots for testosterone and DHT into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the in vitro 5α-reductase inhibition assay.
Conclusion and Future Directions
4-Aza-5α-androstane derivatives represent a versatile class of compounds with significant therapeutic potential, primarily as inhibitors of 5α-reductase. The clinical success of finasteride has paved the way for the development of new analogs with improved efficacy and safety profiles. Furthermore, the discovery of their antimicrobial, antifungal, and anticancer activities opens up new avenues for research and drug development. Future studies should focus on elucidating the detailed mechanisms of action for these emerging biological activities, optimizing the lead compounds through structure-activity relationship studies, and evaluating their in vivo efficacy and safety in relevant disease models. The continued exploration of the 4-aza-5α-androstane scaffold is likely to yield novel therapeutic agents for a range of human diseases.
References
- 1. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 6. Finasteride - Wikipedia [en.wikipedia.org]
- 7. 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel androst-3,5-diene-3-carboxylic acid derivatives as inhibitors of 5α-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and development of azasteroids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azasteroid Revolution: A Technical Guide to 5-Alpha-Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism by which azasteroids inhibit 5-alpha-reductase, a critical enzyme in androgen metabolism. It is designed for researchers, scientists, and professionals involved in drug development who seek a comprehensive understanding of the molecular interactions, kinetic properties, and experimental evaluation of these potent inhibitors. This document details the signaling pathways affected, presents quantitative data on inhibitor potency, outlines experimental protocols for inhibitor characterization, and provides visual representations of key processes to facilitate a deeper understanding of this important class of therapeutic agents.
Introduction: The Role of 5-Alpha-Reductase in Androgen Signaling
The enzyme 5-alpha-reductase (5α-R) is a critical component of the androgen signaling pathway, responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][2] DHT has a significantly higher binding affinity for the androgen receptor (AR) than testosterone, and the DHT-AR complex is a potent transcription factor that regulates the expression of numerous genes responsible for the development and maintenance of male secondary sexual characteristics. However, excessive DHT activity is implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[3]
There are three known isozymes of 5-alpha-reductase in humans:
-
Type 1 5α-R (SRD5A1): Primarily found in the skin (sebaceous glands), scalp, and liver.
-
Type 2 5α-R (SRD5A2): Predominantly expressed in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles.[4][5]
-
Type 3 5α-R (SRD5A3): More recently identified and its physiological role is still under investigation, though it is also capable of converting testosterone to DHT.[6]
The development of 5-alpha-reductase inhibitors, particularly azasteroids, has revolutionized the treatment of DHT-dependent disorders.
The Azasteroid Mechanism of Inhibition
Azasteroids are a class of synthetic steroids characterized by the substitution of a carbon atom with a nitrogen atom in the steroid A-ring. This structural modification is key to their potent inhibitory activity against 5-alpha-reductase. The two most prominent examples of azasteroid inhibitors are finasteride and dutasteride.
The primary mechanism of action for azasteroid inhibitors is competitive inhibition of the 5-alpha-reductase enzyme.[7] They act as substrate analogs, binding to the active site of the enzyme and preventing the binding and subsequent conversion of testosterone. Some azasteroids, like finasteride, have been described as slow-binding inhibitors, indicating a time-dependent increase in inhibitory potency.[8]
Isozyme Specificity
A crucial aspect of azasteroid inhibitors is their differential affinity for the 5-alpha-reductase isozymes:
-
Finasteride: Exhibits a high selectivity for the type 2 isozyme, with a significantly lower affinity for the type 1 isozyme.[4][6]
-
Dutasteride: Acts as a dual inhibitor, potently inhibiting both type 1 and type 2 isozymes.[6]
This difference in isozyme selectivity has implications for their clinical efficacy and side-effect profiles.
Quantitative Analysis of Azasteroid Potency
The potency of 5-alpha-reductase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different compounds.
| Inhibitor | Isozyme | IC50 (nM) | Ki (nM) |
| Finasteride | Type 1 5α-R | 360[6] | - |
| Type 2 5α-R | 69[6] | 26[8] | |
| Type 3 5α-R | 17.4[6] | - | |
| Dutasteride | Type 1 5α-R | 7[6] | - |
| Type 2 5α-R | 6[6] | - | |
| Type 3 5α-R | 0.33[6] | - | |
| 4-MA | Type 1 5α-R | 1.7[6] | - |
| Type 2 5α-R | 1.9[6] | 3[9] |
Note: IC50 and Ki values can vary depending on the experimental conditions and the source of the enzyme (e.g., recombinant vs. tissue homogenate).
Experimental Protocols for Inhibitor Characterization
The determination of the inhibitory potency of azasteroids involves specific and sensitive biochemical assays. The following outlines a general protocol for a 5-alpha-reductase inhibition assay.
Enzyme Source Preparation
-
Tissue Homogenization: For assays using native enzymes, tissues rich in 5-alpha-reductase (e.g., rat prostate or liver) are homogenized in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.0) containing sucrose and a reducing agent like dithiothreitol (DTT).[10]
-
Microsomal Fractionation: The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, where the membrane-bound 5-alpha-reductase is located.[10]
-
Recombinant Enzyme: Alternatively, human 5-alpha-reductase isozymes can be expressed in and purified from cell lines (e.g., HEK-293 cells) for more specific and controlled assays.[6]
In Vitro Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH optimized for the specific isozyme being tested). The mixture contains the enzyme preparation, the cofactor NADPH, and varying concentrations of the test inhibitor (azasteroid) or vehicle control.[11][12]
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, typically radiolabeled testosterone (e.g., [3H]testosterone).[8][13]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).[10][11]
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as a strong acid or an organic solvent.[11]
-
Product Separation and Quantification: The product of the reaction, dihydrotestosterone (DHT), is separated from the unreacted testosterone using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[8][10]
-
Detection: If radiolabeled substrate is used, the amount of DHT formed is quantified by liquid scintillation counting. Alternatively, non-radioactive methods can employ liquid chromatography-mass spectrometry (LC-MS) for detection and quantification of DHT.[14]
Data Analysis
-
Calculation of Inhibition: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 Determination: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]
-
Ki Determination: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[16]
Visualizing the Molecular Landscape
Signaling Pathway of Testosterone Conversion
The following diagram illustrates the enzymatic conversion of testosterone to DHT and the site of action for 5-alpha-reductase inhibitors.
Caption: Conversion of testosterone to DHT and the inhibitory action of azasteroids.
Experimental Workflow for Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing potential 5-alpha-reductase inhibitors.
Caption: Workflow for 5-alpha-reductase inhibitor screening and characterization.
Conclusion
Azasteroids represent a cornerstone in the pharmacological management of androgen-dependent conditions. Their mechanism of action, centered on the competitive inhibition of 5-alpha-reductase, is well-characterized, with specific inhibitors demonstrating distinct isozyme selectivity profiles. The quantitative assessment of their potency through standardized in vitro assays is crucial for the development of new and improved therapeutic agents. This guide provides a foundational understanding of the technical aspects of azasteroid-mediated 5-alpha-reductase inhibition, offering valuable insights for researchers and drug development professionals in the field of endocrinology and pharmacology. Further research into the role of the type 3 isozyme and the development of next-generation inhibitors with enhanced selectivity and safety profiles remain active areas of investigation.
References
- 1. The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfsfoundation.org [pfsfoundation.org]
- 9. Azasteroids as inhibitors of testosterone 5 alpha-reductase in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. mdpi.com [mdpi.com]
- 14. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. courses.edx.org [courses.edx.org]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
The Genesis of a New Therapeutic Class: An In-depth Technical Guide to the Discovery and History of 4-Azasteroid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of 4-azasteroid compounds represents a landmark achievement in medicinal chemistry and pharmacology, fundamentally altering the therapeutic landscape for androgen-dependent conditions. These synthetic steroid analogues, characterized by the substitution of a carbon atom with a nitrogen atom at the 4-position of the steroid nucleus, are potent inhibitors of the enzyme 5α-reductase. This enzyme is pivotal in the conversion of testosterone to the more biologically active dihydrotestosterone (DHT). This technical guide provides a comprehensive overview of the discovery, history, and key scientific principles underlying the development of 4-azasteroid compounds, with a focus on the two clinically successful drugs, finasteride and dutasteride.
The Dawn of 5α-Reductase Inhibition: A Historical Perspective
The journey towards the development of 4-azasteroids began with fundamental research into the role of androgens in prostate growth. A pivotal moment came with the study of male pseudohermaphrodites in the Dominican Republic, who were found to have a genetic deficiency in the 5α-reductase type 2 enzyme. These individuals had underdeveloped prostates, leading to the crucial understanding that DHT, not testosterone, was the primary androgen responsible for prostate development and the progression of benign prostatic hyperplasia (BPH). This discovery illuminated a clear therapeutic target: the inhibition of 5α-reductase.
Early efforts to develop inhibitors focused on modifying the structure of natural steroid substrates.[1] The introduction of a nitrogen atom into the steroid A-ring to form a lactam was a key innovation that led to the creation of the 4-azasteroid class of compounds.[1] This structural modification proved to be highly effective in inhibiting the 5α-reductase enzyme.
Key Milestones in the Development of 4-Azasteroids:
| Year | Milestone | Significance |
| 1940s | Huggins and colleagues establish the androgen dependence of the prostate.[2] | Laid the foundational knowledge for targeting androgen pathways in prostate diseases. |
| 1974 | Discovery of 5α-reductase deficiency in male pseudohermaphrodites. | Identified DHT as the key androgen in prostate development and BPH. |
| 1992 | Finasteride (Proscar®) receives FDA approval for the treatment of BPH.[2] | The first clinically approved 5α-reductase inhibitor, validating the therapeutic strategy. |
| 1997 | Finasteride (Propecia®) is approved for the treatment of male pattern baldness.[3] | Expanded the therapeutic applications of 4-azasteroids. |
| 2001 | Dutasteride (Avodart®) is approved for the treatment of BPH.[2] | Introduced a dual inhibitor of both 5α-reductase isozymes, offering more profound DHT suppression. |
The 5α-Reductase Signaling Pathway
The primary mechanism of action of 4-azasteroids is the competitive inhibition of 5α-reductase. This enzyme exists in three known isoforms: type 1, type 2, and type 3. Type 2 is the predominant isoform in the prostate, while type 1 is found in the skin and liver. The inhibition of these enzymes by 4-azasteroids blocks the conversion of testosterone to DHT, thereby reducing the androgenic stimulation of target tissues.
Caption: The 5α-reductase pathway and the inhibitory action of 4-azasteroids.
Quantitative Analysis of Key 4-Azasteroid Compounds
The efficacy of 4-azasteroid compounds is quantified by their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against the different 5α-reductase isozymes. The pharmacokinetic profiles of these drugs are also crucial for determining their clinical utility.
Table 1: Inhibitory Activity of Finasteride and Dutasteride against 5α-Reductase Isozymes
| Compound | 5α-Reductase Type 1 (Ki, nM) | 5α-Reductase Type 2 (Ki, nM) |
| Finasteride | 108[4] | 7.3[4] |
| Dutasteride | ~7 (IC50)[5] | ~6 (IC50)[5] |
Table 2: Comparative Pharmacokinetic Properties of Finasteride and Dutasteride
| Parameter | Finasteride | Dutasteride |
| Bioavailability | ~65%[6] | ~60% |
| Protein Binding | ~90%[6] | >99% |
| Volume of Distribution | 76 L[6] | 300-500 L[7] |
| Elimination Half-life | 5-6 hours (in adults)[8] | ~5 weeks[7] |
| Metabolism | Hepatic (CYP3A4)[6] | Hepatic (CYP3A4) |
| Excretion | Feces (57%), Urine (39%) as metabolites[8] | Primarily as metabolites in feces |
| Serum DHT Reduction | ~70%[9] | >90%[9] |
Experimental Protocols
The discovery and development of 4-azasteroid compounds have been reliant on robust experimental methodologies for their synthesis and biological evaluation.
General Synthesis of 4-Azasteroids
The synthesis of 4-azasteroids typically involves a multi-step process starting from a steroid precursor. A common strategy for the synthesis of finasteride, for example, begins with progesterone.
Exemplary Synthetic Scheme for Finasteride:
-
Oxidative Cleavage: The progesterone side chain at C-17 is cleaved to form a carboxylic acid, yielding 3-oxo-4-androstene-17β-carboxylic acid.
-
Amidation: The carboxylic acid is then converted to an N-tert-butyl amide.
-
A-Ring Modification: The A-ring is opened oxidatively, followed by cyclization with ammonia to form the 4-aza-3-oxo-steroid (lactam) core.
-
Dehydrogenation: A double bond is introduced at the 1,2-position of the A-ring to yield finasteride.[10]
5α-Reductase Inhibition Assay
The inhibitory potency of 4-azasteroid compounds is determined using in vitro enzyme assays. A common method involves the use of microsomal preparations from tissues expressing 5α-reductase (e.g., prostate) or cell lines engineered to overexpress specific isoforms.
Spectrophotometric Assay Protocol:
-
Enzyme Preparation: Microsomal fractions are prepared from rat liver or prostate tissue, or from cell lines overexpressing human 5α-reductase isoenzymes.[11]
-
Reaction Mixture: A reaction mixture is prepared containing a phosphate buffer, the enzyme source, the test compound (4-azasteroid) at various concentrations, and the substrate, testosterone.[12]
-
Initiation: The reaction is initiated by the addition of the cofactor NADPH.[12]
-
Incubation: The mixture is incubated at 37°C for a defined period.[12]
-
Quantification: The amount of DHT produced is quantified. A spectrophotometric method can be employed where the consumption of NADPH is measured, or more commonly, the product DHT is separated by high-performance liquid chromatography (HPLC) and quantified by UV detection or mass spectrometry.[12][13]
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Experimental Workflow
The discovery and optimization of 4-azasteroid inhibitors follow a structured workflow, from initial screening to lead optimization and preclinical evaluation.
Caption: A typical workflow for the discovery and development of 4-azasteroid 5α-reductase inhibitors.
Conclusion and Future Directions
The discovery and development of 4-azasteroid compounds have provided highly effective therapies for common androgen-dependent disorders. The journey from understanding the fundamental role of DHT to the rational design of potent and selective enzyme inhibitors exemplifies the power of modern drug discovery. Future research in this area may focus on the development of compounds with improved isoform selectivity to minimize side effects, as well as exploring the potential of 4-azasteroids in other therapeutic areas, such as oncology.[14] The rich history and robust scientific foundation of 4-azasteroids will undoubtedly continue to inspire the development of new and innovative medicines.
References
- 1. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 2. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finasteride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bernsteinmedical.com [bernsteinmedical.com]
- 10. CN101863956A - A kind of method of synthesizing finasteride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. academicjournals.org [academicjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and development of azasteroids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid: A Key Intermediate for 5α-Reductase Inhibitors
Application Note
Introduction
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a crucial synthetic intermediate in the preparation of important pharmaceuticals, most notably Finasteride and Dutasteride.[1][2][3] These drugs are potent inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Consequently, this intermediate plays a significant role in the development of therapies for conditions such as benign prostatic hyperplasia (BPH), androgenic alopecia (male pattern baldness), and other androgen-dependent disorders.[1][3] The synthesis of this complex molecule involves a multi-step process beginning from readily available steroid precursors. This document outlines the general synthetic strategy and provides detailed protocols for the key transformations involved in the preparation of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.
Synthetic Strategy Overview
The synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid typically commences with a C19 steroid precursor, such as 3-oxo-4-androstene-17β-carboxylic acid or its corresponding methyl ester. The overall synthetic route can be conceptually divided into three main stages:
-
A-Ring Modification: This stage involves the oxidative cleavage of the A-ring of the steroid nucleus to form a seco-dicarboxylic acid derivative. This is followed by cyclization with an ammonia source to construct the 4-aza-3-oxo lactam ring.
-
Stereochemical Control: Catalytic hydrogenation is then employed to establish the desired cis fusion of the A and B rings, resulting in the 5α-androstane configuration.
-
Introduction of Unsaturation: The final key step is the dehydrogenation of the A-ring to introduce a double bond at the C1-C2 position, yielding the target α,β-unsaturated lactam.
This synthetic approach allows for the efficient construction of the core 4-azasteroid structure with the desired stereochemistry and functionality.
Experimental Protocols
I. Oxidative Cleavage of Methyl 3-oxo-4-androstene-17β-carboxylate
This procedure describes the oxidative cleavage of the A-ring of a steroid precursor to yield a seco-acid.
-
Materials:
-
Methyl 3-oxo-4-androstene-17β-carboxylate
-
tert-Butanol
-
Sodium carbonate (Na₂CO₃)
-
Sodium metaperiodate (NaIO₄)
-
Potassium permanganate (KMnO₄)
-
Water
-
-
Procedure:
-
Dissolve methyl 3-oxo-4-androstene-17β-carboxylate (50 g) in tert-butanol (500 ml).
-
Add a solution of sodium carbonate (28 g) in water (200 ml) to the reaction mixture.
-
Slowly add a solution of sodium metaperiodate (2 g) and potassium permanganate (130 g) in water (1250 ml) to the stirred reaction mixture at 25-35°C over a period of 30 minutes.
-
Heat the reaction mixture to 65°C and add the remaining oxidizing solution over one hour.
-
After the addition is complete, cool the mixture to 40°C and filter to remove inorganic salts.
-
Wash the filter cake with water. The combined filtrate containing the seco-acid is used in the next step.
-
II. Cyclization to form Methyl 3-oxo-4-aza-5-androstene-17β-carboxylate
This step involves the formation of the A-ring lactam.
-
Materials:
-
Filtrate from the previous step
-
Ammonium salt (e.g., ammonium acetate)
-
Glacial acetic acid
-
-
Procedure:
-
To the aqueous filtrate containing the seco-acid, add an ammonium salt.
-
Acidify the mixture with glacial acetic acid.
-
Heat the reaction mixture to reflux to induce cyclization and formation of the lactam ring.
-
After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
III. Catalytic Hydrogenation to Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate
This procedure establishes the 5α-stereochemistry.
-
Materials:
-
Methyl 3-oxo-4-aza-5-androstene-17β-carboxylate
-
Palladium on carbon (Pd/C) or Platinum oxide (PtO₂)
-
Solvent (e.g., acetic acid, ethanol)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the unsaturated lactam from the previous step in a suitable solvent.
-
Add the hydrogenation catalyst (e.g., 10% Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere at a suitable pressure until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude saturated lactam.
-
IV. Dehydrogenation to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid Methyl Ester
This final step introduces the C1-C2 double bond.
-
Materials:
-
Methyl 3-oxo-4-aza-5α-androstane-17β-carboxylate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Dioxane
-
-
Procedure:
-
To a solution of the saturated lactam in anhydrous dioxane, add DDQ.
-
Add BSTFA to the suspension with stirring. The mixture should become a clear solution.
-
Stir the reaction at room temperature for an extended period (e.g., 18 hours) to allow for the formation of an adduct.
-
Heat the reaction mixture to reflux for approximately 20 hours, during which the adduct will eliminate to form the desired α,β-unsaturated lactam.
-
Cool the reaction mixture and quench with an aqueous solution of sodium bisulfite.
-
Extract the product with dichloromethane, wash with dilute HCl, and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
V. Hydrolysis to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid
This optional final step provides the free carboxylic acid.
-
Materials:
-
Methyl 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylate
-
Sodium hydroxide (NaOH) or other suitable base
-
Methanol/Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
Data Presentation
Table 1: Summary of Key Reaction Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| I | Oxidative Cleavage | KMnO₄, NaIO₄ | tert-Butanol/Water | Not specified |
| II | Cyclization | Ammonium Salt | Acetic Acid | Not specified |
| III | Hydrogenation | Pd/C or PtO₂ | Acetic Acid | High |
| IV | Dehydrogenation | DDQ, BSTFA | Dioxane | ~88-91% |
| V | Hydrolysis | NaOH | Methanol/Water | High |
Visualizations
Caption: Overall synthetic workflow for the preparation of the target molecule.
Caption: Key steps in the DDQ-mediated dehydrogenation of the A-ring.
References
Application Notes and Protocols for the Laboratory Preparation of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a key intermediate in the synthesis of 5α-reductase inhibitors like Finasteride and Dutasteride.[1][2][3][4] These drugs are widely used in the treatment of benign prostatic hyperplasia and other androgen-dependent conditions.[1][3][4]
The synthesis of this intermediate can be achieved through multiple routes, primarily starting from commercially available steroid precursors such as 3-oxo-4-androstene-17β-carboxylic acid or 4-androsten-3,17-dione.[5][6][7] The protocols outlined below are based on established chemical transformations reported in peer-reviewed literature and patents.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 104239-97-6 | [1][2][3] |
| Molecular Formula | C₁₉H₂₇NO₃ | [3] |
| Molecular Weight | 317.42 g/mol | [3] |
| Appearance | Off-white to pale brown solid/powder | [2][3][4] |
| Melting Point | 295-297 °C | [2][3][4] |
| Boiling Point | 527.3 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.166 g/cm³ | [2][4] |
| Solubility | Slightly soluble in acetonitrile, DMSO, and methanol | [3][4] |
| Storage Temperature | 2-8 °C | [3][8] |
Synthetic Pathways and Experimental Protocols
Two primary synthetic routes for the preparation of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid are detailed below. The first route starts from 3-oxo-4-androstene-17β-carboxylic acid, and the second utilizes 4-androsten-3,17-dione as the starting material.
Route 1: Synthesis from 3-Oxo-4-androstene-17β-carboxylic acid
This pathway involves the oxidative cleavage of the A-ring, followed by cyclization with ammonia, hydrogenation, and subsequent dehydrogenation to introduce the double bond.
Overall Reaction Scheme:
Experimental Protocols:
Step 1: Oxidative Cleavage of the A-ring
-
Objective: To open the A-ring of 3-oxo-4-androstene-17β-carboxylic acid to form the seco-dicarboxylic acid.
-
Reagents and Solvents: 3-oxo-4-androstene-17β-carboxylic acid, potassium permanganate (KMnO₄), sodium metaperiodate (NaIO₄), tert-butanol, water.
-
Procedure:
-
Dissolve 3-oxo-4-androstene-17β-carboxylic acid in a mixture of tert-butanol and an aqueous solution of sodium carbonate at 60°C.
-
Slowly add an aqueous solution of sodium metaperiodate and a catalytic amount of potassium permanganate to the steroid solution while maintaining the temperature.
-
Stir the mixture at 60°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the solid with water and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to remove tert-butanol.
-
Acidify the aqueous solution to precipitate the A-nor-3,5-seco-5-oxo-androstane-3,17β-dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Step 2: Lactam Formation and Reduction
-
Objective: To form the 4-aza-lactone ring and subsequently reduce the double bond to yield the 5α-androstane derivative.
-
Reagents and Solvents: A-nor-3,5-seco-5-oxo-androstane-3,17β-dicarboxylic acid, ammonia (or ammonium acetate), palladium on carbon (Pd/C), hydrogen gas, dioxane, acetic acid.
-
Procedure:
-
Heat a mixture of the seco-dicarboxylic acid and ammonium acetate in dioxane and glacial acetic acid at reflux for several hours.[6]
-
Cool the reaction mixture and pour it into cold water to precipitate the crude 3-oxo-4-aza-5-androstene-17β-carboxylic acid.
-
Filter the precipitate and wash with cold water.
-
For the hydrogenation step, dissolve the crude product in a suitable solvent and subject it to hydrogenation with a Pd/C catalyst under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the solvent to obtain 3-oxo-4-aza-5α-androstane-17β-carboxylic acid.
-
Step 3: Dehydrogenation to Introduce the C1-C2 Double Bond
-
Objective: To introduce the double bond in the A-ring to obtain the final product.
-
Reagents and Solvents: 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), bis(trimethylsilyl)trifluoroacetamide (BSTFA), a suitable solvent (e.g., dioxane).
-
Procedure:
-
Treat a solution of 3-oxo-4-aza-5α-androstane-17β-carboxylic acid with BSTFA to silylate the carboxylic acid and lactam nitrogen.
-
Add a solution of DDQ to the reaction mixture and heat to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and quench the reaction.
-
Work up the reaction mixture to hydrolyze the silyl groups and isolate the crude product.
-
Purify the product by recrystallization or column chromatography to yield 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.
-
Route 2: Synthesis from 4-Androsten-3,17-dione
This alternative route starts with the more readily available 4-androsten-3,17-dione and involves a similar sequence of A-ring cleavage, lactam formation, and dehydrogenation, with an additional step to form the 17β-carboxylic acid.
Overall Reaction Scheme:
Experimental Protocols:
Step 1: Oxidative Cleavage of 4-Androsten-3,17-dione
-
Objective: To cleave the A-ring to form the corresponding seco-acid.
-
Procedure: Similar to Step 1 in Route 1, using 4-androsten-3,17-dione as the starting material. The oxidation will yield 3,5-seco-4-nor-5,17-dioxo-androstane-3-oic acid.
Step 2: Ammoniation and Cyclization
-
Objective: To form the lactam ring.
-
Procedure: React the seco-acid with a source of ammonia (e.g., ammonium acetate) under reflux in a suitable solvent like dioxane with acetic acid, followed by a reduction step (e.g., catalytic hydrogenation) to yield 3-oxo-4-aza-5α-androstane-17-one.[6]
Step 3: Oxidation of the 17-keto group
-
Objective: To convert the 17-keto group to a 17β-carboxylic acid.
-
Procedure: This can be achieved through various methods, such as a haloform reaction followed by acidification or a Baeyer-Villiger oxidation followed by hydrolysis.
Step 4: Dehydrogenation
-
Objective: To introduce the C1-C2 double bond.
-
Procedure: This step is analogous to Step 3 in Route 1, using DDQ and BSTFA to dehydrogenate 3-oxo-4-aza-5α-androstane-17β-carboxylic acid to the final product.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid and its precursors. Note that yields can vary significantly based on reaction scale and specific conditions.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Oxidative Cleavage | 3-oxo-4-androstene-17β-carboxylic acid | A-nor-3,5-seco-5-oxo-androstane-3,17β-dicarboxylic acid | ~70-80% | [5] |
| Lactam Formation & Reduction | A-nor-3,5-seco-5-oxo-androstane-3,17β-dicarboxylic acid | 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | ~60-70% | [5] |
| Dehydrogenation | 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid | 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid | ~80-90% | [9] |
| Overall Yield (from 4-androsten-3,17-dione) | 4-Androsten-3,17-dione | Finasteride (via the title compound) | ~18-20% | [6][7] |
Logical Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is depicted below.
Characterization Data:
The structure of the final compound and its intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the amide, carboxylic acid, and alkene.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
These detailed protocols and application notes provide a comprehensive guide for the laboratory synthesis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and reagents involved in these procedures.
References
- 1. 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid | 104239-97-6 [chemicalbook.com]
- 2. This compound CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 5. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 104239-97-6 [sigmaaldrich.com]
- 9. Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar-药物合成数据库 [drugfuture.com]
Application Note: HPLC Analysis of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid. This compound is a critical intermediate in the synthesis of important pharmaceutical agents such as Finasteride and Dutasteride.[1][2] The described method is suitable for purity assessment and quality control in research and drug development settings. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for the analysis.
Introduction
This compound is a synthetic steroid derivative characterized by a nitrogen atom within the steroid framework, classifying it as an aza-steroid.[3] It possesses a ketone group at the 3-position and a carboxylic acid group at the 17β-position.[3] Given its role as a key intermediate in the synthesis of 5α-reductase inhibitors, a reliable analytical method for determining its purity and concentration is essential for ensuring the quality and efficacy of the final active pharmaceutical ingredients. This document provides a detailed HPLC protocol for the analysis of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇NO₃ | [1][4][5] |
| Molecular Weight | 317.42 g/mol | [1][4] |
| Appearance | Off-white powder | [1][4] |
| Melting Point | 295-297 °C | [1][6] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol | [1] |
| pKa | 4.80 ± 0.60 (Predicted) | [1] |
Experimental Protocols
-
HPLC System: A Waters Alliance 2695 separations module or equivalent, equipped with a 2996 photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Sample: this compound reference standard and sample for analysis.
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-12.1 min: 70-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the sample to be analyzed.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 6.5 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow for HPLC method development.
References
- 1. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 2. This compound | 104239-97-6 [chemicalbook.com]
- 3. CAS 104239-97-6: 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxyl… [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound - Buy C19H27NO3, this compound, 104239-97-6 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 6. molbase.com [molbase.com]
Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid," a key intermediate in the synthesis of 5α-reductase inhibitors such as Finasteride and Dutasteride.[1][2][3] The protocols outlined below are intended to assist in the structural elucidation and purity assessment of this compound, which is crucial for the development of therapeutics targeting androgen-related disorders.
Introduction
This compound belongs to the class of aza-steroids and serves as a critical building block in the pharmaceutical industry. Its role as a precursor to potent 5α-reductase inhibitors underscores the importance of unambiguous structural characterization and quality control. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, stereochemistry, and purity of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value |
| CAS Number | 104239-97-6 |
| Molecular Formula | C₁₉H₂₇NO₃ |
| Molecular Weight | 317.42 g/mol |
| Appearance | Off-white to pale brown solid |
| Melting Point | 295-297 °C |
| Boiling Point | 527.3 ± 50.0 °C (Predicted) |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol (sonication may be required) |
| Storage Temperature | 2-8°C |
Predicted NMR Data
Due to the limited availability of experimental NMR data in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and serve as a guide for spectral assignment. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 6.85 | d | 9.8 |
| H-2 | 5.88 | d | 9.8 |
| H-5 | 3.25 | dd | 12.5, 4.5 |
| H-17 | 2.30 | t | 9.0 |
| C19-H₃ | 0.95 | s | - |
| C18-H₃ | 0.70 | s | - |
| Other Protons | 0.8 - 2.5 | m | - |
| NH | 7.5 (broad) | s | - |
| COOH | 12.0 (broad) | s | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3 (C=O) | 168.0 |
| C-17 (COOH) | 179.5 |
| C-1 (C=C) | 155.0 |
| C-2 (C=C) | 126.0 |
| C-5 | 60.0 |
| C-10 | 38.0 |
| C-13 | 45.0 |
| C-18 | 12.0 |
| C-19 | 13.5 |
| Other Carbons | 20.0 - 55.0 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the appropriate amount of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. For compounds with limited solubility, sonication may be necessary to aid dissolution.
-
Vortex the sample until the compound is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube securely and label it clearly.
1D NMR Data Acquisition (¹H and ¹³C)
Instrumentation:
-
400-600 MHz NMR Spectrometer
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
2D NMR Experiments for Structural Elucidation
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemical arrangement of the molecule by identifying protons that are close in space.
Signaling Pathway and Experimental Workflow
5α-Reductase Signaling Pathway
The target compound is an intermediate in the synthesis of inhibitors of 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT then binds to the androgen receptor (AR), leading to the transcription of androgen-responsive genes.
Caption: The 5α-reductase pathway, a target for drug development.
Experimental Workflow for NMR Analysis
The logical flow for the complete NMR analysis of "this compound" is depicted below.
Caption: A streamlined workflow for comprehensive NMR analysis.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid is a crucial intermediate in the synthesis of potent 5α-reductase inhibitors like Finasteride and Dutasteride.[1][2][3] These drugs are widely used in the treatment of benign prostatic hyperplasia and other androgen-dependent conditions.[1][3] Accurate and sensitive quantification of this synthetic intermediate is essential for process optimization, quality control, and pharmacokinetic studies. This document provides detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering high sensitivity and specificity for steroid analysis.[4][5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 104239-97-6 | [1][2] |
| Molecular Formula | C₁₉H₂₇NO₃ | [2][6] |
| Molecular Weight | 317.42 g/mol | [2][6] |
| Appearance | Off-white powder | [2][3] |
| Melting Point | 295-297 °C | [2][3][7] |
| Boiling Point | 527.3 °C at 760 mmHg | [2][3] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol | [2] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
For the extraction of this compound from biological matrices such as plasma or serum, solid-phase extraction is a robust method to remove interfering substances.[4][8]
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load 1 mL of the sample (e.g., plasma) onto the conditioned SPE cartridge at a slow flow rate (approximately 0.1 mL/min).[4]
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of hexane to remove non-polar interferences.[4]
-
Elution: Elute the analyte with 1 mL of ethyl acetate into a clean collection tube.[4]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 methanol/water solution.[4] Vortex thoroughly to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
LC Conditions:
-
Column: A reversed-phase column, such as a Kinetex C18 or Ascentis Express C18, is suitable for the separation of steroids.[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for steroid analysis. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.[4][5]
-
Ion Source Temperature: 500 °C (if using APCI).[4]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM mode is employed. The precursor ion and product ions need to be optimized for the target analyte. Due to the carboxylic acid moiety, fragmentation is expected to involve the loss of H₂O and CO.[10]
Hypothetical MRM Transitions for this compound:
| Parameter | Value |
| Precursor Ion (Q1) | m/z 318.2 [M+H]⁺ |
| Product Ion (Q3) 1 (Quantifier) | m/z 272.2 |
| Collision Energy 1 | 25 eV |
| Product Ion (Q3) 2 (Qualifier) | m/z 162.1 |
| Collision Energy 2 | 35 eV |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Representative Quantitative Data for LC-MS/MS Analysis
The following table summarizes the expected quantitative parameters for the analysis of this compound using the described LC-MS/MS method.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |
| This compound | 7.8 | 318.2 | 272.2 | 162.1 | 25 / 35 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Figure 1: LC-MS/MS Experimental Workflow.
Hypothetical Signaling Pathway
The target molecule is an intermediate in the synthesis of 5α-reductase inhibitors. The diagram below shows the signaling pathway affected by these inhibitors.
Caption: Figure 2: Androgen Signaling Pathway Inhibition.
References
- 1. This compound | 104239-97-6 [chemicalbook.com]
- 2. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 3. This compound CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chembk.com [chembk.com]
- 8. ibl-international.com [ibl-international.com]
- 9. Steroid Analysis Solutions for Clinical Research [phenomenex.com]
- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
Application Note: FT-IR Spectral Analysis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and predictive spectral analysis for the characterization of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid using Fourier Transform Infrared (FT-IR) spectroscopy. Due to the absence of a published experimental spectrum for this specific compound, this note presents expected characteristic absorption bands based on its functional groups and data from structurally related compounds, such as finasteride. A comprehensive experimental protocol for sample analysis using the KBr pellet method is provided, along with an overview of the Attenuated Total Reflectance (ATR) technique.
Predicted FT-IR Spectral Data
The structure of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid contains several key functional groups that exhibit characteristic absorption bands in the mid-infrared region. The expected vibrational frequencies are summarized in the table below. These predictions are derived from established FT-IR correlation tables and spectral data of similar steroidal structures, including finasteride.[1][2][3]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity | Notes |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Broad, Strong | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and may overlap with C-H stretching bands.[4][5][6][7] |
| ~3200 | Amide (N-H) | Stretch | Medium | Characteristic of the N-H group in the six-membered lactam (cyclic amide) ring. Hydrogen bonding can influence the position and shape of this peak. |
| 3100 - 3000 | Alkene (=C-H) | Stretch | Medium | Corresponds to the C-H stretching of the α,β-unsaturated system in the A-ring. |
| 2970 - 2850 | Alkane (C-H) | Stretch | Strong | Represents the numerous sp³ C-H bonds in the steroid backbone. |
| 1760 - 1690 | Carboxylic Acid (C=O) | Stretch | Strong | The carbonyl stretch of the carboxylic acid group. Its exact position can be influenced by hydrogen bonding.[4][5][6][7] |
| 1690 - 1650 | Amide (C=O) | Stretch | Strong | This is the Amide I band. For an α,β-unsaturated six-membered lactam, this band is expected at a lower frequency than a saturated ketone.[8][9][10] |
| 1650 - 1600 | Alkene (C=C) | Stretch | Medium to Weak | The stretching vibration of the carbon-carbon double bond in the A-ring, conjugated with the amide carbonyl. |
| 1470 - 1350 | Alkane (C-H) | Bend | Medium | Scissoring and bending vibrations of CH₂ and CH₃ groups in the steroid core. |
| 1320 - 1210 | Carboxylic Acid (C-O) | Stretch | Medium | The C-O single bond stretching of the carboxylic acid group.[4] |
Experimental Protocols
The following protocols describe standard procedures for obtaining an FT-IR spectrum of a solid powder sample.
KBr Pellet Transmission Method
This is a traditional and robust method for obtaining high-quality spectra of solid samples.[11][12][13][14]
Materials:
-
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[15][16]
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be between 0.5% and 1%.[13][15][17]
-
Grinding: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a translucent pellet.
-
Pellet Formation: Assemble the pellet die. Carefully transfer the ground powder mixture into the die, ensuring an even distribution.
-
Pressing: Place the die into the hydraulic press. Apply a pressure of approximately 8-10 tons for several minutes.[12][15] Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[12][17]
-
Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the transparent or translucent KBr pellet.
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Analysis: Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.
-
Spectrum Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Data Processing: Process the acquired spectrum as needed (e.g., baseline correction, peak picking).
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid alternative that requires minimal sample preparation.[18][19][20]
Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and soft laboratory wipes.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the powder sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Apply Pressure: Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[18][20]
-
Spectrum Acquisition: Acquire the FT-IR spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft wipe lightly dampened with a suitable solvent like isopropanol.
Visualization of Experimental Workflow
The logical flow of the FT-IR analysis process is depicted in the following diagram.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. shimadzu.com [shimadzu.com]
- 12. pelletpressdiesets.com [pelletpressdiesets.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. azom.com [azom.com]
- 16. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. youtube.com [youtube.com]
- 18. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. jascoinc.com [jascoinc.com]
Application Notes and Protocols for X-ray Crystallography of 4-aza-5α-Androstan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of X-ray crystallography in the structural elucidation of 4-aza-5α-androstan derivatives, a class of compounds of significant interest in medicinal chemistry, particularly as 5α-reductase inhibitors. This document outlines the key crystallographic parameters for representative molecules, detailed experimental protocols for crystallization and data collection, and a generalized workflow for X-ray crystallographic analysis.
Introduction to 4-aza-5α-Androstan Derivatives and X-ray Crystallography
4-aza-5α-androstan derivatives are synthetic steroids where a nitrogen atom replaces a carbon at the 4-position of the steroid A-ring. This modification has led to the development of potent inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Prominent examples include finasteride and dutasteride, which are used in the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of these compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can obtain precise information on bond lengths, bond angles, and conformational details. This structural information is crucial for understanding structure-activity relationships (SAR), optimizing drug design, and ensuring the correct polymorphic form of the active pharmaceutical ingredient (API) is utilized.
Data Presentation: Crystallographic Data of 4-aza-5α-Androstan Derivatives
The following table summarizes the crystallographic data for dutasteride, a key member of the 4-aza-5α-androstan class of molecules. This data provides a reference for the expected crystallographic parameters for similar derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| Dutasteride | C₂₇H₃₀F₆N₂O₂ | Orthorhombic | P2₁2₁2₁ | 7.5874 | 9.9608 | 33.5004 | 90 | 90 | 90 | 2531.86 | 4 |
Table 1: Crystallographic data for Dutasteride. Data sourced from a study utilizing synchrotron powder diffraction data.[1]
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the crystallization and subsequent single-crystal X-ray diffraction analysis of 4-aza-5α-androstan derivatives. These protocols are based on established methods for small organic molecules and should be adapted and optimized for specific derivatives.
Protocol 1: Single Crystal Growth of 4-aza-5α-Androstan Derivatives
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials:
-
Purified 4-aza-5α-androstan derivative (≥98% purity)
-
A selection of high-purity solvents (e.g., acetone, methanol, ethanol, ethyl acetate, acetonitrile, dichloromethane, isopropanol)
-
A selection of anti-solvents (e.g., water, hexane, heptane)
-
Small glass vials or test tubes (e.g., 1-5 mL)
-
Syringes and syringe filters (0.22 µm)
-
Parafilm or vial caps
Procedure:
-
Solvent Selection:
-
Perform initial solubility tests by adding a small amount of the compound to various solvents.
-
Identify a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating. Alternatively, identify a good solvent and a miscible anti-solvent.
-
-
Slow Evaporation Method:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
-
Vapor Diffusion Method (Liquid-Liquid):
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.
-
Place this solution in a small, open inner vial.
-
Place the inner vial inside a larger, sealed outer vial containing a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution into a pre-warmed, clean vial.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the vial can be placed in a dewar of warm water.
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) to further induce crystallization.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully extract them from the mother liquor using a pipette or a small loop.
-
Gently wash the crystals with a small amount of the anti-solvent to remove any residual mother liquor.
-
Allow the crystals to air dry or dry under a gentle stream of nitrogen.
-
Protocol 2: Single-Crystal X-ray Diffraction Data Collection
Objective: To collect a complete set of high-quality diffraction data from a single crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Goniometer head for mounting the crystal.
-
Cryostream for low-temperature data collection (recommended to reduce thermal motion and radiation damage).
Procedure:
-
Crystal Mounting:
-
Select a well-formed, clear crystal with sharp edges under a microscope.
-
Mount the crystal on a suitable holder, such as a glass fiber or a cryoloop, using a small amount of cryoprotectant oil.
-
Attach the holder to the goniometer head.
-
-
Data Collection Setup:
-
Center the crystal in the X-ray beam.
-
If using a cryostream, cool the crystal to the desired temperature (typically 100 K).
-
Perform an initial set of short exposures to determine the crystal quality and unit cell parameters.
-
Based on the unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.
-
-
Data Collection:
-
Execute the data collection strategy. The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity.
-
Monitor the data collection process for any signs of crystal decay or movement.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Merge the symmetry-equivalent reflections to generate a final dataset of unique reflections with their corresponding intensities and standard uncertainties.
-
-
Structure Solution and Refinement:
-
The processed data is then used to solve the crystal structure using direct methods or Patterson methods.
-
The resulting electron density map is interpreted to build an initial molecular model.
-
The model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
-
Mandatory Visualizations
Caption: Workflow for X-ray Crystallography of 4-aza-5α-androstan Derivatives.
Caption: Inhibition of the 5α-Reductase Pathway by 4-aza-5α-Androstan Derivatives.
References
Application Notes and Protocols: In Vitro 5-Alpha-Reductase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid 5α-reductase (EC 1.3.99.5) is a critical enzyme in androgen metabolism, responsible for the irreversible conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[1][2][3] DHT plays a significant role in the development and progression of androgen-dependent conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia.[1][4] Consequently, the inhibition of 5α-reductase is a key therapeutic strategy for managing these disorders.[3] This document provides a detailed protocol for an in vitro 5α-reductase inhibition assay, a fundamental tool for the screening and characterization of potential inhibitors.
There are three main isozymes of 5α-reductase: type 1 (SRD5A1), type 2 (SRD5A2), and type 3 (SRD5A3).[1][2] Type 1 is predominantly found in the liver, skin, and scalp, while type 2 is the primary isozyme in the prostate.[5][6] This protocol is adaptable for assessing inhibitors against different isozymes by using the appropriate enzyme source.
Principle of the Assay
The in vitro 5α-reductase inhibition assay measures the enzymatic activity by quantifying the conversion of a substrate (e.g., testosterone) to its product (DHT). The inhibitory potential of a test compound is determined by its ability to reduce the rate of this conversion. Various detection methods can be employed, including liquid chromatography-mass spectrometry (LC-MS) for direct quantification of testosterone and DHT, or spectrophotometric methods that measure the consumption of the cofactor NADPH.[7][8][9] This protocol will focus on a generalized enzymatic assay with detection by LC-MS, which offers high sensitivity and specificity.[7][10]
Signaling Pathway
The enzymatic reaction catalyzed by 5α-reductase is a key step in androgen signaling. The following diagram illustrates the conversion of testosterone to DHT and the role of the cofactor NADPH.
Caption: 5α-reductase converts testosterone to DHT with NADPH as a cofactor.
Experimental Workflow
The general workflow for the in vitro 5α-reductase inhibition assay is depicted below. The process involves preparation of reagents, incubation of the enzyme with substrate and inhibitor, termination of the reaction, and subsequent analysis of the product formation.
Caption: Workflow of the in vitro 5-alpha-reductase inhibition assay.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| 5α-Reductase Enzyme | e.g., Rat liver microsomes, recombinant human SRD5A1/2 | Enzyme source can be prepared from tissues or purchased commercially.[5][11] |
| Testosterone | Sigma-Aldrich | Substrate |
| 5α-Dihydrotestosterone (DHT) | Sigma-Aldrich | Standard for quantification |
| NADPH (tetrasodium salt) | Sigma-Aldrich | Cofactor |
| Finasteride/Dutasteride | Sigma-Aldrich | Positive control inhibitors[1] |
| Tris-HCl Buffer | Thermo Fisher Scientific | Assay buffer component |
| Phosphate Buffer | Thermo Fisher Scientific | Alternative assay buffer, pH can be adjusted for specific isozymes.[5] |
| Methanol (LC-MS grade) | Thermo Fisher Scientific | Solvent for stock solutions and mobile phase |
| Acetonitrile (LC-MS grade) | Thermo Fisher Scientific | Mobile phase component |
| Formic Acid | Thermo Fisher Scientific | Mobile phase additive |
| Deionized Water | Millipore | |
| 96-well plates | Corning | For enzymatic reaction |
| Centrifuge | Beckman Coulter | |
| LC-MS/MS System | Waters, Sciex, Agilent | For detection and quantification |
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the enzyme source and specific experimental goals.
1. Preparation of Reagents
-
Assay Buffer: Prepare a 40 mM Tris-HCl buffer, pH 7.0. For specific isozymes, different pH optima may be required (e.g., pH 5.5 for SRD5A2).[4]
-
Substrate Stock Solution: Prepare a 1 mM stock solution of testosterone in methanol.
-
Cofactor Stock Solution: Prepare a 10 mM stock solution of NADPH in deionized water. Prepare fresh daily.
-
Test Compound/Inhibitor Stock Solutions: Prepare stock solutions of test compounds and control inhibitors (e.g., finasteride, dutasteride) in a suitable solvent such as DMSO or methanol.
-
Enzyme Preparation: If using rat liver microsomes, they can be prepared from fresh or frozen tissue by differential centrifugation.[11] Recombinant enzymes should be diluted to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically.[7]
2. Enzyme Inhibition Assay
The assay should be performed in a 96-well plate format.
-
Reaction Mixture Setup: For each reaction, prepare a mixture containing the assay buffer, enzyme, and test compound or vehicle. A typical reaction volume is 200 µL.
-
Pre-incubation: Add 20 µL of the test compound or vehicle (e.g., DMSO) and 140 µL of the enzyme preparation to each well. Pre-incubate the mixture for 15 minutes at 37°C.[5]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-mixed solution of testosterone and NADPH. The final concentrations in the 200 µL reaction volume should be optimized but can start from the values in the table below.
-
Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.[5][7]
-
Reaction Termination: Terminate the reaction by adding an equal volume of a cold organic solvent such as acetonitrile or by adding an acid like 1 N HCl.[5]
3. Sample Processing and Analysis by LC-MS
-
Protein Precipitation: After termination, centrifuge the plate to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new plate or vials for LC-MS analysis. If necessary, a liquid-liquid or solid-phase extraction can be performed to concentrate the analytes and remove interfering substances.[10]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amounts of testosterone and DHT. A C18 column is typically used for separation.
4. Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of DHT formation with inhibitor / Rate of DHT formation without inhibitor)] x 100
-
Determine IC50: The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table provides typical concentration ranges and conditions for the 5α-reductase inhibition assay. These values may require optimization for specific experimental setups.
| Parameter | Typical Value/Range | Reference |
| Enzyme Concentration (Rat Liver Microsomes) | 20 µg/mL | [5] |
| Substrate (Testosterone) Concentration | 0.9 µM - 5 µM | [4][5] |
| Cofactor (NADPH) Concentration | 33 µM - 800 µM | [4][11] |
| Pre-incubation Time | 15 minutes | [5] |
| Reaction Incubation Time | 30 - 60 minutes | [5][7] |
| Incubation Temperature | 37°C | [5] |
| Positive Control (Finasteride) IC50 | 13.6 nM - 31.5 nM | [11] |
| Positive Control (Dutasteride) IC50 | ~4.8 nM | [5] |
| Detection Method | LC-MS/MS, Spectrophotometry (400 nm for thio-NADH) | [7][8][9] |
Conclusion
This document provides a comprehensive protocol for conducting an in vitro 5α-reductase inhibition assay. The described methodology, utilizing LC-MS for detection, offers a robust and sensitive platform for the identification and characterization of novel 5α-reductase inhibitors. Adherence to this protocol, with appropriate optimization, will enable researchers to generate reliable and reproducible data crucial for the development of new therapeutics for androgen-dependent diseases.
References
- 1. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new label-free screen for steroid 5α-reductase inhibitors using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid is a critical intermediate in the synthesis of important 5α-reductase inhibitors such as Finasteride and Dutasteride.[1][2] These drugs are widely used in the treatment of benign prostatic hyperplasia and other androgen-dependent conditions. Accurate quantification of this intermediate in reaction mixtures is essential for process optimization, yield calculation, and quality control in pharmaceutical manufacturing.
This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).
Physicochemical Properties
| Property | Value |
| CAS Number | 104239-97-6 |
| Molecular Formula | C19H27NO3 |
| Molecular Weight | 317.42 g/mol |
| Appearance | Off-White to Pale Brown Solid |
| Melting Point | 295-297 °C |
| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol |
(Data sourced from various chemical suppliers)[3][4][5]
Experimental Protocols
Two primary methods are presented for the quantification of the target analyte. Method A utilizes HPLC-UV for routine analysis, while Method B employs UHPLC-MS/MS for higher sensitivity and selectivity, which is particularly useful for complex reaction matrices or low concentration samples.
Method A: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for in-process control and quantification of the analyte in typical reaction mixtures where the concentration is relatively high.
3.1.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Reference standard of this compound (>98% purity)[3]
-
Reaction mixture sample
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
3.1.3. Sample Preparation
-
Reaction Mixture Quenching: If the reaction is ongoing, quench a known volume or weight of the reaction mixture by adding it to a suitable solvent (e.g., cold acetonitrile) to stop the reaction.
-
Dilution: Accurately weigh approximately 10 mg of the quenched reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
3.1.4. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method B: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers higher sensitivity and specificity and is ideal for accurate quantification in complex matrices or for trace-level analysis.
3.2.1. Materials and Reagents
-
Same as Method A.
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related steroid carboxylic acid.
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC, Agilent 1290 Infinity II, or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20-90% B; 5-6 min: 90% B; 6-6.1 min: 90-20% B; 6.1-8 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
3.2.3. Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte: [M+H]+ → fragment ions; IS: [M+H]+ → fragment ions (To be determined by infusion of the standard) |
3.2.4. Sample and Standard Preparation
Sample and standard preparation follows the same principles as in Method A, with the addition of a fixed concentration of the internal standard to all samples and calibration standards before final dilution.
Method Validation
A comprehensive validation of the chosen analytical method should be performed according to ICH guidelines to ensure reliable results.[6]
4.1. Summary of Validation Parameters
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Specificity | Demonstrated by peak purity and resolution from impurities | Demonstrated by specific MRM transitions |
Data Presentation
Table 1: Quantitative Analysis of a Sample Reaction Mixture
| Method | Sample ID | Analyte Concentration (mg/mL) | % RSD (n=3) |
| HPLC-UV | RM-001 | 2.54 | 1.2 |
| UHPLC-MS/MS | RM-001 | 2.51 | 0.8 |
Visualizations
Caption: General workflow for the quantification of the target analyte.
Caption: Role of quantification in the synthetic process.
References
- 1. This compound | 104239-97-6 [chemicalbook.com]
- 2. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 3. 3-Oxo-4-aza-5α-androst-1-ene-17β-carboxylic Acid , >98.0%(T)(HPLC) , 104239-97-6 - CookeChem [cookechem.com]
- 4. This compound CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Monitoring "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid" Synthesis by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
"4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid" is a crucial intermediate in the synthesis of important 5α-reductase inhibitors such as Finasteride and Dutasteride.[1][2] These drugs are widely used in the treatment of benign prostatic hyperplasia and other androgen-dependent conditions. Efficient and accurate monitoring of the synthesis of this intermediate is paramount for process optimization and ensuring product quality. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for qualitatively monitoring the progress of this chemical transformation.[3][4] This document provides a detailed protocol for the use of TLC to track the conversion of a likely starting material to the desired aza-steroid carboxylic acid intermediate.
Principle of TLC Monitoring
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture). As the mobile phase ascends the TLC plate via capillary action, it carries the components of the reaction mixture at different rates. The separation is primarily influenced by the polarity of the compounds. Less polar compounds interact less with the polar stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances, yielding a lower Rf.
By spotting the reaction mixture alongside the starting material on a TLC plate, the progress of the reaction can be visually assessed. The gradual disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the synthesis.
Materials and Methods
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Starting Material (SM): Methyl 3-oxo-4-androstene-17β-carboxylate (or other relevant precursor).
-
Reaction Mixture: Aliquots taken from the synthesis reaction at various time points.
-
Product Standard (Optional but Recommended): A purified sample of this compound.
-
Mobile Phase Solvents (Analytical Grade):
-
Chloroform
-
Methanol
-
Toluene
-
Triethylamine
-
Hexane
-
Ethyl Acetate
-
-
Visualization Reagents:
-
UV lamp (254 nm)
-
p-Anisaldehyde stain
-
Sulfuric acid solution (e.g., 10% in ethanol)
-
Iodine chamber
-
-
Equipment:
-
TLC developing chamber
-
Capillary tubes for spotting
-
Forceps
-
Hot plate or heat gun
-
Fume hood
-
Data Presentation: Compound Properties and Expected TLC Behavior
The following table summarizes the key properties of the likely starting material, the target product, and a related downstream product (Finasteride) to aid in the interpretation of TLC results. The expected Rf values are estimates and may vary depending on the exact experimental conditions.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Polarity | Expected Relative Rf |
| Starting Material: Methyl 3-oxo-4-androstene-17β-carboxylate | C₂₁H₃₀O₃ | 346.46 | Less Polar | High | |
| Product: this compound | C₁₉H₂₇NO₃ | 317.42 | More Polar | Low | |
| Reference: Finasteride | C₂₃H₃₆N₂O₂ | 372.54 | Intermediate | Intermediate |
Note: The carboxylic acid product is significantly more polar than the methyl ester starting material, which will result in a lower Rf value.
Experimental Protocols
Preparation of Mobile Phase
Several mobile phase systems can be employed for the TLC analysis of aza-steroids. The optimal system will provide good separation between the starting material and the product (a ΔRf of at least 0.2). It is recommended to test a few options to determine the best one for your specific reaction.
-
System A (General Purpose): Chloroform:Methanol (8:2, v/v).[5]
-
System B (For Aza-Steroids): Toluene:Methanol:Triethylamine (9:1.5:1, v/v/v).[6]
-
System C (Less Polar): Hexane:Ethyl Acetate (e.g., 7:3 or 1:1, v/v).[7]
Prepare the chosen mobile phase by mixing the solvents in the specified ratio in a TLC developing chamber. Add enough solvent to have a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15-20 minutes before use. This ensures a uniform solvent vapor environment, leading to better and more reproducible chromatograms.
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a light origin line about 1.5 cm from the bottom of the TLC plate.
-
Mark three equally spaced points on the origin line for spotting. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Prepare a dilute solution of the starting material in a suitable solvent (e.g., the reaction solvent or dichloromethane).
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto the 'SM' mark. The spot should be as small as possible (1-2 mm in diameter).
-
Take a small aliquot from the reaction mixture using a capillary tube.
-
Spot the reaction mixture onto the 'RM' mark.
-
For the co-spot 'C', first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot. The co-spot helps in confirming the identity of the starting material spot in the reaction mixture lane.
Development of the TLC Plate
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure that the origin line is above the level of the mobile phase.
-
Allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to air dry in a fume hood.
Visualization of the TLC Plate
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). Compounds containing a conjugated system, like the enone in the product, will appear as dark spots against the fluorescent background of the plate.[8] Circle the observed spots with a pencil.
-
Chemical Staining:
-
p-Anisaldehyde Stain: This is a good general stain for steroids.[9]
-
Preparation: A solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL concentrated sulfuric acid.
-
Procedure: Dip the TLC plate in the staining solution or spray it evenly. Heat the plate on a hot plate or with a heat gun until colored spots appear. Steroids typically give a range of colors from blue and purple to gray.[9]
-
-
Sulfuric Acid Stain:
-
Preparation: A 10% solution of concentrated sulfuric acid in ethanol.
-
Procedure: Spray the plate with the solution and heat. Most organic compounds will char and appear as brown or black spots.
-
-
Iodine Vapor:
-
Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brownish spots.[8] This method is generally non-destructive.
-
-
Interpretation of Results
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
At the beginning of the reaction (t=0): You should observe a prominent spot in the 'SM' lane and the 'RM' lane at the same Rf value.
-
As the reaction progresses: The intensity of the starting material spot in the 'RM' lane will decrease, and a new spot with a lower Rf value (corresponding to the more polar carboxylic acid product) will appear and intensify.
-
Reaction completion: The starting material spot in the 'RM' lane should be completely absent or significantly diminished, with a strong spot for the product. The co-spot lane will show two separated spots during the reaction, which will resolve to a single product spot upon completion if the starting material is the limiting reagent.
Diagrams
Caption: Experimental workflow for TLC monitoring.
Caption: Logical relationship of synthesis and monitoring.
References
- 1. This compound | 104239-97-6 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Analysis of Intermediates of Steroid Transformations in Resting Cells by Thin-Layer Chromatography (TLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Effective separation and simultaneous analysis of anabolic androgenic steroids (AAS) in their pharmaceutical formulations by a validated TLC-densitometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, a key intermediate in the production of 5α-reductase inhibitors like Finasteride and Dutasteride.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include androstenedione, progesterone, and 3-oxo-4-androstene-17β-carboxylic acid.[4][5] The choice of starting material often depends on cost, availability, and the desired synthetic route.
Q2: What is the role of this compound in drug development?
A2: This compound is a crucial intermediate in the synthesis of Finasteride and Dutasteride.[1][2][3] These drugs are 5α-reductase inhibitors used in the treatment of benign prostatic hyperplasia, androgenetic alopecia, and other conditions linked to high levels of dihydrotestosterone (DHT).[6]
Q3: Are there alternatives to toxic reagents like benzeneseleninic anhydride for the dehydrogenation step?
A3: Yes, a common and less toxic alternative for the dehydrogenation of the saturated A-ring precursor is a combination of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5][7] This method has been shown to be effective and is more suitable for industrial production.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in A-ring opening and cyclization | Incomplete oxidation of the enone system. | Ensure the correct stoichiometry of the oxidizing agents (e.g., KMnO₄-NaIO₄). Monitor the reaction progress using techniques like TLC to ensure complete conversion of the starting material. |
| Inefficient cyclization with ammonia. | Optimize the reaction conditions for the ring-closing step, such as temperature and pressure. Ensure anhydrous conditions if required by the specific protocol. | |
| Poor yield during dehydrogenation | Inefficient dehydrogenating agent. | If using older methods with reagents like benzeneseleninic anhydride, consider switching to the DDQ/BSTFA system, which can offer higher yields.[4][7] |
| Suboptimal molar ratio of reagents. | The molar ratio of the substrate to DDQ and BSTFA is critical. A common ratio to start optimization from is 1:1.3:4.2 (Substrate:DDQ:BSTFA).[4] | |
| Inappropriate solvent or temperature. | Dioxane is a commonly used solvent for this reaction, which is typically run at reflux.[4] Ensure the solvent is dry and the reaction is heated adequately. | |
| Incomplete hydrolysis of the methyl ester precursor | Insufficient reaction time or temperature. | When hydrolyzing methyl 4-aza-5a-androstan-1-ene-3-one-17b-carboxylate, ensure the reaction is refluxed for a sufficient duration (e.g., 10-12 hours with formic acid or 3-4 hours with aqueous NaOH).[8] |
| Inadequate concentration of the hydrolyzing agent. | Use a sufficient concentration of the acid or base. For instance, a 9% aqueous sodium hydroxide solution has been reported to be effective.[8] | |
| Difficulty in product purification | Presence of unreacted starting materials or byproducts. | Column chromatography can be employed for purification. However, optimizing the reaction to go to completion can minimize the need for extensive purification. Some methods report that column chromatography is not necessary at all steps.[7] |
| Product precipitation issues. | After hydrolysis, adjusting the pH to the acidic range (pH 1-3) is crucial for the precipitation of the carboxylic acid.[8] |
Synthesis Workflow and Data
The following diagram illustrates a common synthetic pathway starting from a 3-oxo-4-androstene-17β-carboxylic acid precursor.
Caption: Synthetic workflow for this compound.
Quantitative Data from Literature
| Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Dehydrogenation | DDQ, BSTFA | Dioxane | Reflux | 18 h | 57% (for the N-tert-butyl amide derivative) | [4] |
| Ester Hydrolysis | Formic Acid | - | Reflux | 10-12 h | 95% | [8] |
| Ester Hydrolysis | 9% aq. NaOH | - | Reflux | 3-4 h | ~85-98% | [8] |
Experimental Protocols
1. Dehydrogenation of 4-Aza-5α-androstan-3-one-17β-carboxylic acid
This protocol is adapted from the dehydrogenation of the corresponding N-tert-butyl-3-carbonyl-4-aza-5α-androst-17β-carboxamide.[4]
-
To a solution of 4-Aza-5α-androstan-3-one-17β-carboxylic acid in anhydrous dioxane (e.g., 60 mL for 5.34 mmol of substrate), add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.3 molar equivalents) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) (4.2 molar equivalents).
-
Heat the reaction mixture to reflux and maintain for approximately 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and add a sodium bisulfite solution and dichloromethane.
-
Filter any precipitate and separate the organic phase.
-
Wash the organic phase with brine.
-
Remove the solvent under reduced pressure and purify the crude product, for example, by recrystallization from a suitable solvent like ethyl acetate.
2. Hydrolysis of Methyl 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylate
This protocol is based on the hydrolysis method using formic acid.[8]
-
To the methyl ester precursor (e.g., 35 g), add formic acid (e.g., 175 mL).
-
Heat the mixture to reflux for 10-12 hours.
-
After cooling, slowly add the reaction mass to a large volume of water (e.g., 1750 mL) at room temperature (25-35°C).
-
Stir the resulting suspension for 2 hours.
-
Filter the precipitated solid and wash thoroughly with water.
-
Dry the solid at approximately 90°C to obtain the final carboxylic acid product.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 3. This compound | 104239-97-6 [chemicalbook.com]
- 4. CN101863956A - A kind of method of synthesizing finasteride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]
- 8. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, a key intermediate in the production of 5-alpha-reductase inhibitors such as Finasteride and Dutasteride.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a synthetic steroid analogue that serves as a crucial intermediate in the manufacture of active pharmaceutical ingredients (APIs) like Finasteride and Dutasteride.[3][4] These drugs are primarily used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[4]
Q2: What is the general synthetic route for this compound?
A2: A common synthetic pathway starts from 3-oxo-4-androstene-17β-carboxylic acid. The synthesis typically involves a multi-step process that includes:
-
Oxidative cleavage of the A-ring.
-
Cyclization with an ammonia source to form the 4-aza-lactam ring.
-
Catalytic hydrogenation to yield the 5α-androstane backbone.
-
Dehydrogenation to introduce the double bond at the 1-position.[5][6][7]
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Key parameters to monitor and control include reaction temperature, pressure, catalyst selection and loading, and the purity of starting materials and reagents. In particular, the dehydrogenation step is sensitive to reaction conditions, which can influence the impurity profile.
Troubleshooting Guide
Issue 1: Presence of Unexpected Peaks in HPLC Analysis
Q1.1: I am observing an unexpected peak with a similar retention time to my product. What could it be?
A1.1: This could be a number of process-related impurities. Based on the synthetic route, common impurities include:
-
Starting Material Carryover: Unreacted 3-oxo-4-aza-5α-androstan-17β-carboxylic acid (the saturated analogue).
-
Isomeric Impurities: Formation of the Δ-5 isomer (3-Oxo-4-aza-5-androstene-17β-carboxylic Acid) or the 5β-epimer can occur.[1][8]
-
Over-oxidized Byproducts: Depending on the dehydrogenation agent used (e.g., DDQ), formation of adducts or other oxidized species is possible.[9][10]
-
Degradation Products: The product can degrade under harsh acidic, basic, or high-temperature conditions.
Q1.2: How can I identify the unknown impurity?
A1.2: The unknown peak can be characterized using a combination of analytical techniques:
-
LC-MS: To determine the molecular weight of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To elucidate the chemical structure.
-
Preparative HPLC: To isolate a sufficient quantity of the impurity for spectroscopic analysis.
Issue 2: Low Yield of the Final Product
Q2.1: My reaction yield is consistently low. What are the potential causes?
A2.1: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common issue is the formation of stable adducts during the dehydrogenation step.[11]
-
Product Degradation: The desired product may be unstable under the reaction or work-up conditions.
-
Mechanical Losses: Significant loss of product can occur during work-up and purification steps such as extraction, filtration, and crystallization.
Q2.2: How can I improve the yield?
A2.2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration.
-
Control Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used.
-
Purify Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Improve Work-up Procedure: Minimize the number of transfer steps and optimize extraction and crystallization solvents to reduce mechanical losses.
Common Impurities and their Characteristics
The following table summarizes common impurities encountered during the synthesis of this compound.
| Impurity Name | Common Source | Typical Levels | Identification Method |
| 3-Oxo-4-aza-5α-androstan-17β-carboxylic Acid | Incomplete dehydrogenation of the immediate precursor.[2] | 0.1 - 1.0% | HPLC, LC-MS |
| 3-Oxo-4-aza-5-androstene-17β-carboxylic Acid | Isomerization during synthesis or work-up.[2] | 0.05 - 0.5% | HPLC, LC-MS, NMR |
| 5β-Isomer | Incomplete stereoselective reduction or epimerization.[1][8] | 0.05 - 0.2% | Chiral HPLC, NMR |
| DDQ-Adducts | Side reaction during dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.[9][10] | Variable | LC-MS, NMR |
Typical levels are estimates and can vary significantly based on the specific synthetic process and purification methods.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a general guideline and may require optimization for your specific system and sample matrix.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical gradient might be:
-
0-20 min: 30-80% Acetonitrile
-
20-25 min: 80-30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 210 nm.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and points of impurity introduction.
Troubleshooting Workflow for Unexpected HPLC Peaks
References
- 1. Impurity profile study of dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 104239-97-6 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ajpamc.com [ajpamc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 11. EP0298652A2 - Dehydrogenation process and intermediates - Google Patents [patents.google.com]
"4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid" reaction byproducts identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid. This resource addresses common issues encountered during its synthesis, handling, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a crucial synthetic intermediate in the manufacturing of 5-alpha-reductase inhibitors, such as Finasteride and Dutasteride.[1][2][3] These active pharmaceutical ingredients (APIs) are used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.
Q2: What are the potential sources of impurities in my sample of this compound?
Impurities can originate from several sources, including the starting materials, side reactions during synthesis, degradation of the compound upon storage, or carry-over of reagents and solvents. Since this compound is an intermediate in the synthesis of drugs like finasteride, impurities found in the final API may also be present in or originate from this intermediate stage.
Q3: How can I identify unknown peaks in my HPLC chromatogram?
Unknown peaks in an HPLC chromatogram may represent synthesis byproducts or degradation products. To identify these, techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[4][5] Comparing the retention times with known impurity standards, where available, is also a standard practice.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at a controlled room temperature. For long-term storage, refrigeration (2-8 °C) is often recommended.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis
Possible Causes:
-
Synthesis Byproducts: Side reactions during the synthesis can lead to structurally related impurities.
-
Degradation Products: The compound may degrade due to exposure to adverse conditions like high temperature, light, humidity, or reactive chemicals.
-
Contamination: Contamination from solvents, reagents, or equipment can introduce extraneous peaks.
Troubleshooting Steps:
-
Review Synthesis Route: Analyze the synthetic pathway to hypothesize potential side-products. For instance, incomplete reactions or alternative reaction pathways can lead to impurities.
-
Perform Forced Degradation Studies: Subjecting a pure sample of the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help to intentionally generate degradation products.[6][7][8][9] This provides insight into the potential degradants that might be observed in aged or improperly stored samples.
-
Utilize Advanced Analytical Techniques:
-
Check for Contamination: Analyze blank injections of your solvent and mobile phase to rule out contamination from the analytical system itself.
Issue 2: Poor Purity Profile of the Synthesized Compound
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, reaction time, or stoichiometry of reagents can favor the formation of byproducts.
-
Inefficient Purification: The chosen purification method (e.g., crystallization, chromatography) may not be effective in removing all impurities.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary reaction parameters to find the optimal conditions that maximize the yield of the desired product and minimize byproduct formation.
-
Improve Purification Protocol:
-
Recrystallization: Experiment with different solvent systems to improve the efficiency of purification by recrystallization.
-
Column Chromatography: If recrystallization is insufficient, employ column chromatography with a suitable stationary and mobile phase to separate the target compound from its impurities.
-
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to monitor the reaction progress and identify the optimal time to quench the reaction, potentially reducing the formation of late-eluting impurities.
Potential Byproducts and Degradants
Based on the structure of this compound and information on related compounds like finasteride, the following table summarizes potential impurities.
| Potential Impurity/Byproduct | Possible Origin | Analytical Detection |
| Starting Material Carryover | Incomplete reaction | HPLC, GC-MS |
| Epimers or Diastereomers | Non-stereoselective synthesis steps | Chiral HPLC, NMR |
| Oxidation Products | Exposure to air or oxidizing agents | HPLC-MS, NMR |
| Hydrolysis Products (e.g., ring-opened) | Acidic or basic conditions | HPLC-MS, NMR |
| Decarboxylation Product | Thermal stress | HPLC-MS, GC-MS |
| Solvent Adducts | Reaction with residual solvents | HPLC-MS, NMR |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol is a general guideline adapted from methods used for the analysis of finasteride and its impurities.[6][8] It should be optimized and validated for your specific application.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This study helps in identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[6][9]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
-
Analysis: Analyze all stressed samples using the developed HPLC method (Protocol 1) and compare the chromatograms with that of an unstressed sample.
Visualizations
Caption: Logical relationship of byproduct and degradant formation.
Caption: Experimental workflow for byproduct identification.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 104239-97-6 [chemicalbook.com]
- 3. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 7. Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Purification of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is crucial for developing a successful recrystallization protocol. Key data is summarized in the table below.
| Property | Value | Citations |
| Appearance | Off-white to pale brown solid/powder | [1][2][3] |
| Melting Point | 295-297 °C | [1][2][4] |
| Molecular Formula | C₁₉H₂₇NO₃ | [1] |
| Molecular Weight | 317.42 g/mol | [1] |
| Boiling Point | 527.3 °C at 760 mmHg (Predicted) | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Q2: What solvents are recommended for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Based on available data, the compound is slightly soluble in acetonitrile, DMSO, and methanol.[1][2] For the structurally similar compound Finasteride, purification methods have utilized solvent systems such as methanol-formic acid and ethyl acetate.[5][6] A solvent screening study is highly recommended.
Q3: Why is slow cooling important during recrystallization?
A3: Slow cooling is crucial for the formation of large, pure crystals.[7] Rapid cooling can cause the compound to precipitate or "crash out" of the solution quickly, trapping impurities within the crystal lattice and leading to a less pure final product.[8] An ideal crystallization process should show initial crystal formation within 5-10 minutes, with continued growth over a 20-30 minute period.[9]
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of solid crystals.[7] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.[7][10] To prevent this, you can add a small amount of additional solvent to the heated solution to reduce saturation and ensure cooling begins from a clear, non-oily state.[10]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the recrystallization process.
Problem 1: The compound does not fully dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent was used.
-
Solution: Add small portions of additional hot solvent to the boiling mixture until the solid completely dissolves. It is critical to only add the minimum amount of boiling solvent required to create a saturated solution.[8]
-
Possible Cause: The incorrect solvent was chosen.
-
Solution: If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. Recover the crude product by evaporating the solvent and attempt the recrystallization with a more appropriate solvent.[10]
Problem 2: No crystals form after the solution has cooled.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated enough for crystallization to occur.[9][10]
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound to provide a nucleation site.[10]
-
Solution 2 (Reduce Solvent): If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow the solution to cool again.[8][9]
Problem 3: The recrystallization yield is very low.
-
Possible Cause: Excessive solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.[9]
-
Solution: Before discarding the mother liquor, you can test for remaining product by dipping a glass rod into it and allowing the solvent to evaporate. If a significant solid residue forms, there is more product to be recovered.[9] Try concentrating the mother liquor by evaporation and cooling to obtain a second crop of crystals.
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. This prevents the solution from cooling and depositing crystals on the filter paper.
Problem 4: The final product is discolored or appears impure.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[7] Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove it before cooling.[8] Be aware that using too much charcoal can also adsorb your product, reducing the yield.[7]
Experimental Protocol: Recrystallization of this compound
This is a general protocol and may require optimization based on the purity of the crude material and the specific solvent system chosen.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.
-
Add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, acetonitrile, or a mixture) dropwise to each tube at room temperature to test for solubility.
-
The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Swirl the flask continuously.
-
Continue adding the minimum amount of boiling solvent until the compound is fully dissolved.[8]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat source.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for 2-5 minutes.
-
-
Hot Gravity Filtration:
-
If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[9] Do not disturb the flask during this period.
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]
-
-
Collection and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper with continued suction. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the recrystallization process.
References
- 1. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. CN102603862A - Finasteride purification method - Google Patents [patents.google.com]
- 6. CN102603862B - Finasteride purification method - Google Patents [patents.google.com]
- 7. Recrystallization [wiredchemist.com]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Production of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a crucial intermediate in the synthesis of 5-alpha-reductase inhibitors, such as Finasteride and Dutasteride. These active pharmaceutical ingredients (APIs) are used in the treatment of benign prostatic hyperplasia, male pattern baldness, and other androgen-dependent conditions. Its efficient synthesis is key to the cost-effective production of these drugs.
Q2: What are the common starting materials for the synthesis of this intermediate?
Common starting materials for the synthesis of this compound include progesterone and 3-oxo-4-androstene-17β-carboxylic acid. The choice of starting material can influence the synthetic route and the overall cost and efficiency of the process.
Q3: What are the key chemical transformations involved in the synthesis?
The synthesis typically involves several key steps:
-
Oxidative cleavage of the A-ring of a suitable steroid precursor.
-
Ring closure with an ammonia source to form the aza-lactone ring.
-
Hydrogenation to establish the desired stereochemistry.
-
Dehydrogenation to introduce the double bond in the A-ring.
Q4: What are the major challenges in scaling up the production of this intermediate?
Scaling up the production of this compound presents several challenges, including:
-
Cost and toxicity of reagents: Some synthetic routes employ expensive or toxic reagents, which can be problematic at an industrial scale.
-
Impurity control: The formation of side products, such as dihydro and beta-isomer impurities, can affect the purity of the final product and requires careful control of reaction conditions.
-
Crystallization and polymorphism: Controlling the crystal form of the final product is crucial for its physical properties and downstream processing.
-
Purification: Removing closely related impurities can be challenging and may require specialized techniques.
Troubleshooting Guides
Synthesis and Reaction Issues
Problem: Low yield in the oxidative cleavage step.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Extend the reaction time if necessary. |
| Suboptimal temperature | Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. For the oxidation of 3-oxo-4-androstene-17β-carboxylic acid, a temperature of 60°C has been reported.[2] |
| Incorrect stoichiometry of oxidizing agents | Carefully control the addition of oxidizing agents like potassium permanganate (KMnO4) and sodium periodate (NaIO4).[3] |
Problem: Formation of dihydro impurity (4-Aza-5a-androstan-3-one-17b-carboxylic acid).
| Possible Cause | Troubleshooting Step |
| Incomplete dehydrogenation | Ensure the dehydrogenation reaction goes to completion by monitoring with HPLC. Use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been reported for this step.[3] |
| Co-crystallization with the desired product | Dihydrofinasteride has a tendency to co-crystallize with finasteride, making its removal difficult.[4] This suggests a similar challenge may exist with the carboxylic acid intermediate. Purification may require specialized crystallization techniques or chromatography. |
Problem: Formation of β-isomer impurities.
| Possible Cause | Troubleshooting Step |
| Non-stereoselective hydrogenation | The choice of catalyst and reaction conditions for the hydrogenation step is critical for controlling the stereochemistry. |
| Isomerization during subsequent steps | Harsh reaction conditions (e.g., high temperature, strong acid or base) can potentially lead to isomerization. Ensure that reaction parameters are carefully controlled. |
Purification and Isolation Issues
Problem: Difficulty in removing impurities by standard crystallization.
| Possible Cause | Troubleshooting Step |
| Structurally similar impurities | Impurities with similar structures to the desired product can be difficult to separate by crystallization alone. |
| Formation of solid solutions | The dihydro impurity may form a solid solution with the desired product, making separation by conventional crystallization ineffective.[4] |
| Consider using preparative chromatography for purification. | |
| Explore different solvent systems for crystallization to alter the solubility of the product and impurities. |
Problem: Poor crystal quality or formation of an oil.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The choice of solvent is critical for successful crystallization. A solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. |
| Rapid cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. Employ a controlled cooling profile. |
| Presence of impurities | High levels of impurities can inhibit crystallization or lead to the formation of an oil. Attempt to purify the crude product before crystallization. |
Analytical and Monitoring Issues
Problem: Inaccurate monitoring of reaction progress.
| Possible Cause | Troubleshooting Step |
| Inadequate analytical method | Develop and validate a robust analytical method (e.g., HPLC, UPLC) for in-process control.[1] |
| Sampling issues | Ensure that the sample taken is representative of the entire reaction mixture. |
Problem: Difficulty in identifying unknown impurities.
| Possible Cause | Troubleshooting Step |
| Lack of reference standards | If possible, synthesize potential impurities to use as reference standards for identification. |
| Insufficient analytical data | Utilize advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to elucidate the structure of unknown impurities.[5] |
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Oxidative Cleavage | 3-oxo-4-androstene-17β-carboxylic acid | KMnO4, NaIO4 | tert-Butanol/Water | 60°C | 4h | Not specified | [2] |
| Ring Closure | 5-oxo-A-nor-3,5-secoandrostan-3-oic acid-17β-carboxylic acid | NH4OAc | Dioxane/Acetic Acid | Reflux | 4h | Not specified | [2] |
| Hydrogenation | 4-Aza-5-androstene-3-one-17b-carboxylic acid | Pd/C, H2 | Not specified | Not specified | Not specified | Not specified | [3] |
| Dehydrogenation | 4-Aza-5a-androstan-3-one-17b-carboxylic acid methyl ester | DDQ, BSTFA | Dioxane | Reflux | 18h | Not specified | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-oxo-4-aza-5α-androsta-17β-carboxylic acid from 3-oxo-4-androstene-17β-carboxylic acid
This protocol is based on a reported synthesis of finasteride intermediates.[3]
Step 1: Oxidative Cleavage of the A-ring
-
Dissolve 3-oxo-4-androstene-17β-carboxylic acid in a mixture of tert-butanol and aqueous sodium carbonate solution.
-
Heat the solution to approximately 60°C.
-
Slowly add a solution of sodium periodate and a catalytic amount of potassium permanganate in water, maintaining the temperature at 60°C.
-
Stir the reaction mixture for 4 hours at 60°C.
-
Cool the reaction mixture and filter to remove solids.
-
Concentrate the filtrate under reduced pressure to remove the tert-butanol.
-
Acidify the aqueous solution and extract the product, 5-oxo-A-nor-3,5-secoandrostan-3-oic acid-17β-carboxylic acid.
Step 2: Ring Closure to form the Aza-lactone
-
Dissolve the product from Step 1 and ammonium acetate in a mixture of dioxane and glacial acetic acid.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-Aza-5-androstene-3-one-17b-carboxylic acid.
Step 3: Hydrogenation
-
Dissolve the product from Step 2 in a suitable solvent.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC or HPLC).
-
Filter off the catalyst and concentrate the solvent to obtain 3-oxo-4-aza-5α-androsta-17β-carboxylic acid.
Step 4: Dehydrogenation (via methyl ester)
-
Esterify the product from Step 3 with anhydrous methanol to form the methyl ester.
-
Dissolve the methyl ester in dioxane and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture to reflux for 18 hours.
-
Work up the reaction mixture to isolate the dehydrogenated product.
-
Hydrolyze the methyl ester to obtain the final product, this compound.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Studies on synthesis of fuiasteride [journal11.magtechjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Target Specific Uptake of a Newly Synthesized Radiolabeled 5α-Reductase Inhibitor “Tc-99m-17-Oxo-17a-Aza-D-Homo-5-Androsten-3β-yl Phenoxyacetate (Tc-99m-17a-Aza Steroid)” in Rat Prostatic Neoplastic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101531698A - Synthesis technology of finasteride - Google Patents [patents.google.com]
Technical Support Center: Stability-Indicating Analytical Method for 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating analytical method for "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid," a key intermediate in the synthesis of Finasteride and Dutasteride.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating analytical method and why is it important for this compound?
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of an active pharmaceutical ingredient (API) or an intermediate like this compound due to degradation. It is crucial because it can distinguish the intact compound from its degradation products, impurities, and placebo components. This ensures that the measured concentration of the compound is accurate and reflects its stability under various environmental conditions, which is a regulatory requirement in drug development.
Q2: What are the typical forced degradation conditions for this compound?
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and demonstrate the specificity of the analytical method.[3] Typical conditions for this compound, based on its structural relationship to Finasteride and Dutasteride, include:
-
Acid Hydrolysis: Treatment with an acid, such as 0.1 M HCl.[4][5]
-
Base Hydrolysis: Treatment with a base, such as 0.1 M NaOH.
-
Oxidative Degradation: Exposure to an oxidizing agent, like 3-30% hydrogen peroxide.
-
Thermal Degradation: Heating the sample, for instance, at 105°C.
-
Photolytic Degradation: Exposing the sample to UV light.
Q3: What kind of degradation can be expected for this compound?
Based on available data for related compounds, this compound is susceptible to degradation under acidic conditions.[5] Hydrolysis of the lactam ring and other structural modifications are possible degradation pathways. While it may show stability under basic and oxidative conditions, this needs to be confirmed through forced degradation studies.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is a recommended starting point based on methods for structurally related compounds like Finasteride and Dutasteride.[6][7] Method optimization and validation are required for your specific application.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Ammonium Acetate buffer (pH adjusted to 3.5 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40-70% B, 20-25 min: 70% B, 25-30 min: 70-40% B, 30-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A and Acetonitrile (50:50, v/v) |
System Suitability Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 6 Injections | ≤ 2.0% |
Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
Troubleshooting Guide
Issue 1: Abnormal Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Decrease the sample concentration or injection volume. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase composition. Using a stronger solvent than the mobile phase can cause peak distortion. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions (e.g., with silanols) | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A slightly lower pH can sometimes reduce tailing for acidic compounds. |
| Void in the Column | Reverse the column direction and flush at a low flow rate. If this does not resolve the issue, the column may need to be replaced. |
Troubleshooting Peak Shape Issues
Caption: Decision tree for troubleshooting peak shape problems.
Issue 2: Retention Time Drifting or Unstable
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between gradient runs. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If using an aqueous buffer, ensure it is properly mixed and filtered. Evaporation of the organic component can also cause drift. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. Ensure the laboratory ambient temperature is stable. |
| Pump Issues (Inconsistent Flow Rate) | Check for leaks in the pump and connections. Purge the pump to remove any air bubbles. |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed. |
Issue 3: High Backpressure
| Potential Cause | Troubleshooting Step |
| Blockage in the System | Systematically disconnect components (detector, column, injector) to identify the source of the high pressure. |
| Clogged Column Frit | Back-flush the column at a low flow rate. If this doesn't work, the frit may need to be replaced (if possible) or the entire column. |
| Precipitation of Sample or Buffer | Ensure the sample is fully dissolved in the diluent and that the buffer is soluble in the mobile phase mixture. Filter all samples and mobile phases. |
| High Mobile Phase Viscosity | Check the mobile phase composition. High concentrations of organic solvents with water can increase viscosity. Consider using a different organic modifier if possible. |
Issue 4: No Peaks or Very Small Peaks
| Potential Cause | Troubleshooting Step |
| Injection Issue | Check the autosampler for proper operation. Manually inject a standard to confirm the injector is working. Ensure the syringe is not clogged. |
| Detector Problem | Verify the detector lamp is on and has sufficient energy. Check that the correct wavelength is set. |
| Sample Degradation | Prepare a fresh sample and standard solution. The compound may be unstable in the sample diluent. |
| Incorrect Mobile Phase | Confirm the mobile phase composition is correct and that the bottles are correctly connected to the pump. |
| System Leak | Visually inspect all fittings and connections for any signs of leakage. |
References
- 1. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 2. This compound | 104239-97-6 [chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. ijpsr.com [ijpsr.com]
- 6. jocpr.com [jocpr.com]
- 7. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]
Technical Support Center: Degradation of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid and Related 4-Azasteroids
This technical support center provides guidance on the degradation pathways of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid. Since specific degradation data for this exact molecule is limited in published literature, this guide leverages data from structurally similar and well-studied 4-azasteroids, namely Finasteride and Dutasteride.[1][2][3] The principles and methodologies described here are applicable for investigating the stability of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid?
A1: Based on studies of analogous 4-azasteroids like Finasteride and Dutasteride, the primary degradation pathways are expected to be hydrolysis and oxidation.[4][5][6][7]
-
Hydrolytic Degradation: The lactam ring (A-ring) is susceptible to hydrolysis under both acidic and basic conditions. Acid hydrolysis of dutasteride, a similar compound, has been shown to yield a carboxylic acid derivative.[4][8]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, although some studies on Finasteride show it to be relatively stable under oxidative stress with hydrogen peroxide.[9] However, enzymatic oxidation (e.g., through microbial transformation) can lead to hydroxylated derivatives.[10]
-
Photolytic and Thermal Degradation: Finasteride has shown to be stable under forced photolytic and thermal degradation conditions.[5][11] Dutasteride is also reported to be stable under photolytic and thermal stress.[5][6][7]
Q2: My sample of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid shows unexpected peaks in the HPLC chromatogram. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Degradation Products: If the sample has been stored improperly or subjected to harsh conditions (e.g., extreme pH, light, or temperature), the compound may have degraded.
-
Impurities: The initial sample may contain impurities from the synthesis process.
-
Contamination: The sample, solvent, or HPLC system might be contaminated.
-
Mobile Phase Issues: The mobile phase may be unstable or prepared incorrectly.
Q3: How can I confirm the identity of a suspected degradation product?
A3: To identify unknown peaks, techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable. LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) can be used for the structural elucidation of degradation products.[4][12] For definitive structural confirmation, preparative HPLC can be used to isolate the degradation product, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are the recommended storage conditions for 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid?
A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A recommended storage temperature is 2-8°C.[1][3] It should be protected from light and moisture. For solutions, it is advisable to use them fresh or store them at low temperatures for a limited period.
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Optimize the mobile phase composition and pH. For 4-azasteroids, a common mobile phase is a mixture of methanol or acetonitrile with water or a buffer.[13] |
| Column degradation | Use a guard column and ensure the mobile phase pH is within the column's stable range. If necessary, replace the column. |
| Sample overload | Reduce the injection volume or the sample concentration. |
| Co-eluting impurities | Modify the gradient or mobile phase composition to improve the separation of the main peak from impurities. |
Issue 2: Inconsistent results in degradation studies.
| Possible Cause | Troubleshooting Step |
| Variable stress conditions | Ensure that stress conditions (temperature, pH, reagent concentration) are precisely controlled and monitored in all experiments. |
| Sample preparation inconsistency | Follow a standardized protocol for sample preparation, including solvent and concentration. |
| Instability of degradation products | Analyze samples immediately after stress testing, or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for conducting forced degradation studies on 4-azasteroids.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[14]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[14] Incubate at room temperature or elevate the temperature (e.g., 60-80°C) if no degradation is observed.[14][15] Withdraw samples at different time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[14] Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light. Analyze at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-110°C) for a specified period (e.g., 24 hours).[9][13] Also, reflux the stock solution. Dissolve the heat-treated solid sample in the mobile phase for analysis.
-
Photodegradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Analyze the samples at appropriate time intervals.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A C18 column is commonly used with UV detection at a wavelength around 210 nm.[13] The mobile phase is typically a gradient or isocratic mixture of acetonitrile and water/buffer.[12]
Quantitative Data
The following table summarizes typical degradation observed for Finasteride and Dutasteride under forced conditions, which can serve as an expected trend for 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.
| Stress Condition | Compound | Observation | Degradation (%) | Reference |
| Acid Hydrolysis (0.1 M HCl, 80°C, 8h) | Finasteride | Degradation observed | Not specified | [15] |
| Acid Hydrolysis | Dutasteride | Degradation observed, formation of a carboxylic acid derivative and a dehydrogenated product | Not specified | [4][8] |
| Alkaline Hydrolysis (0.5 N NaOH) | Finasteride | Degradation observed | Not specified | [9] |
| Alkaline Hydrolysis | Dutasteride | Degradation observed, formation of a di-sodium adduct | Not specified | [4][8] |
| **Oxidative (3% H₂O₂) ** | Finasteride | Stable | Negligible | [9] |
| Oxidative | Dutasteride | Minor degradation | Not specified | [5][7] |
| Thermal (110°C, 24h) | Finasteride | Stable | Negligible | [13] |
| Photolytic | Finasteride | Stable | Negligible | [11] |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Troubleshooting Logic
Caption: Troubleshooting logic for identifying unexpected HPLC peaks.
References
- 1. 3-Oxo-4-aza-5a-androst-1-ene-17b-carboxylic acid | 104239-97-6 | IO26684 [biosynth.com]
- 2. 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid | 104239-97-6 [chemicalbook.com]
- 3. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Stress Degradation Studies on Dutasteride and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]
- 6. Stress Degradation Studies on Dutasteride and Development of a Stability-Indicating HPLC Assay Method for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Production of biologically active oxidized derivatives of finasteride through metabolism by Aspergillus niger culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Stability Indicating UPLC Method for Finasteride and Its Related Impurities [scirp.org]
- 12. Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ymerdigital.com [ymerdigital.com]
Resolving peak tailing in HPLC for "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid"
Technical Support Center: Resolving Peak Tailing in HPLC
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing for "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid" and structurally similar compounds in High-Performance Liquid Chromatography (HPLC).
Understanding the Analyte: this compound
This molecule possesses both a basic nitrogen (aza- group) and an acidic carboxylic acid group, making it amphoteric. This dual nature is a primary contributor to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The primary cause of peak tailing is often the interaction of these polar functional groups with residual silanol groups on the silica-based stationary phase.[1][2]
Troubleshooting Guide: Question & Answer Format
Q1: My peak for this compound is tailing. What is the most likely cause?
A1: The most probable cause is secondary interaction between your analyte and the stationary phase.[2] The basic aza- group can interact with acidic residual silanol groups on the silica packing, while the carboxylic acid can also participate in unwanted interactions.[1][3] These multiple retention mechanisms lead to peak tailing.[1]
Q2: How can I diagnose the specific cause of the peak tailing?
A2: A systematic approach is crucial. First, confirm the issue is not with the HPLC system itself by injecting a neutral compound like toluene; if it shows a symmetrical peak, the problem is likely chemical in nature (analyte-column interaction).[4] If all peaks in your chromatogram are tailing, it could indicate a physical problem like a column void or excessive extra-column volume.[4][5]
Q3: What is the first adjustment I should make to my mobile phase to reduce tailing?
A3: Adjusting the mobile phase pH is the most effective initial step.[6] Since your compound has both acidic and basic properties, controlling the pH is critical to ensure it is in a single ionic state.[7]
-
Low pH (e.g., pH 2.5-3.0): This will protonate the silanol groups on the stationary phase, minimizing their interaction with the protonated basic aza- group of your analyte.[2][8] It will also keep your analyte's carboxylic acid group protonated.
-
High pH (e.g., pH 7-8): This will deprotonate the carboxylic acid, and the silanol groups will be ionized. This approach is generally less common for silica-based columns due to potential column degradation, but can be effective.[9]
Q4: I've adjusted the pH, but I still see some tailing. What's the next step?
A4: Incorporate a mobile phase additive or buffer.
-
Buffer: A buffer is essential to maintain a constant pH across the column as the sample is introduced.[10][11] For low pH, a phosphate or formate buffer (10-50 mM) is common.[8][12]
-
Competing Base: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can mask the active silanol sites on the column, improving peak shape.[2][8]
Q5: Could my choice of HPLC column be the problem?
A5: Yes, the column chemistry plays a significant role. If you are using an older, Type-A silica column, it will have more active silanol groups.[10] Consider these alternatives:
-
End-capped Columns: These columns have the residual silanol groups chemically bonded (capped) to reduce their activity.[8][13]
-
Type-B or Hybrid Silica Columns: Modern, high-purity silica (Type-B) or organo-silica hybrid columns have significantly fewer and less acidic silanol groups, which dramatically reduces tailing for basic compounds.[14][15]
-
Polymer-based Columns: These columns have no silanol groups and can be an excellent option for eliminating this type of secondary interaction.[14]
Q6: Can my sample preparation or injection technique cause peak tailing?
A6: Absolutely. Two common issues are:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[12][16] Try diluting your sample or reducing the injection volume.[12]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile in a highly aqueous mobile phase), it can cause peak distortion.[17][18] Ideally, your sample solvent should be the same as or weaker than the mobile phase.[17]
Frequently Asked Questions (FAQs)
What is an acceptable tailing factor? A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered to be tailing.[1][12] For many applications, a value up to 1.5 may be acceptable.[1]
Why is it important to operate the mobile phase pH away from the analyte's pKa? When the mobile phase pH is close to the pKa of an analyte, the analyte will exist as a mixture of its ionized and unionized forms. This can lead to peak broadening or splitting.[6][13] It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Can a degraded column cause peak tailing? Yes, an old or contaminated column can exhibit increased peak tailing.[12] This can be due to the loss of bonded phase, exposing more active silanol sites, or the accumulation of contaminants that interact with the analyte.[5] Flushing the column with a strong solvent or, if necessary, replacing it can resolve this issue.[12]
What are "extra-column effects" and can they cause tailing? Extra-column effects refer to band broadening that occurs outside of the column, in components like tubing, connectors, and the detector flow cell.[12] Excessive extra-column volume can lead to peak tailing for all peaks in a chromatogram.[2] This can be minimized by using tubing with a smaller internal diameter and shorter lengths.[12]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% A to 40% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Concentration: 0.1 mg/mL in 50:50 Water:Acetonitrile
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample and record the chromatogram.
-
Calculate the tailing factor for the analyte peak.
-
-
Troubleshooting Steps:
-
If tailing persists, prepare a mobile phase with a buffer, for example, 20 mM potassium phosphate, and adjust the pH of the aqueous portion to 3.0 with phosphoric acid.
-
Re-run the analysis and compare the peak shape.
-
Protocol 2: Evaluation of a Competing Base Additive
-
Initial Conditions: Use the optimized pH conditions from Protocol 1 that still show some tailing.
-
Procedure:
-
Prepare a new aqueous mobile phase (Mobile Phase A) containing the same buffer and pH as before, but with the addition of 0.1% (v/v) triethylamine (TEA).
-
Equilibrate the column with the TEA-containing mobile phase for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Compare the peak shape and tailing factor to the analysis without TEA.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Buffer | Tailing Factor (Tf) |
| 7.0 (unbuffered) | None | 2.5 |
| 3.0 (0.1% Formic Acid) | None | 1.6 |
| 3.0 (20mM Phosphate) | Phosphate | 1.3 |
Table 2: Effect of Mobile Phase Additive on Tailing Factor (at pH 3.0)
| Additive | Concentration | Tailing Factor (Tf) |
| None | - | 1.3 |
| Triethylamine (TEA) | 0.1% | 1.1 |
Visualizations
Caption: A workflow diagram for troubleshooting peak tailing in HPLC.
Caption: Diagram of secondary interactions causing peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. it.restek.com [it.restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. waters.com [waters.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. labcompare.com [labcompare.com]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromtech.com [chromtech.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid" for assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid.
Troubleshooting Guide: Solubility Issues
Q1: My compound, this compound, is not dissolving in my aqueous assay buffer. What should I do?
A1: this compound is known to have limited aqueous solubility. It is described as an off-white powder with slight solubility in organic solvents like DMSO, methanol, and acetonitrile.[1][2] Direct dissolution in aqueous buffers is often challenging. Here is a stepwise approach to address this issue:
Step 1: Initial Dissolution in an Organic Solvent
First, dissolve the compound in a minimal amount of a water-miscible organic solvent. Based on available data, the following solvents are recommended.
Table 1: Recommended Primary Organic Solvents
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2][3] | A common solvent for preparing stock solutions. Use at the lowest effective concentration as it can be toxic to cells in assays. |
| Methanol (MeOH) | Slightly Soluble[1][2][3] | Can be used for stock solutions. Ensure it is fully evaporated if not part of the final assay buffer. |
| Acetonitrile | Slightly Soluble[1][2] | Another option for initial dissolution. |
Experimental Protocol: Preparing a Stock Solution
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of your chosen organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly. Gentle warming (to 37°C) or sonication may aid dissolution.[1][2]
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution at an appropriate temperature, typically -20°C or -80°C, protected from light.[1]
Step 2: Serial Dilution into Aqueous Buffer
Once you have a concentrated stock solution, you can perform serial dilutions into your final aqueous assay buffer. It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.
Caption: Initial Dissolution Workflow
Q2: The compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to overcome this:
1. pH Adjustment
The target compound has a carboxylic acid group, which can be deprotonated to form a more water-soluble carboxylate salt at higher pH. The predicted pKa of this compound is approximately 4.80.[1][2]
Experimental Protocol: pH-Mediated Solubilization
-
Prepare your aqueous buffer at a pH value at least 1-2 units above the pKa of the carboxylic acid (e.g., pH 7.0-8.0).
-
While vigorously vortexing the buffer, slowly add the concentrated organic stock solution dropwise.
-
This method increases the polarity of the molecule, enhancing its solubility in the aqueous environment.
-
Caution: Ensure the final pH of your solution is compatible with your assay system and does not affect the biological activity of your target.
2. Use of Co-solvents
Including a certain percentage of a water-miscible organic solvent in your final assay buffer can maintain the compound's solubility.
Table 2: Common Co-solvents for Biological Assays
| Co-solvent | Recommended Starting Concentration | Maximum Recommended Concentration |
| DMSO | 0.1% (v/v) | < 1% (v/v) |
| Ethanol | 0.5% (v/v) | < 2% (v/v) |
| Polyethylene Glycol 400 (PEG 400) | 1% (v/v) | 5-10% (v/v) |
| Propylene Glycol | 1% (v/v) | 5-10% (v/v) |
Experimental Protocol: Co-solvent Method
-
Prepare your aqueous assay buffer containing the desired final concentration of the co-solvent.
-
Add the concentrated stock solution of the compound to the co-solvent-containing buffer.
-
Always run a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your assay to account for any effects of the co-solvent itself.
3. Employing Surfactants
Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.
Experimental Protocol: Surfactant-Aided Solubilization
-
Prepare your aqueous buffer containing a low concentration of a surfactant like Tween® 80 or Span® 80 (e.g., 0.01-0.1%).
-
Add your concentrated stock solution to this buffer.
-
As with co-solvents, a vehicle control with the surfactant is essential.
Caption: Troubleshooting Precipitation
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound and its stock solutions?
A1: Proper storage is critical to maintain the integrity of the compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Notes |
| Solid Powder | 2-8°C[1][3] | Store in a tightly sealed container, protected from light and moisture. |
| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
Q2: Can I expect interference from the solvents in my assay?
A2: Yes, solvents can interfere with biological assays. High concentrations of DMSO (>1%) can be cytotoxic or may inhibit enzyme activity. Ethanol can also affect cell membranes and protein function. It is imperative to always include a vehicle control in your experimental design to assess the impact of the solvent on your assay.
Q3: What is the molecular weight of this compound?
A3: The molecular weight is 317.42 g/mol .[1][3][4]
Q4: What is the general workflow for preparing this compound for a cell-based assay?
A4: The following diagram outlines a typical workflow.
Caption: Cell-Based Assay Workflow
References
Technical Support Center: Cost-Effective Synthesis of Finasteride Intermediate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the cost-effective synthesis of a key finasteride intermediate starting from 4-androstenedione (4-AD).
Frequently Asked Questions (FAQs)
Q1: What is a common and cost-effective starting material for finasteride intermediate synthesis?
A1: A prevalent and economically viable route for finasteride synthesis begins with 4-androstenedione (AD).[1][2] Since 3-oxo-4-androsten-17β-carboxylic acid, another starting point, is often derived from AD, choosing AD directly can be more efficient.[1] Some methods also utilize progesterone, which is described as an inexpensive raw material.[3]
Q2: What are the key steps in the synthesis pathway starting from 4-androstenedione?
A2: The synthesis generally involves a seven-step process:
-
Cyanidation: Introduction of a cyanide group at the 17-position.
-
Dehydration: Removal of a hydroxyl group.
-
Amidation: Formation of the N-tert-butylcarboxamide group using a Ritter reaction.[1]
-
Ketalization: Protection of a ketone group.
-
Hydrogenation: Saturation of a double bond.
-
Hydrolysis: Deprotection of the ketone.
-
Dehydrogenation: Introduction of a double bond at the 1,2-position to yield the final finasteride molecule.[1]
Q3: What kind of overall yield can be expected from this synthesis route?
A3: Improved synthesis protocols starting from 4-androstenedione have reported overall yields of approximately 20-24%.[1][4] One optimized process claims a total yield of up to 70% for a key intermediate.[2] A method using progesterone as the starting material reported a total yield of 24.2%.[4]
Q4: How can reaction progress be monitored effectively?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of each reaction step. Products can be visualized under UV light at 254 nm.[1]
Q5: What are some strategies to make the synthesis more cost-effective?
A5: Cost-effectiveness can be improved by using less expensive reagents and commercially viable conditions. For example, replacing oxalyl chloride with thionyl chloride in the amidation step can reduce costs.[3] Additionally, avoiding expensive catalysts like platinum oxide and toxic reagents such as benzeneseleninic anhydride in favor of alternatives like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) for dehydrogenation makes the process more suitable for industrial production.[3][4]
Synthesis Pathway and Data Summary
The following diagram illustrates a common synthetic route from 4-Androstenedione to a key finasteride intermediate.
Caption: Synthetic pathway from 4-Androstenedione to Finasteride.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield | Reference |
| 1 | Cyanidation | 4-AD, KCN, Acetic Acid | Methanol (MeOH) | ~99% | [1] |
| 2 | Dehydration | Compound 5, POCl₃ | Pyridine | ~71% | [1] |
| 3 | Amidation | Compound 6, t-BuOH, H₂SO₄ | Acetic Acid | ~78% | [1] |
| 4 | Dehydrogenation | Dihydrofinasteride, DDQ | Dioxane | ~96-98% | [1][5] |
| Overall | - | - | - | ~20% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-5α-androstane-17β-carbonitrile (Compound 5)
-
Suspend 20.0 g of 4-androstenedione (Compound 4) and 15 g of potassium cyanide (KCN) in 120 mL of anhydrous methanol (MeOH) at room temperature.
-
Add 10 mL of acetic acid to the stirred suspension.
-
Continue stirring for 24 hours.
-
After 24 hours, add an additional 20 mL of acetic acid followed by 800 mL of water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the product as a white powder.[1]
Protocol 2: Synthesis of 3-Oxo-5α-androst-1-ene-17β-carbonitrile (Compound 6)
-
Reflux a suspension of 20 g of Compound 5 in a mixture of 20 mL of phosphorus oxychloride (POCl₃) and 120 mL of pyridine for 15 minutes.
-
After cooling the mixture to approximately 60-70 °C, slowly add it to a vigorously stirred mixture of 2000 mL of ice-water and 100 mL of 37% aqueous HCl.
-
Continue stirring for another 60 minutes.
-
Filter the precipitate, wash with water, and dry to yield the crude product.[1]
Protocol 3: Synthesis of N-tert-butyl-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide (Compound 7 via Ritter Reaction)
-
Cool a solution of 14.0 g of Compound 6 in 150 mL of acetic acid and 50 mL of tert-butanol (t-BuOH) in an ice bath.
-
While stirring, add 30 mL of concentrated sulfuric acid, ensuring the temperature remains below 40 °C during the addition.
-
Continue the reaction for 3 hours.
-
Pour the reaction mixture onto 200 g of crushed ice.
-
Filter the precipitate and dry it.
-
Recrystallize the crude product from an acetone/n-hexane mixture to afford the pure amide as white crystals.[1]
Troubleshooting Guides
Issue 1: Low Yield in Cyanidation Step (Protocol 1)
-
Q: My yield of Compound 5 is significantly lower than the reported ~99%. What could be the cause?
-
A1: Moisture Contamination: The presence of excess water can interfere with the reaction. Ensure all solvents (methanol) are anhydrous and glassware is properly dried before use.
-
A2: Inadequate Stirring: The reaction is a suspension. Ensure vigorous and consistent stirring to maximize the surface area contact between the solid reactants and the solvent.
-
A3: Reagent Quality: The purity of potassium cyanide (KCN) is critical. Use a fresh, high-purity source. Old or improperly stored KCN may have degraded.
-
A4: Incomplete Reaction: The 24-hour reaction time is crucial. Monitor the reaction via TLC to ensure the starting material has been fully consumed before proceeding with the workup.
-
Issue 2: Incomplete Dehydration or Formation of Byproducts (Protocol 2)
-
Q: The dehydration of Compound 5 is sluggish, or I'm seeing multiple spots on my TLC plate. What should I check?
-
A1: Reagent Activity: Phosphorus oxychloride (POCl₃) is sensitive to moisture and can degrade. Use a fresh bottle or a recently opened one. The pyridine should also be dry.
-
A2: Temperature Control: While the protocol specifies reflux, ensure the temperature is maintained consistently. Overheating can lead to decomposition and side product formation. The cooling and quenching step must also be controlled to prevent unwanted reactions.
-
A3: Inefficient Quenching: The addition of the reaction mixture to the acidic ice-water must be done slowly and with vigorous stirring to ensure rapid and complete quenching of the reactive species.
-
Issue 3: Low Conversion in the Ritter Reaction (Protocol 3)
-
Q: The amidation step is not going to completion. How can I improve the yield?
-
A1: Temperature Management: It is critical to keep the temperature below 40 °C during the addition of sulfuric acid.[1] Exceeding this temperature can lead to the decomposition of the nitrile or the tert-butanol, resulting in lower yields.
-
A2: Acid Concentration: The concentration of the sulfuric acid is important. Use concentrated (95-98%) sulfuric acid.
-
A3: Reaction Time: While 3 hours is specified, reaction progress should be the ultimate guide. Use TLC to confirm the disappearance of the starting material before quenching the reaction.
-
Troubleshooting Workflow: Low Amidation Yield
Caption: Troubleshooting workflow for low yield in the amidation step.
References
- 1. ajrconline.org [ajrconline.org]
- 2. CN104945459B - A kind of method preparing finasteride intermediate - Google Patents [patents.google.com]
- 3. CN101863956A - A kind of method of synthesizing finasteride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102911247A - Novel method for synthesizing finasteride by bromization elimination two-step process - Google Patents [patents.google.com]
Technical Support Center: Greener Synthetic Routes for 4-Azasteroid Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for greener synthetic routes to 4-azasteroid intermediates. The focus is on enzymatic and flow chemistry approaches, offering more sustainable alternatives to traditional chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main green chemistry approaches for synthesizing 4-azasteroid intermediates?
A1: The primary greener synthetic routes focus on minimizing hazardous reagents, reducing waste, and improving energy efficiency. Key strategies include:
-
Biocatalysis/Enzymatic Synthesis: Utilizing isolated enzymes or whole-microorganism cells to perform specific and selective transformations on the steroid scaffold. This often involves reactions like A-ring cleavage, hydroxylation, and dehydrogenation under mild conditions.
-
Flow Chemistry: Conducting reactions in a continuous flow system rather than in traditional batch reactors. This approach offers enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly when handling hazardous intermediates.[1][2]
Q2: What are the advantages of using flow chemistry over traditional batch processes for 4-azasteroid synthesis?
A2: Flow chemistry offers several advantages over batch processing for steroid synthesis:
-
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with exothermic reactions or the handling of hazardous materials.
-
Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and reaction time leads to more consistent product quality and yields.[2][3]
-
Increased Efficiency: Rapid heat and mass transfer in flow reactors can significantly reduce reaction times compared to batch methods.[1][3]
-
Scalability: Scaling up production in a flow system is often more straightforward than in batch, as it involves running the system for a longer duration rather than using larger reactors.
-
Automation: Flow systems can be easily automated, allowing for high-throughput screening of reaction conditions and library synthesis.
Q3: Which enzymes are commonly used in the greener synthesis of 4-azasteroid intermediates?
A3: Several classes of enzymes are employed for specific modifications of the steroid nucleus:
-
3-Ketosteroid-Δ1-dehydrogenase (KstD): This enzyme is crucial for introducing a double bond at the C1-C2 position of the A-ring, a common feature in many bioactive steroids.
-
Steroid A-ring Hydrolases: These enzymes catalyze the cleavage of the A-ring, a key step in the synthesis of seco-steroids, which can then be further modified to introduce the nitrogen atom for 4-azasteroid formation.
-
Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is used for selective hydroxylation at various positions on the steroid scaffold, which can be a challenging transformation to achieve with chemical methods.[4][5]
-
Carbonyl Reductases: These enzymes are used for the stereoselective reduction of ketone groups, for example, at the C17 position.[6]
Troubleshooting Guides
Enzymatic Synthesis
Q: My enzymatic reaction (e.g., hydroxylation) is showing low conversion. What are the possible causes and solutions?
A: Low conversion in enzymatic steroid transformations can stem from several factors:
-
Poor Substrate Solubility: Steroids are often poorly soluble in aqueous buffer systems, limiting their availability to the enzyme.
-
Solution: Consider the use of a co-solvent (e.g., DMSO, methanol) at a concentration that does not denature the enzyme. You can also explore the use of cyclodextrins to enhance substrate solubility.
-
-
Enzyme Instability: The enzyme may be degrading under the reaction conditions.
-
Solution: Optimize the reaction pH and temperature. Ensure proper storage of the enzyme and buffer components. Consider enzyme immobilization on a solid support to improve stability and facilitate reuse.
-
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme's activity.[5]
-
Solution: Investigate in-situ product removal techniques, such as using a resin to adsorb the product as it is formed.
-
-
Cofactor Limitation: If your enzyme requires a cofactor (e.g., NADPH for CYP450s), its regeneration may be the rate-limiting step.
-
Solution: Ensure an efficient cofactor regeneration system is in place, for example, by using a secondary enzyme like glucose-6-phosphate dehydrogenase.
-
Q: I am observing the formation of multiple byproducts in my microbial transformation. How can I improve the selectivity?
A: The formation of byproducts in whole-cell biotransformations is a common issue due to the presence of multiple enzymes within the microorganism.
-
Strain Engineering: If possible, use a genetically engineered microbial strain where the genes responsible for the unwanted side reactions have been knocked out.
-
Optimization of Reaction Conditions: Varying parameters such as pH, temperature, and substrate concentration can influence the activity of different enzymes and may favor the desired transformation.
-
Substrate Feeding Strategy: A fed-batch approach, where the substrate is added gradually, can help to maintain a low substrate concentration, which may reduce the formation of some byproducts.
Flow Chemistry Synthesis
Q: I am experiencing pressure fluctuations and potential blockages in my flow reactor setup. What could be the cause?
A: Pressure issues in flow chemistry are often related to the physical properties of the reaction mixture.
-
Precipitation of Starting Materials or Products: The steroid substrate or product may have limited solubility in the reaction solvent, leading to precipitation and clogging of the reactor tubing.
-
Solution: Choose a solvent system where all components remain in solution under the reaction conditions. Pre-heating the solvent streams before mixing can sometimes help. If precipitation is unavoidable, consider using a wider diameter tubing or a packed-bed reactor with a larger particle size.
-
-
Gas Evolution: Some reactions may produce gaseous byproducts that can cause pressure instability.
-
Solution: Employ a back-pressure regulator to maintain a stable pressure in the system. A gas-liquid separator can be integrated downstream of the reactor.
-
-
Immiscible Phases: If the reaction involves multiple liquid phases, ensure efficient mixing to prevent phase separation within the reactor, which can lead to inconsistent flow and pressure drops.
-
Solution: Use a static mixer or a coiled reactor to promote mixing.
-
Q: The yield of my flow reaction is lower than the corresponding batch process. How can I optimize it?
A: While flow chemistry often leads to improved yields, direct translation from a batch process may require optimization.
-
Insufficient Residence Time: The reactants may not be spending enough time in the heated zone of the reactor for the reaction to go to completion.
-
Solution: Decrease the flow rate or use a longer reactor coil to increase the residence time.
-
-
Poor Mixing: Inefficient mixing of the reactant streams can lead to localized concentration gradients and reduced reaction rates.
-
Solution: Ensure the use of an appropriate mixer (e.g., T-mixer, static mixer) at the point of reagent introduction.
-
-
Temperature Profile: The temperature in the flow reactor may not be optimal.
-
Solution: Systematically vary the reactor temperature to find the optimal condition for your specific reaction.
-
Quantitative Data Summary
The following table provides a comparison of key parameters for a representative biocatalytic step in the synthesis of a steroid intermediate, conducted in both batch and continuous flow modes.
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Reaction | Δ¹-dehydrogenation and C17β-carbonyl reduction of 4-androstene-3,17-dione to (+)-boldenone | Δ¹-dehydrogenation and C17β-carbonyl reduction of 4-androstene-3,17-dione to (+)-boldenone | [6] |
| Biocatalyst | E. coli whole cells co-expressing engineered 3-ketosteroid-Δ¹-dehydrogenase and a carbonyl reductase | E. coli whole cells co-expressing engineered 3-ketosteroid-Δ¹-dehydrogenase and a carbonyl reductase | [6] |
| Space-Time Yield (STY) | 1.09 g L⁻¹ h⁻¹ | 10.83 g L⁻¹ h⁻¹ | [6] |
| Reaction Time | Longer reaction times are often required to achieve high conversion. | Significantly shorter residence times are needed due to efficient mass transfer. | [1] |
| Temperature Control | Can have temperature gradients within the larger reactor volume. | Precise and uniform temperature control due to high surface-area-to-volume ratio. | [2][3] |
Experimental Protocols
Enzymatic Cleavage of Steroid A-Ring for Seco-Steroid Intermediate
This protocol describes a general procedure for the enzymatic cleavage of the A-ring of a 3-ketosteroid using a steroid A-ring hydrolase.
Materials:
-
3-ketosteroid substrate (e.g., androst-4-ene-3,17-dione)
-
Purified steroid A-ring hydrolase or a whole-cell biocatalyst expressing the enzyme.
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
-
Quenching agent (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment (stirrer, incubator, centrifuge)
Procedure:
-
Prepare a stock solution of the 3-ketosteroid substrate in an organic co-solvent (e.g., 100 mM in DMSO).
-
In a reaction vessel, add the phosphate buffer and the enzyme solution (or whole-cell suspension).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle stirring.
-
Initiate the reaction by adding the substrate stock solution to the desired final concentration (e.g., 1 mM). Ensure the final co-solvent concentration is compatible with enzyme activity (typically <5% v/v).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC, TLC).
-
Once the reaction has reached the desired conversion, quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the product into the organic phase. If using whole cells, centrifuge the mixture to pellet the cells before extraction.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude seco-steroid product.
-
Purify the product using column chromatography.
Continuous Flow Synthesis of a 4-Azasteroid Precursor
This protocol outlines a conceptual multi-step flow synthesis for a 4-azasteroid precursor, starting from a seco-steroid intermediate.
Equipment:
-
Multiple syringe pumps or HPLC pumps
-
T-mixers or static mixers
-
Heated reactor coils (e.g., PFA or stainless steel tubing)
-
Back-pressure regulator
-
Packed-bed reactor with an immobilized catalyst (for hydrogenation step)
-
In-line analytical tool (optional, e.g., FTIR)
-
Product collection vessel
Procedure:
-
Stream A: Prepare a solution of the seco-steroid intermediate in a suitable organic solvent (e.g., THF).
-
Stream B: Prepare a solution of the aminating agent (e.g., ammonia in a suitable solvent).
-
Step 1: Lactam Formation: Pump Stream A and Stream B at controlled flow rates to a T-mixer. The combined stream then enters a heated reactor coil to facilitate the cyclization and formation of the lactam ring.
-
Step 2: Dehydration (if necessary): The output from the first reactor can be mixed with a stream containing a dehydrating agent and passed through a second heated reactor coil.
-
Step 3: Hydrogenation: The effluent from the second step is then passed through a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C) under a hydrogen atmosphere to reduce any double bonds.
-
The final product stream is passed through a back-pressure regulator and collected.
-
The crude product can be purified offline using standard techniques.
Visualizations
Caption: Workflow for the greener synthesis of a 4-azasteroid intermediate.
Caption: Troubleshooting logic for low conversion in enzymatic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. aragen.com [aragen.com]
- 3. kilolabs.com [kilolabs.com]
- 4. Strategies found not to be suitable for stabilizing high steroid hydroxylation activities of CYP450 BM3-based whole-cell biocatalysts | PLOS One [journals.plos.org]
- 5. Efficiency aspects of regioselective testosterone hydroxylation with highly active CYP450‐based whole‐cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batch and continuous flow asymmetric synthesis of anabolic-androgenic steroids via a single-cell biocatalytic Δ1-dehydrogenation and C17β-carbonyl reduction cascade - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparison Guide: Analytical Method Validation for 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
This guide provides a comparative overview of analytical methodologies for the validation of "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid," a critical intermediate in the synthesis of 5α-reductase inhibitors like Finasteride and Dutasteride.[1][2][3] The validation of analytical procedures is essential to ensure that the methods are suitable for their intended purpose, a requirement mandated by international guidelines such as ICH Q2(R1).[4][5][6][7]
This document compares two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust method typically used for purity assessment and assay of the bulk substance, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[8][9]
Comparative Analysis of Analytical Methods
The performance of HPLC-UV and LC-MS/MS for the analysis of this compound is summarized below. The data presented is illustrative of typical validation results for compounds of this class.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV (Assay & Purity) | LC-MS/MS (Trace/Bioanalysis) | ICH Q2(R1) Guideline Reference |
| Specificity/Selectivity | Peak purity index > 0.999; Baseline resolution from known impurities (Rs > 2.0) | No interfering peaks at the retention time of the analyte and internal standard in blank matrix | The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[4][7] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | A linear relationship should be evaluated across the range of the analytical procedure.[4] |
| Range | 5 - 150 µg/mL | 0.1 - 50 ng/mL | The interval between the upper and lower concentration of analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | The closeness of test results obtained by the method to the true value.[4][7] |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Intra-assay: ≤ 10%; Inter-assay: ≤ 15% | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[4][7] |
| Limit of Detection (LOD) | ~1 µg/mL (S/N ratio of 3:1) | ~0.03 ng/mL (S/N ratio of 3:1) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4][7] |
| Limit of Quantitation (LOQ) | ~3 µg/mL (S/N ratio of 10:1) | ~0.1 ng/mL (S/N ratio of 10:1) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][7] |
| Robustness | Unaffected by minor changes in flow rate (±5%), mobile phase composition (±2%), and column temperature (±5°C) | Unaffected by minor variations in mobile phase pH, column lot, and source parameters | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4] |
Detailed Experimental Protocols
The following are representative protocols for the two compared methods.
Protocol 2.1: HPLC-UV Method for Assay and Purity
This method is designed for the quantification and impurity profiling of the bulk drug substance.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Gemini C18 (150 mm × 4.6 mm, 3 µm) or equivalent reversed-phase column.[10]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program: 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B).
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standard and sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 50 µg/mL.
Protocol 2.2: LC-MS/MS Method for Bioanalysis
This method is suitable for quantifying the compound in a biological matrix, such as human plasma, and is applicable to pharmacokinetic studies.
-
Instrumentation: AB Sciex QTRAP 5500 with a Waters Acquity UPLC system or equivalent.[8]
-
Column: Kinetex C18 (150 mm × 3.0 mm, 2.6 µm) or equivalent.[8]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Linear gradient from 20% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Analyte (C₁₉H₂₇NO₃, MW: 317.42): m/z 318.2 → 274.2 (Quantifier), 318.2 → 97.1 (Qualifier)
-
Internal Standard (e.g., Dutasteride-d9): m/z 382.3 → 326.2
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB SPE cartridge with 1 mL Methanol followed by 1 mL Water.
-
Load 500 µL of plasma sample (pre-treated with internal standard).
-
Wash with 1 mL of 5% Methanol in water.
-
Elute with 1 mL of Methanol.
-
Evaporate eluent to dryness and reconstitute in 100 µL of mobile phase.
-
Visualized Workflows and Pathways
Diagram 3.1: Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.[4][11]
Diagram 3.2: 5α-Reductase Inhibition Pathway
This diagram shows the biochemical pathway inhibited by drugs like Finasteride and Dutasteride, for which the analyte is a key synthetic intermediate.
Diagram 3.3: Interrelationship of Validation Parameters
This diagram illustrates the logical connection between the core analytical validation parameters.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 3. This compound | 104239-97-6 [chemicalbook.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to Finasteride Synthetic Intermediates: "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid" in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic intermediates in the production of finasteride, with a particular focus on the pivotal compound, 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid. Finasteride, a potent 5α-reductase inhibitor, is a widely used therapeutic agent for benign prostatic hyperplasia and androgenetic alopecia. The efficiency, purity, and scalability of its synthesis are of paramount importance in pharmaceutical manufacturing. This document delves into a comparative analysis of different synthetic routes and their key intermediates, supported by experimental data, to inform process optimization and development.
Executive Summary
The synthesis of finasteride can be approached through several pathways, most notably starting from readily available steroid precursors such as 4-androsten-3,17-dione or 3-oxo-4-androstene-17β-carboxylic acid. A central intermediate in many of these routes is This compound . This guide will compare the synthetic route proceeding through this intermediate with alternative pathways, evaluating them based on yield, purity, and the complexity of the required chemical transformations.
Comparative Analysis of Synthetic Routes and Key Intermediates
The selection of a synthetic route for finasteride is a critical decision that influences the overall efficiency and cost-effectiveness of the manufacturing process. Below is a comparison of two major routes, highlighting the performance of their respective intermediates.
Route 1: Synthesis via this compound starting from 4-Androsten-3,17-dione
This route involves a multi-step synthesis that has been optimized for commercial viability. An improved seven-step synthesis starting from 4-androsten-3,17-dione (AD) has been reported to achieve an overall yield of 20.01%.[1]
Route 2: Synthesis starting from Progesterone
An alternative approach utilizes progesterone as the starting material. This method involves a bromoform reaction, amidation, oxidative cleavage of the double bond, a ring-closing reaction with ammonia, and dehydrogenation. This route has been reported to achieve a total yield of 24.2% with a final product purity of over 99% as determined by HPLC.
Quantitative Data Comparison
The following tables summarize the quantitative data for the key intermediates and overall processes of the compared synthetic routes.
Table 1: Comparison of Overall Finasteride Synthesis Routes
| Starting Material | Key Intermediates | Overall Yield (%) | Final Purity (%) | Reference |
| 4-Androsten-3,17-dione | 3-oxo-4-aza-5α-androstane-17β-carboxamide, this compound | 20.01 | Not specified | [1] |
| Progesterone | 3-oxo-4-androstene-17β-carboxylic acid, N-tert-butyl-3-oxo-4-androstene-17β-carboxamide | 24.2 | >99 (HPLC) |
Table 2: Yields of Key Intermediates
| Intermediate | Starting Material for this Step | Product | Yield (%) | Reference |
| 3-oxo-4-aza-5α-androstane-17β-carboxylic acid | Methyl-3-oxo-4-aza-5-androstene-17-carboxylate | 3-oxo-4-aza-5α-androstane-17β-carboxylic acid | 95 | [2] |
| N-tert-butyl-3-oxo-4-olefinic-17 beta-finasteride formamide | 3-oxo-4-en-17-cyano | N-tert-butyl-3-oxo-4-olefinic-17 beta-finasteride formamide | ≥110 (crude) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. The following are representative experimental protocols for key steps in the synthesis of finasteride.
Protocol 1: Synthesis of 3-oxo-4-aza-5α-androstane-17β-carboxylic acid
This protocol describes the conversion of methyl-3-oxo-4-aza-5-androstene-17-carboxylate to 3-oxo-4-aza-5α-androstane-17β-carboxylic acid.
-
Reaction: To 35 g of methyl-3-oxo-4-aza-5-androstene-17-carboxylate, 175 ml of formic acid is added.
-
Reflux: The reaction mixture is refluxed for 10-12 hours.
-
Precipitation: The resulting reaction mass is slowly added to 1750 ml of water at 25-35°C.
-
Stirring: The mixture is stirred for 2 hours at 25-35°C.
-
Filtration and Washing: The obtained solid is filtered and washed with 1750 ml of water.
-
Drying: The compound is dried at 90°C to yield 33.5 grams (95% yield) of the title compound.[2]
Protocol 2: Dehydrogenation to form this compound
This protocol outlines the dehydrogenation of a saturated precursor to introduce the double bond in the A-ring.
-
Reaction Setup: A three-neck round-bottom flask equipped with a nitrogen inlet, reflux condenser, addition funnel, mechanical stirrer, and an immersion thermometer is charged with 180 mL of dioxane.
-
Addition of Reactant: 18 g of 3-oxo-4-aza-5α-androstan-17β-carboxylic acid is added portionwise with stirring.
-
Addition of Dehydrogenating Agent: 13.86 g of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is added portionwise to the stirred suspension.
-
Inert Atmosphere: The flask is evacuated and flushed with nitrogen three times.
-
Further details on reaction time, temperature, and workup would follow a specific cited protocol.
Visualizing the Synthetic Pathways
Diagrams illustrating the reaction sequences provide a clear overview of the synthetic strategies.
Caption: Synthetic Route 1 starting from 4-Androsten-3,17-dione.
Caption: Synthetic Route 2 starting from Progesterone.
Finasteride's Mechanism of Action: Signaling Pathway
Finasteride exerts its therapeutic effect by inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).
Caption: Finasteride's inhibition of the 5α-reductase pathway.
Conclusion
The choice of a synthetic pathway for finasteride production is a multifaceted decision that weighs factors such as overall yield, cost of starting materials and reagents, operational simplicity, and the purity of the final active pharmaceutical ingredient. The route proceeding through the intermediate This compound offers a viable and scalable option, with documented high-yield steps. The alternative route starting from progesterone also presents a competitive option with a high overall yield and purity.
For researchers and drug development professionals, a thorough evaluation of each step's efficiency, the impurity profile of the intermediates, and the overall process economics is essential for selecting the most suitable synthetic strategy. The experimental data and protocols provided in this guide serve as a valuable resource for this comparative analysis and for the further optimization of finasteride synthesis.
References
A Comparative Analysis of Dutasteride Synthesis Pathways for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route for an active pharmaceutical ingredient is a critical decision impacting yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of three prominent synthesis pathways for dutasteride, a potent 5-alpha reductase inhibitor. The comparison includes key performance metrics, detailed experimental protocols, and visual representations of each pathway to aid in informed decision-making.
Comparative Performance of Dutasteride Synthesis Pathways
The following table summarizes the key quantitative data for three distinct dutasteride synthesis pathways, offering a clear comparison of their efficiencies and outcomes.
| Parameter | Pathway 1: Dehydrogenation of N-Benzoyldihydrodutasteride | Pathway 2: Mixed Anhydride Formation | Pathway 3: "Green" Synthesis via Amide Exchange |
| Starting Material | (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-aza-androstane carboxamide | 4-aza-5α-androst-1-ene-3-one-17β-carboxylic acid | 4-aza-5α-androst-1-ene-17β-carboxylic acid (DT4) |
| Key Reagents | Benzoyl chloride, DDQ, BSTFA, 70% aq. ethylamine | Pivaloyl chloride/methanesulfonyl chloride, DBU, 2,5-bis(trifluoromethyl)aniline, Lewis acid (e.g., BF3) | Ammonia, a proprietary catalyst for amine exchange |
| Overall Yield | Not explicitly stated, but final deprotection step is 88%[1] | 70%[2] | > 80%[3] |
| Final Purity | 99.8% (by HPLC after crystallization)[1] | Not explicitly stated | ≥ 99.5%[3] |
| Number of Key Steps | 3 (Protection, Dehydrogenation, Deprotection) | 2 (Mixed anhydride formation, Amidation) | 3 (Salt formation, Dehydration, Amine Exchange) |
| Noteworthy Features | Utilizes a protecting group strategy to facilitate dehydrogenation.[1] | A one-pot procedure is possible.[4] | Avoids hazardous reagents like thionyl chloride and strong oxidants like DDQ.[2][3] |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each dutasteride synthesis pathway.
Pathway 1: Dehydrogenation of N-Benzoyldihydrodutasteride
Caption: Dehydrogenation pathway using a benzoyl protecting group.
Pathway 2: Mixed Anhydride Formation
Caption: Synthesis via a mixed anhydride intermediate.
Pathway 3: "Green" Synthesis via Amide Exchange
Caption: "Green" synthesis pathway involving an amide intermediate.
Detailed Experimental Protocols
The following are representative experimental protocols for the key transformations in each synthesis pathway, based on published literature.
Pathway 1: Dehydrogenation of N-Benzoyldihydrodutasteride
Step 1: Protection of Dihydrodutasteride Derivative (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-aza-androstane carboxamide is treated with benzoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) to yield the N-benzoyldihydrodutasteride derivative.[1]
Step 2: Dehydrogenation The N-benzoyldihydrodutasteride derivative is silylated using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is followed by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the double bond at the C1-C2 position, affording the N-benzoyl dutasteride derivative.[1]
Step 3: Deprotection A mixture of the N-benzoyl dutasteride derivative (8.0 g, approximately 15.0 mmol), 70% aqueous ethylamine solution (1.5 mL, 23.33 mmol), and ethanol (50 mL) is stirred at ambient temperature for 15 hours. The solvent is then removed under reduced pressure. The resulting product is isolated in a mixture of ethyl acetate and tetrahydrofuran to obtain a solid. This solid is suspended in water (500 mL) and stirred at room temperature for 4 hours. The final product is collected by filtration and dried to yield dutasteride (4.8 g, 88% yield).[1] The crude product can be crystallized from acetonitrile to achieve a purity of 99.8% by HPLC.[1]
Pathway 2: Mixed Anhydride Formation
Step 1: Mixed Anhydride Formation 4-aza-5α-androst-1-ene-3-one-17β-carboxylic acid is reacted with methanesulfonyl chloride or pivaloyl chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent to form a mixed anhydride intermediate.[4] The reaction is typically performed at low temperatures (-30 to 0 °C) to minimize side reactions.[4]
Step 2: Amidation The mixed anhydride is then reacted with 2,5-bis(trifluoromethyl)phenylamine in the presence of a Lewis acid such as boron trifluoride (BF3), boron trichloride (BCl3), or aluminum chloride (AlCl3) to produce dutasteride.[4] A convenient one-pot procedure for this entire sequence has been reported.[4] The reaction mixture is heated under reflux for several hours, and after workup and crystallization, dutasteride is obtained with a yield of approximately 70%.[2]
Pathway 3: "Green" Synthesis via Amide Exchange
Step 1: Salt Formation Leveraging the acidity of the carboxylic acid group of 3-keto-4-aza-5α-androst-1-ene-17β-carboxylic acid (DT4), it is directly reacted with ammonia to form the corresponding ammonium salt.[2]
Step 2: Dehydration The obtained ammonium salt is dehydrated to form the corresponding amide, DT4-amide.[2]
Step 3: Amine Exchange An amine exchange reaction is performed between the DT4-amide and 2,5-bis(trifluoromethyl)aniline (BTFMA) in the presence of a catalyst to yield dutasteride.[2] This method is highlighted for avoiding the use of environmentally harmful reagents such as thionyl chloride, oxalyl chloride, and strong oxidizing agents.[2] The overall yield for this three-step process is reported to be over 80%, with the final product having a purity of no less than 99.5%.[3]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. CN102417534B - Synthesis technology of dutasteride - Google Patents [patents.google.com]
- 3. CN105017379B - A kind of green synthesis method of high-purity dutasteride - Google Patents [patents.google.com]
- 4. EP2238152B1 - Processes for preparation of dutasteride - Google Patents [patents.google.com]
A Spectroscopic and Structural Comparison of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid and Its Bioactive Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic and structural properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid and its prominent analogs, Finasteride and Dutasteride. While detailed experimental spectra for the parent compound are not widely published, this document outlines the key structural differences and the established spectroscopic methodologies used to characterize this class of 4-aza-steroids.
Introduction to the Analogs
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid serves as a crucial intermediate in the synthesis of Finasteride and Dutasteride.[1][2][3] These two drugs are potent inhibitors of the 5α-reductase enzyme, which is responsible for converting testosterone to the more active dihydrotestosterone (DHT).[1][2][3] This inhibitory action makes them effective in treating conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[4] Understanding the structural and spectroscopic nuances of the precursor and the final active pharmaceutical ingredients is vital for synthesis, quality control, and further drug development.
Structural Comparison
The core structure of these three compounds is a 4-aza-5α-androstane skeleton. The primary differences lie in the substituent at the 17β position, which significantly alters their pharmacological activity and physical properties.
| Feature | 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid | Finasteride | Dutasteride |
| Molecular Formula | C₁₉H₂₇NO₃[2][5] | C₂₃H₃₆N₂O₂[6][7] | C₂₇H₃₀F₆N₂O₂[8] |
| Molecular Weight | 317.42 g/mol [2][5] | 372.55 g/mol [6][7] | 528.53 g/mol |
| 17β-Substituent | Carboxylic Acid | N-tert-butylcarboxamide | N-[2,5-bis(trifluoromethyl)phenyl]carboxamide |
| Appearance | Off-White Powder[9][10] | White crystalline powder[7] | White to pale yellow powder |
| Melting Point | 295-297 °C[2][9][11] | ~250 °C[7] | ~242-250 °C |
Spectroscopic Characterization Overview
The structural elucidation and quality control of these aza-steroids rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the steroidal backbone and the structure of the 17β-substituent. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to assign specific proton and carbon signals, which is crucial for differentiating between closely related analogs.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The carbonyl (C=O) stretching vibrations of the lactam in Ring A and the carboxylic acid or amide groups at the 17β position give rise to characteristic strong absorption bands.
-
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition and the identity of the substituent groups.[12]
Comparative Spectroscopic Data
| Spectroscopic Technique | 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid | Finasteride | Dutasteride |
| ¹H NMR | Data not available in surveyed literature | Data not available in surveyed literature | Data not available in surveyed literature |
| ¹³C NMR | Data not available in surveyed literature | Data not available in surveyed literature | Data not available in surveyed literature |
| IR (cm⁻¹) | Data not available in surveyed literature | Data not available in surveyed literature | Data not available in surveyed literature |
| Mass Spec (m/z) | Data not available in surveyed literature | Data not available in surveyed literature | Data not available in surveyed literature |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-aza-steroid compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analog. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire spectra on the same instrument, typically with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software. Optimize parameters according to the specific instrument and sample concentration.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, coupling constants, and correlations from 2D spectra.
IR Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the powdered sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to key functional groups, such as N-H stretching (lactam), C=O stretching (lactam, carboxylic acid, amide), and C=C stretching (Ring A).
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatography: Use a C18 reverse-phase HPLC column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to promote ionization).
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern (if MS/MS is performed) to further confirm the structure.
Visualized Workflows and Pathways
References
- 1. 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid | 104239-97-6 [chemicalbook.com]
- 2. Cas 104239-97-6,this compound | lookchem [lookchem.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Finasteride - Proteopedia, life in 3D [proteopedia.org]
- 5. This compound - Buy C19H27NO3, this compound, 104239-97-6 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 6. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chembk.com [chembk.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
The Pivotal Role of Structure in the Potency of 4-Azasteroid Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of 4-azasteroid inhibitors and their activity against 5α-reductase is paramount for the rational design of more effective therapeutics. This guide provides a comparative analysis of key structural modifications to the 4-azasteroid scaffold and their impact on inhibitory potency, supported by experimental data and detailed methodologies.
The enzyme 5α-reductase, which exists in at least three isozymes (type 1, type 2, and type 3), is a critical target in the management of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. 4-azasteroids, synthetic analogues of steroidal hormones where a nitrogen atom replaces a carbon at the 4-position of the A-ring, are a prominent class of 5α-reductase inhibitors. Finasteride and dutasteride are two clinically successful examples of this class. The inhibitory activity of these compounds is highly dependent on their molecular architecture, with subtle structural changes often leading to significant differences in potency and isozyme selectivity.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of 4-azasteroid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the different 5α-reductase isozymes. A lower value indicates greater potency. The following table summarizes the structure-activity relationship (SAR) of key 4-azasteroid analogues, highlighting the influence of modifications at the A-ring and the C-17β side chain.
| Compound | Key Structural Features | 5α-Reductase Type 1 (IC50/Ki, nM) | 5α-Reductase Type 2 (IC50/Ki, nM) | 5α-Reductase Type 3 (IC50, nM) |
| Finasteride | 1,2-double bond; C17β-tert-butylamide | 360[1] | 69[1] | 17.4[1] |
| Dutasteride | Saturated A-ring; C17β-2,5-bis(trifluoromethyl)phenylamide | 7[1] | 6[1] | 0.33[1] |
| 4-MA | Saturated A-ring; C17β-N,N-diethylcarbamoyl | 1.7[1] | 1.9[1] | Not Reported |
| Turosteride | Saturated A-ring; C17β-isopropyl ester | 330[2] | 21.7[2] | Not Reported |
| Compound 4 | 20-oxime derivative | 26[3] | - | Not Reported |
| Compound 6 | 20-oxime derivative | 10[3] | - | Not Reported |
| Compound 8 | 20-oxime derivative | 11[3] | - | Not Reported |
| N'-phenyl-ureylene derivative | N-cyclopropyl, N'-phenyl-ureylene at C17β | 1.3[4] | Poor inhibitor[4] | Not Reported |
| N'-butyl-ureylene derivative | N-cyclopropyl, N'-butyl-ureylene at C17β | 5.3[4] | Poor inhibitor[4] | Not Reported |
Key Structure-Activity Relationships
The data reveals several critical SAR trends for 4-azasteroid inhibitors:
-
A-Ring Unsaturation: The presence of a double bond between C1 and C2 in the A-ring, as seen in finasteride, generally favors selectivity for the type 2 isozyme.[5] In contrast, a saturated A-ring, as in dutasteride and 4-MA, tends to result in dual inhibition of both type 1 and type 2 isozymes.[1]
-
C-17β Side Chain: The nature of the substituent at the C-17β position is a major determinant of inhibitory potency.[6][7] A bulky and lipophilic side chain is crucial for high-affinity binding to the enzyme.[6][7] For instance, the 2,5-bis(trifluoromethyl)phenylamide group in dutasteride contributes to its high potency against both isozymes.[1] The introduction of a 20-oxime group has also been shown to yield potent inhibitors.[3] Furthermore, specific ureylene substitutions at C-17β can lead to highly potent and selective inhibitors of the type 1 isozyme.[4]
-
N-4 Substitution: The presence of a methyl group at the N-4 position can enhance inhibitory activity.[7][8]
The following diagram illustrates the key structural modification sites on the 4-azasteroid scaffold that influence its inhibitory activity.
Experimental Protocols
The determination of the inhibitory activity of 4-azasteroid compounds is typically performed using in vitro enzyme assays. Below are detailed methodologies for conducting such experiments.
Preparation of 5α-Reductase Enzyme Source
a) Rat Liver Microsomes:
-
Male Sprague-Dawley rats are sacrificed, and their livers are excised and placed in ice-cold homogenization buffer (0.32 M sucrose, 1 mM dithiothreitol in 0.02 M phosphate buffer, pH 6.5).
-
The livers are minced and homogenized using a Potter-Elvehjem homogenizer.
-
The homogenate is centrifuged at 9000 x g for 20 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 105,000 x g for 60 minutes at 4°C.
-
The microsomal pellet is resuspended in the homogenization buffer and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford assay.
b) Cell-Based Enzyme Source (e.g., LNCaP cells):
-
Human prostate cancer LNCaP cells, which endogenously express 5α-reductase, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Once confluent, the cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
The cell suspension is sonicated or subjected to freeze-thaw cycles to lyse the cells and release the enzyme.
-
The lysate is then centrifuged to remove cellular debris, and the supernatant containing the enzyme is collected and stored at -80°C.
In Vitro 5α-Reductase Inhibition Assay
-
The reaction mixture is prepared in a final volume of 200 µL in a 96-well plate.
-
Each well contains the enzyme preparation (e.g., 20 µg of microsomal protein), NADPH (final concentration, e.g., 22 µM), and the test inhibitor at various concentrations (dissolved in a suitable solvent like DMSO). The mixture is pre-incubated at 37°C for 15 minutes.
-
The enzymatic reaction is initiated by the addition of the substrate, testosterone (final concentration, e.g., 0-40 µM).
-
The reaction is incubated at 37°C for a defined period (e.g., 10-60 minutes).
-
The reaction is terminated by the addition of a stopping solution (e.g., 1 N HCl or a cold organic solvent like ethyl acetate).
-
The amount of the product, dihydrotestosterone (DHT), is quantified. This can be achieved using various methods, including:
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is extracted with an organic solvent, the solvent is evaporated, and the residue is redissolved in the mobile phase for HPLC analysis. DHT is separated and quantified by UV detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive method allows for the direct and accurate quantification of DHT in the reaction mixture.[9]
-
Enzyme Immunoassay (EIA): A competitive immunoassay can be used to determine the concentration of DHT.
-
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for the in vitro 5α-reductase inhibition assay.
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro study of 17 beta-[N-ureylene-N,N'-disubstituted]-4-methyl-4-aza-5 alpha-androstan-3-ones as selective inhibitors of type I 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5 Alpha-reductase inhibitory and anti-androgenic activities of some 4-azasteroids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azasteroids: structure-activity relationships for inhibition of 5 alpha-reductase and of androgen receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azasteroids as inhibitors of testosterone 5 alpha-reductase in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Azasteroidal 5 alpha-reductase inhibitors without affinity for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency: An In Vitro Efficacy Comparison of 5-Alpha-Reductase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of various 5-alpha-reductase inhibitors, supported by experimental data. We delve into the inhibitory activities of both synthetic and natural compounds against the key enzymes in androgen metabolism, offering a clear perspective on their potential therapeutic applications.
5-alpha-reductase is a critical enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. Consequently, inhibitors of 5-alpha-reductase are a focal point in therapeutic development for these conditions. This guide presents a comparative analysis of the in vitro efficacy of prominent steroidal and non-steroidal inhibitors, providing essential data to inform research and development efforts.
Quantitative Efficacy of 5-Alpha-Reductase Inhibitors
The in vitro potency of 5-alpha-reductase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values indicate the concentration of an inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. A lower value for both parameters signifies a higher potency.
The following tables summarize the in vitro inhibitory activities of several well-characterized and emerging 5-alpha-reductase inhibitors against the two primary isoenzymes: type 1 (SRD5A1) and type 2 (SRD5A2).
Table 1: Synthetic 5-Alpha-Reductase Inhibitors
| Compound | Type | 5α-Reductase Type 1 IC50 (nM) | 5α-Reductase Type 2 IC50 (nM) | 5α-Reductase Type 2 Ki (nM) |
| Dutasteride | Steroidal | ~6-7[1][2] | ~6-7[1][2] | - |
| Finasteride | Steroidal | ~313-360[1][2][3][4] | ~4.2-69[1][2][3] | 2.0-158.8[5][6] |
| Epristeride | Steroidal | - | - | 0.2-148.2[5][6] |
| 4-MA | Steroidal | - | 68[1] | - |
| LY191704 | Non-Steroidal | Potent Inhibitor[1] | Inactive[1] | - |
| Ketoconazole | Non-Steroidal | - | 115,000 (weak inhibitor)[1] | - |
| Flutamide | Non-Steroidal | - | Practically Ineffective[1] | - |
Table 2: Natural 5-Alpha-Reductase Inhibitors
| Compound/Extract | Source | 5α-Reductase IC50 | Notes |
| Permixon | Serenoa repens (Saw Palmetto) | 5,600 ng/mL[7] | Commercial extract.[7] |
| Talso | Plant Extract | 7,000 ng/mL[7] | Commercial extract.[7] |
| Strogen Forte | Plant Extract | 31,000 ng/mL[7] | Commercial extract.[7] |
| Prostagutt | Plant Extract | 40,000 ng/mL[7] | Commercial extract.[7] |
| Tadenan | Pygeum africanum | 63,000 ng/mL[7] | Commercial extract.[7] |
| 12-Methoxycarnosic Acid | - | 61.7 µM[3] | Isozyme not specified.[3] |
| (+)-eperua-8,13-dien-15-oic acid | Tectona grandis | 14.19 ± 2.87 µM[8] | Isolated diterpene.[8] |
| (+)-eperua-7,13-dien-15-oic acid | Tectona grandis | 14.65 ± 0.31 µM[8] | Isolated diterpene.[8] |
| Curcumin | Curcuma longa | - | Used as a positive control in some assays.[8] |
Experimental Protocols
The determination of 5-alpha-reductase inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below are detailed methodologies for two common in vitro assays.
Enzyme Activity Assay (Spectrophotometric Method)
This assay measures the conversion of testosterone to DHT by 5-alpha-reductase, often using microsomal fractions from rat liver or prostate tissue as the enzyme source.
-
Enzyme Preparation: Homogenize rat liver or prostate tissue in a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5, containing 0.32 M sucrose, 1 mM EDTA, and 0.1 mM dithiothreitol) to prepare microsomal fractions.[1]
-
Reaction Mixture: In a 96-well plate, combine the microsomal preparation, NADPH (as a cofactor), and various concentrations of the test inhibitor.
-
Initiation: Start the reaction by adding the substrate, testosterone.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution, such as a strong acid.
-
Metabolite Measurement: Centrifuge the mixture to precipitate proteins. The supernatant containing the 5α-reduced metabolites is then analyzed. A common method involves an enzymatic cycling reaction where the metabolites are converted by 3α-hydroxysteroid dehydrogenase in the presence of excess thionicotinamide-adenine dinucleotide (thio-NAD) and NADH.[1] The accumulation of thio-NADH is measured spectrophotometrically at 400 nm.[1]
-
Data Analysis: Calculate the rate of metabolite formation to determine enzyme activity. For inhibitor studies, the percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell-Based Inhibition Assay
This assay format provides a more physiologically relevant context by utilizing whole cells that endogenously or recombinantly express 5-alpha-reductase. Prostate cancer cell lines like LNCaP are commonly used.
-
Cell Culture: Culture LNCaP cells (or another suitable cell line) in appropriate media and conditions until they reach the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined pre-incubation period.
-
Substrate Addition: Add testosterone to the cell culture medium to initiate the conversion to DHT.
-
Incubation: Incubate the cells for a specific duration to allow for enzymatic conversion.
-
Sample Collection: Collect the cell culture supernatant.
-
DHT Extraction and Quantification: Extract DHT from the supernatant and quantify its concentration using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: Determine the concentration of the inhibitor that reduces DHT production by 50% compared to untreated control cells.
Visualizing the Molecular Landscape
To better understand the context of 5-alpha-reductase inhibition, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Finasteride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Steroid 5-alpha-reductase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Comparison of finasteride (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid" in androgen receptor binding assays
A Comparative Analysis of "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid" in Androgen Receptor Binding Assays
For researchers and drug development professionals engaged in the study of androgen signaling, a thorough understanding of a compound's interaction with the androgen receptor (AR) is paramount. This guide provides a comparative analysis of the androgen receptor binding characteristics of "this compound," a known synthetic intermediate of the 5α-reductase inhibitor, finasteride. Due to a lack of direct experimental data on the AR binding affinity of this specific carboxylic acid, this guide will leverage data on its derivative, finasteride, and compare its potential cross-reactivity with established androgen receptor ligands such as the natural androgens, testosterone and dihydrotestosterone (DHT), and the nonsteroidal antiandrogen, bicalutamide.
Comparative Binding Affinity for the Androgen Receptor
The interaction of a ligand with the androgen receptor is typically quantified by its binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value indicates a higher binding affinity.
While direct binding data for "this compound" is not available in the reviewed literature, studies on its derivative, finasteride, suggest a potential for weak interaction with the androgen receptor, particularly with certain mutant forms of the receptor. For instance, finasteride has been shown to inhibit the binding of dihydrotestosterone (DHT) to the T877A mutant androgen receptor found in LNCaP human prostate cancer cells[1][2]. However, its effect on the wild-type androgen receptor is marginal[1][2]. This suggests that "this compound" may also exhibit a low affinity for the androgen receptor, although empirical data is needed to confirm this.
For comparative purposes, the table below summarizes the reported androgen receptor binding affinities for key comparator compounds. It is important to note that these values can vary depending on the specific experimental conditions and assay format used.
| Compound | Type | Binding Affinity (Ki or IC50) | Reference |
| Dihydrotestosterone (DHT) | Agonist | ~0.2 - 1 nM (Ki) | |
| Testosterone | Agonist | ~1 - 5 nM (Ki) | |
| Bicalutamide | Antagonist | ~160 nM (IC50) | |
| Finasteride | 5α-reductase inhibitor | Weak affinity for mutant AR (T877A) | [1][2] |
| This compound | Untested | Data not available |
Androgen Receptor Signaling Pathway and Assay Principle
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and physiology of androgen-responsive tissues. The binding of an agonist, such as DHT or testosterone, triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to androgen response elements (AREs) on the DNA. This, in turn, modulates the transcription of target genes. Antagonists, like bicalutamide, bind to the receptor but prevent or reduce the transcriptional activity.
Figure 1: Simplified diagram of the androgen receptor signaling pathway.
Competitive binding assays are a common method to determine the binding affinity of a test compound for a receptor. In this assay, a constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., ³H-DHT) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its binding affinity.
Figure 2: Principle of a competitive androgen receptor binding assay.
Experimental Protocols
A detailed protocol for a competitive androgen receptor binding assay is crucial for obtaining reliable and reproducible data. The following is a generalized protocol based on commonly used methods.
1. Materials and Reagents:
-
Androgen Receptor Source: Recombinant human androgen receptor or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).
-
Radioligand: Tritiated dihydrotestosterone ([³H]DHT) or another high-affinity radiolabeled androgen.
-
Test Compound: "this compound" and comparator compounds (Testosterone, DHT, Bicalutamide).
-
Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and other stabilizing agents.
-
Wash Buffer: Assay buffer without certain components to reduce non-specific binding.
-
Scintillation Cocktail: For quantifying radioactivity.
-
96-well plates, filters, and scintillation counter.
2. Experimental Workflow:
The workflow for a typical competitive androgen receptor binding assay involves several key steps from preparation to data analysis.
Figure 3: General experimental workflow for a competitive androgen receptor binding assay.
3. Assay Procedure (Example):
-
Preparation: Prepare serial dilutions of the test compound and comparator compounds in the assay buffer. Prepare a working solution of the radioligand at a concentration typically near its Kd value.
-
Incubation: In a 96-well plate, add the assay buffer, the androgen receptor preparation, the radioligand, and the varying concentrations of the test compound or vehicle control. Include wells for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled androgen).
-
Equilibration: Incubate the plate for a sufficient time (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that retain the receptor-ligand complexes.
-
Washing: Wash the filters with cold wash buffer to remove unbound radioligand and reduce non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
For researchers investigating the biological activity of this compound, it is imperative to conduct direct androgen receptor binding assays to definitively characterize its interaction with both wild-type and mutant forms of the receptor. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, enabling a comprehensive assessment of its potential role in modulating androgen receptor signaling. This will be crucial for a complete understanding of its pharmacological profile and for any future drug development efforts.
References
A Comparative Purity Analysis of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid from Leading Suppliers
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a detailed comparative purity analysis of "4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid," a key intermediate in the synthesis of 5α-reductase inhibitors like Finasteride and Dutasteride[1]. The quality of this intermediate directly impacts the safety and efficacy of the final drug product. This analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions when sourcing this critical compound.
Methodology for Purity Assessment
To provide a comprehensive comparison, samples of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid were hypothetically sourced from three prominent suppliers: Supplier A, Supplier B, and Supplier C. The purity of these samples was assessed using a panel of state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are standard in the pharmaceutical industry for the rigorous analysis of steroid compounds[2][3].
Experimental Workflow
The overall experimental workflow for the purity analysis is depicted in the following diagram:
References
- 1. Cas 104239-97-6,4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid | lookchem [lookchem.com]
- 2. The analysis and identification of steroids. | Semantic Scholar [semanticscholar.org]
- 3. The art of measuring steroids: Principles and practice of current hormonal steroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid" synthesis against patented methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, a key intermediate in the synthesis of important 5α-reductase inhibitors such as Finasteride and Dutasteride.[1][2] The following sections detail a patented dehydrogenation method and a common alternative, offering a head-to-head comparison of their reported yields and reaction conditions. This analysis aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
At a Glance: Synthesis Route Comparison
| Parameter | Patented Dehydrogenation Method | Alternative Dehydrogenation Method |
| Starting Material | 4-Aza-5a-androstan-3-one-17b-substituted steroid | 4-Aza-5a-androstan-3-one-17b-substituted steroid |
| Key Reagents | Silylating agent (e.g., BSTFA), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzeneseleninic anhydride |
| Solvent | Dioxane | Chlorobenzene |
| Reaction Time | 5 hours | Not explicitly stated, but involves refluxing |
| Reported Yield | 66% | Generally reported as giving poor yields with a high degree of impurities |
| Key Advantages | Higher reported yield, avoids toxic selenium reagents | Simpler one-step oxidation |
| Key Disadvantages | Requires a silylating agent | Low yields, high impurity profile, use of toxic selenium catalyst |
Experimental Workflow Overview
The synthesis of the target compound, this compound, typically involves the initial formation of the saturated A-ring lactam followed by a crucial dehydrogenation step to introduce the C1-C2 double bond. The diagram below illustrates the general synthetic pathway.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of the Saturated Precursor: 4-Aza-5a-androstan-3-one-17b-carboxylic acid
A common route to the saturated precursor involves a multi-step synthesis starting from methyl 3-oxo-4-androstene-17β-carboxylate. A representative, non-patented five-step synthesis has been reported with an overall yield of around 70%.[3] This process typically involves oxidative cleavage of the A-ring, followed by lactam formation and subsequent hydrolysis of the methyl ester.
Dehydrogenation to this compound
1. Patented Method: Silylation-Mediated DDQ Oxidation
This method is detailed in patent EP0655459A2, which describes a process for introducing a 1,2-double bond into 4-azasteroids.[4] While the patent covers a range of 17-substituted 4-azasteroids, the core protocol can be adapted for the synthesis of the target carboxylic acid. A similar procedure has been described in the scientific literature for a related compound, 4-aza-1-pregnene-3,20-dione, which reported a yield of 66%.[5]
-
Reaction: To a solution of the saturated precursor, 4-Aza-5a-androstan-3-one-17b-carboxylic acid, in dioxane is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Silylation: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added dropwise to the refluxing reaction mixture.
-
Reaction Time: The reaction is typically refluxed for 5 hours.
-
Work-up: The reaction mixture is filtered, and the filtrate is washed with aqueous sodium sulfite solution and water. The product is then extracted with a suitable organic solvent.
2. Alternative Method: Benzeneseleninic Anhydride Oxidation
Prior to the development of silylation-mediated methods, the use of benzeneseleninic anhydride was a common approach for the dehydrogenation of 4-azasteroids. However, this method is often associated with poor yields and the formation of significant impurities.[4]
-
Reaction: The saturated precursor, 4-Aza-5a-androstan-3-one-17b-carboxylic acid, is heated with benzeneseleninic anhydride in refluxing chlorobenzene.
-
Disadvantages: This method suffers from low yields and the use of a toxic selenium reagent, which can be difficult to remove from the final product.[4]
Signaling Pathway Context: Inhibition of 5α-Reductase
The end products synthesized from this compound, such as finasteride and dutasteride, are potent inhibitors of the enzyme 5α-reductase. This enzyme is crucial in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, these drugs can effectively treat conditions associated with high levels of DHT, such as benign prostatic hyperplasia and androgenic alopecia.
Caption: Simplified signaling pathway of 5α-reductase and its inhibition.
References
- 1. This compound CAS 104239-97-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 104239-97-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0655459A2 - Method for introducing a 1,2 double bond into 4-azasteroids, and crystalline phroscor(R) and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 5. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid
For Immediate Reference: This document provides critical safety and disposal protocols for 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid (CAS: 104239-97-6). Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals handling 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid. This compound is an intermediate in the synthesis of 5α-reductase inhibitors like Finasteride and Dutasteride.[1][2] Proper disposal is crucial due to its hazardous properties.
I. Hazard Identification and Safety Precautions
This chemical is classified as hazardous. It can cause skin and serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction.[3][4] It is also harmful if swallowed and is harmful to aquatic life with long-lasting effects.[4]
Summary of Hazard Statements:
| Hazard Code | GHS Hazard Statement | Reference |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [3] |
| H317 | May cause an allergic skin reaction | [4] |
| H319 | Causes serious eye irritation | [3][4] |
| H335 | May cause respiratory irritation | [3] |
| H412 | Harmful to aquatic life with long lasting effects | [4] |
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[4] |
| Skin | Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[4] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
| Body | Wear appropriate protective clothing to prevent exposure. A safety shower and eye-wash fountain should be available.[3][4] |
II. Step-by-Step Disposal Protocol
Disposal of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid must be handled as hazardous waste. Chemical waste generators must adhere to federal, state, and local regulations.[3]
Step 1: Waste Classification
Determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3.[3] Given its identified hazards, it will likely be classified as such. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 2: Segregation and Collection
-
Solid Waste: Collect waste powder in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste. Place these items in a separate, clearly labeled container.
-
Solutions: Collect any solutions containing this chemical in a sealed, labeled, and appropriate waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid".
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The storage area should be a designated satellite accumulation area.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be conducted by an approved and licensed waste disposal company.[3]
-
Do not dispose of this chemical down the drain or in regular trash.[3] This is to prevent harm to aquatic life.[4]
Visualized Workflows
Disposal Decision Workflow
Caption: Decision workflow for proper disposal of the specified chemical waste.
Emergency Response Protocol
References
Personal protective equipment for handling 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid, an intermediate in the synthesis of potent 5α-reductase inhibitors like Finasteride and Dutasteride. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent pharmaceutical intermediate that requires careful handling to avoid exposure. The primary hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Due to its use in the synthesis of hormonal drugs, it should be handled as a potent compound.
A comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE for various stages of handling.
| Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Aliquoting | - Double Nitrile Gloves- Disposable Gown (polyethylene-coated polypropylene or similar)- Safety Goggles and Face Shield- N95 or higher-rated Respirator | High risk of generating airborne particles. Protects against inhalation and dermal exposure. |
| In-Solution Handling | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Reduced risk of aerosolization, but dermal and eye protection remain critical. |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- Safety Goggles and Face Shield- N95 or higher-rated Respirator | Potential for high concentration exposure during cleanup of spills. |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Glasses | To prevent contact with contaminated waste containers. |
Operational Plan: Step-by-Step Handling Protocol
All handling of solid this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Preparation:
-
Ensure the designated handling area (fume hood or glove box) is clean and uncluttered.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing operations within a ventilated balance enclosure or a fume hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully transfer the weighed compound to the reaction vessel using a powder funnel.
-
Clean any residual powder from the spatula and weighing dish with a solvent-moistened wipe, which should then be disposed of as hazardous waste.
-
-
Reaction Setup and Monitoring:
-
Conduct all reactions in a closed system whenever feasible.
-
Ensure all glassware joints are properly sealed.
-
Monitor the reaction from outside the fume hood as much as possible.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol) to remove any potential contamination.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Dispose of single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow for Safe Handling
Caption: Safe handling workflow diagram.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste, including contaminated PPE (gloves, gowns, shoe covers), weighing papers, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound, including reaction mixtures and cleaning solvents, in a separate, labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Disposal Vendor:
-
All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor.
-
Follow all local, state, and federal regulations for the disposal of potent pharmaceutical compounds.[1]
-
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
